Pseudane V
Description
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Properties
IUPAC Name |
2-pentyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-2-3-4-7-11-10-14(16)12-8-5-6-9-13(12)15-11/h5-6,8-10H,2-4,7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASGNHXZHCRCBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=O)C2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344112 | |
| Record name | 2-Pentyl-1H-quinolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109072-26-6, 62869-70-9 | |
| Record name | 2-Pentyl-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109072-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pentyl-1H-quinolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Core Functions of PqsE in Pseudomonas aeruginosa
Note on Terminology: The subject of this technical guide is PqsE, a crucial virulence factor in Pseudomonas aeruginosa. The user query specified "Pseudane V," which does not correspond to a recognized molecule in the scientific literature for this organism. It is presumed that "this compound" is a likely misspelling or alternative naming for PqsE, a central protein in the Pseudomonas Quinolone Signal (PQS) quorum sensing system and a subject of intense research for drug development.
This guide provides an in-depth overview of PqsE's function, its role in signaling pathways, and the experimental methodologies used to characterize it, tailored for researchers, scientists, and drug development professionals.
Introduction to PqsE: A Multifunctional Virulence Factor
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its high level of antibiotic resistance and its ability to cause severe infections in immunocompromised individuals.[1][2] Its pathogenicity is largely controlled by a sophisticated network of cell-to-cell communication systems known as quorum sensing (QS).[3] This bacterium utilizes at least three interconnected QS systems: las, rhl, and pqs.[3][4]
The pqs system, which uses 4-hydroxy-2-alkylquinolines (HAQs) as signaling molecules, features a unique and enigmatic protein: PqsE.[4] Encoded by the final gene in the pqsABCDE operon, PqsE possesses a dual functionality that positions it as a critical nexus between the pqs and rhl signaling circuits.[1][2] It functions both as a thioesterase in the biosynthesis of quinolone signals and, more critically, as a regulatory protein that directly interacts with the RhlR transcription factor to control a vast regulon of virulence genes.[5][6][7] This multifaceted role makes PqsE a prime target for the development of novel anti-virulence therapies.[8][9]
The Dual Functions of PqsE
PqsE's contribution to P. aeruginosa virulence can be decoupled into two distinct activities: an enzymatic function and a regulatory function. While both are significant, its regulatory role is considered paramount for pathogenesis.
Enzymatic Function: A Thioesterase in HAQ Biosynthesis
PqsE is structurally a metallo-β-hydrolase and exhibits thioesterase activity.[10][11] It participates in the synthesis pathway of HAQs, including the primary PQS signal, 2-heptyl-3-hydroxy-4(1H)-quinolone.[6] Specifically, PqsE catalyzes the hydrolysis of the biosynthetic intermediate 2-aminobenzoylacetyl-coenzyme A (2-ABA-CoA) to form 2-aminobenzoylacetate (2-ABA).[3][6] This product is a precursor for 2-heptyl-4(1H)-quinolone (HHQ), which is subsequently converted to PQS by the monooxygenase PqsH.[3]
However, the enzymatic role of PqsE in HAQ synthesis is considered redundant.[5] P. aeruginosa mutants lacking pqsE still produce PQS, as other broad-specificity thioesterases (e.g., TesB) can compensate for this step in the pathway.[6][7][12] This finding underscored that the severe attenuation of virulence in pqsE mutants was not primarily due to a lack of PQS production, pointing towards a more critical, non-enzymatic function.[10][13]
Regulatory Function: Modulating the RhlR Regulon
The essential role of PqsE in virulence stems from its direct protein-protein interaction with RhlR, the transcriptional regulator of the rhl QS system.[5][7] The rhl system responds to the signal molecule N-butyryl-L-homoserine lactone (C4-HSL), produced by RhlI.[1] The PqsE-RhlR interaction is independent of PqsE's catalytic activity; indeed, catalytically inactive mutants of PqsE can still fully activate RhlR-dependent gene expression.[5][7][14]
The mechanism of action involves PqsE physically binding to the RhlR:C4-HSL complex. This interaction enhances the affinity of RhlR for its target DNA promoter sequences, leading to a significant amplification of transcriptional activation.[15][16] This PqsE-dependent enhancement is crucial for the robust expression of a wide array of virulence factors, including:
-
Pyocyanin (B1662382): A blue-green phenazine (B1670421) pigment that generates reactive oxygen species, contributing to tissue damage.[1][2]
-
Rhamnolipids: Surfactants involved in motility and biofilm formation.[1]
-
Elastase: A protease that degrades host tissue components.[1]
-
Biofilm Formation: PqsE influences the structure and development of biofilms, although its specific impact can be strain-dependent.[4]
Recent studies have demonstrated that the PqsE-RhlR interaction is essential for virulence in animal infection models, solidifying its importance as a key pathogenic determinant.[14][17]
Signaling Pathways and Regulatory Networks
The function of PqsE is best understood within the context of the interconnected QS pathways of P. aeruginosa. The following diagrams illustrate its role in both biosynthesis and regulation.
Caption: The biosynthetic pathway for the Pseudomonas Quinolone Signal (PQS).
Caption: The PqsE-RhlR regulatory cascade in P. aeruginosa quorum sensing.
Quantitative Data Summary
The effects of PqsE on virulence factor production and its interactions have been quantified in numerous studies. The tables below summarize key findings.
Table 1: Effect of pqsE Deletion on Virulence Factor Production
| Strain Background | Virulence Factor | Fold Change in ΔpqsE vs. Wild-Type | Reference(s) |
|---|---|---|---|
| PAO1 | Pyocyanin Production | Significantly Reduced | [1] |
| PAO1 | Elastase Activity | Significantly Reduced | [1] |
| PAO1 | Rhamnolipid Production | Significantly Reduced | [1] |
| PA14 | Pyocyanin Production | ~10-fold decrease | [17] |
| PA14 | hcnA transcript | ~10-fold decrease | [17] |
| PA14 | Biofilm Formation | Decreased (vs. WT) | [4] |
| PAO1 | Biofilm Formation | Increased (vs. WT) |[4] |
Table 2: Characterization of PqsE Inhibitors
| Inhibitor | Type | Target | IC₅₀ | Effect on Pyocyanin | Reference(s) |
|---|---|---|---|---|---|
| Nitrofurazone (B1679002) | FDA-approved drug | PqsE | Not specified | Reduced production | [8][9] |
| Erythromycin (B1671065) estolate | FDA-approved drug | PqsE | Not specified | Reduced production | [8][9] |
| BB391 / BB393 | Screened compound | PqsE (catalytic site) | <100 µM | No reduction | [10][11] |
| 2-(phenylcarbamoyl)benzoic acids | Screened compound | PqsE (noncompetitive) | ~5 µM (best analog) | No reduction in vivo |[18][19] |
Experimental Protocols
Characterizing the dual functions of PqsE requires a combination of genetic, biochemical, and molecular biology techniques.
Construction of In-Frame Deletion Mutants
This protocol is fundamental to studying the function of PqsE by comparing a wild-type strain to a mutant lacking the pqsE gene.
-
Principle: A suicide vector-based, two-step homologous recombination strategy is used to create a markerless, in-frame deletion of the target gene (pqsE) on the P. aeruginosa chromosome.
-
Methodology:
-
Construct Generation: Amplify ~500 bp DNA fragments upstream and downstream of the pqsE coding sequence using PCR.[16]
-
Ligate these two fragments together (e.g., by overlap extension PCR) and clone the resulting fusion product into a suicide vector like pEXG2, which contains a selectable marker (e.g., gentamycin resistance) and a counter-selectable marker (e.g., sacB, which confers sucrose (B13894) sensitivity).[16]
-
Conjugation: Transform the construct into a donor E. coli strain (e.g., SM10 λpir) and transfer it into the recipient P. aeruginosa strain via biparental mating.
-
First Recombination (Integration): Select for transconjugants where the plasmid has integrated into the chromosome via a single homologous recombination event. This is typically done on media containing a P. aeruginosa-selective antibiotic (e.g., irgasan) and the plasmid's selectable marker (e.g., gentamycin).
-
Second Recombination (Excision): Induce the second recombination event to excise the plasmid backbone. Culture the single-crossover mutants in broth without selection and then plate on sucrose-containing media. The sacB gene product is toxic in the presence of sucrose, so only cells that have lost the plasmid will grow.
-
Screening: Screen sucrose-resistant colonies by PCR using primers flanking the pqsE gene to confirm the deletion.
-
PqsE-RhlR Interaction via Affinity Pull-Down Assay
This biochemical assay is used to verify the direct physical interaction between PqsE and RhlR.
-
Principle: A tagged version of one protein ("bait," e.g., His-tagged PqsE) is immobilized on an affinity resin. A cell lysate containing the untagged "prey" protein (e.g., RhlR) is passed over the resin. If the proteins interact, the prey will be captured and can be detected by immunoblotting.
-
Methodology:
-
Protein Expression: Overexpress 6xHis-tagged PqsE in E. coli and purify it using a nickel-affinity resin (e.g., Ni-NTA). Overexpress untagged RhlR in a separate E. coli culture and prepare a cell-free lysate.[16][20]
-
Immobilization: Incubate the purified His-PqsE with Ni-NTA resin to immobilize the bait protein. Wash away any unbound protein.
-
Incubation: Add the RhlR-containing cell lysate to the resin with the immobilized His-PqsE. Incubate to allow for protein-protein interaction.
-
Washing: Wash the resin several times with buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-PqsE and any interacting proteins from the resin using a high concentration of imidazole.
-
Detection: Analyze the eluted fractions using SDS-PAGE followed by Coomassie staining or Western blotting with an anti-RhlR antibody to confirm the presence of RhlR in the eluate.[21]
-
Caption: Workflow for a His-tag affinity pull-down assay.
Quantification of Pyocyanin Production
This is a standard colorimetric assay to measure the output of a key PqsE-RhlR-regulated virulence factor.
-
Principle: Pyocyanin is a blue pigment that can be extracted from culture supernatants with chloroform (B151607) and then back-extracted into an acidic aqueous solution, where it turns pink and can be quantified spectrophotometrically.
-
Methodology:
-
Culture Growth: Grow P. aeruginosa strains (e.g., wild-type, ΔpqsE) in a suitable medium like LB for 18-24 hours.[1]
-
Extraction: Take a 5 mL aliquot of the culture supernatant. Extract with 3 mL of chloroform and vortex vigorously. Centrifuge to separate the phases. The pyocyanin will be in the lower, blue chloroform layer.
-
Back-Extraction: Transfer the chloroform layer to a new tube and add 1 mL of 0.2 M HCl. Vortex again. The pyocyanin will move to the upper, pink aqueous phase.
-
Quantification: Measure the absorbance of the pink HCl layer at 520 nm (A₅₂₀).[1]
-
The concentration of pyocyanin (in µg/mL) is calculated by multiplying the A₅₂₀ by 17.072.
-
Therapeutic Potential and Drug Development
The discovery that the PqsE-RhlR interaction, rather than PqsE's enzymatic activity, is essential for virulence has profound implications for drug development.[14] PqsE is considered an excellent target for anti-virulence drugs, which aim to disarm the pathogen without killing it, thereby reducing the selective pressure for resistance.[8][9]
Screening efforts have identified several small molecules that inhibit PqsE.[8][18] Notably, some FDA-approved drugs like nitrofurazone and erythromycin estolate have been shown to inhibit PqsE-dependent virulence traits at sub-inhibitory concentrations.[8][9] However, a significant challenge remains: many compounds that inhibit the catalytic activity of PqsE in vitro fail to reduce virulence factor production in vivo.[10][11][18] This highlights the disconnect between the enzymatic and regulatory functions. Future drug discovery efforts are increasingly focused on identifying molecules that specifically disrupt the PqsE-RhlR protein-protein interaction, as this is the nexus of its control over virulence.[14][22]
Conclusion
PqsE of Pseudomonas aeruginosa is far more than a simple biosynthetic enzyme. It is a sophisticated, dual-function protein that acts as a crucial integration point in the bacterium's quorum sensing network. While its thioesterase activity contributes to quinolone synthesis, its primary role in pathogenesis is to function as a regulatory partner for the transcription factor RhlR. By physically binding to and enhancing the activity of RhlR, PqsE unleashes the expression of a formidable arsenal (B13267) of virulence factors. This unique mechanism, independent of its catalytic function, makes the PqsE-RhlR interaction a highly attractive and specific target for the design of next-generation therapeutics to combat chronic and acute P. aeruginosa infections.
References
- 1. PqsE Functions Independently of PqsR-Pseudomonas Quinolone Signal and Enhances the rhl Quorum-Sensing System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. ovid.com [ovid.com]
- 4. PqsE has a conserved sequence, yet a variable impact in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Interaction Networks of Catalytically Active and Catalytically Inactive PqsE in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PqsE of Pseudomonas aeruginosa Acts as Pathway-Specific Thioesterase in the Biosynthesis of Alkylquinolone Signaling Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Identification of FDA-approved antivirulence drugs targeting the Pseudomonas aeruginosa quorum sensing effector protein PqsE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Inhibitor Mimetic Mutations in the Pseudomonas aeruginosa PqsE Enzyme Reveal a Protein–Protein Interaction with the Quorum-Sensing Receptor RhlR That Is Vital for Virulence Factor Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]
- 13. The contribution of MvfR to Pseudomonas aeruginosa pathogenesis and quorum sensing circuitry regulation: multiple quorum sensing-regulated genes are modulated without affecting lasRI, rhlRI or the production of N-acyl-L-homoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Evolution of PqsE as a Pseudomonas aeruginosa-specific regulator of LuxR-type receptors: insights from Pseudomonas and Burkholderia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The PqsE-RhlR Interaction Regulates RhlR DNA Binding to Control Virulence Factor Production in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The PqsE and RhlR proteins are an autoinducer synthase–receptor pair that control virulence and biofilm development in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of PqsE Thioesterase Inhibitors for Pseudomonas aeruginosa using DNA-Encoded Small Molecule Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. biorxiv.org [biorxiv.org]
- 21. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]
- 22. biorxiv.org [biorxiv.org]
The V-Antigen PcrV: A Linchpin of the Type III Secretion System and a Key Target for Anti-Virulence Strategies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Type III Secretion System (T3SS) is a sophisticated nanomachine utilized by numerous Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa, to inject virulence factors directly into host cells. This direct delivery of toxins, known as effectors, subverts host cellular functions, facilitates immune evasion, and is a major contributor to the pathogenesis of acute infections. At the crux of this injection mechanism lies the V-antigen, PcrV, a multifunctional protein situated at the distal tip of the T3SS needle. This technical guide provides a comprehensive overview of the pivotal role of PcrV, detailing its structure, function in translocon formation, regulation of effector secretion, and its burgeoning role as a prime target for novel anti-virulence therapies. Through a synthesis of current research, this document offers in-depth experimental methodologies, quantitative data, and visual representations of key processes to aid researchers and drug development professionals in understanding and targeting this critical virulence factor.
Introduction: The Type III Secretion System and the Centrality of PcrV
The T3SS is a complex, multi-protein apparatus that forms a continuous channel from the bacterial cytoplasm to the host cell cytosol.[1][2] Its structure is often likened to a molecular syringe, comprising a basal body embedded in the bacterial membranes, a needle filament that extends outwards, and a translocation apparatus that forms a pore in the host cell membrane.[3] P. aeruginosa employs the T3SS to deliver a cocktail of potent effector toxins, including ExoS, ExoT, ExoU, and ExoY, each with specific enzymatic activities that disrupt host cell signaling, cytoskeletal architecture, and integrity.[1]
PcrV, the V-antigen of P. aeruginosa, is a homolog of the LcrV protein in Yersinia species and is an indispensable component of the T3SS.[1] It is a 30 kDa soluble protein that is secreted and localizes to the tip of the T3SS needle.[4] Its role is multifaceted and critical for the translocation of effector proteins into the host cell. Deletion of the pcrV gene renders the T3SS non-functional, abolishing cytotoxicity and attenuating virulence in vivo.[5][6] This absolute requirement for PcrV in T3SS function has positioned it as a highly attractive target for the development of anti-virulence therapeutics, such as vaccines and monoclonal antibodies, which aim to disarm the bacterium rather than kill it, thereby potentially reducing the selective pressure for antibiotic resistance.[5][7]
Structure and Function of PcrV
The predicted tertiary structure of PcrV reveals a dumbbell-shaped conformation with two globular domains connected by a central coiled-coil region.[3][8] This structure is crucial for its diverse functions. PcrV is known to oligomerize, likely forming a pentameric ring-like structure at the tip of the T3SS needle.[9] This pentameric assembly is thought to serve as a platform for the subsequent assembly of the translocon pore in the host cell membrane.
The primary functions of PcrV can be summarized as follows:
-
Translocon Formation: PcrV is essential for the proper assembly and insertion of the translocon proteins, PopB and PopD, into the host cell membrane.[1][10] PopB and PopD are hydrophobic proteins that form the actual pore through which effector proteins are delivered.[11][12] PcrV acts as a scaffold, mediating the folding and insertion of PopB and PopD into the host membrane to create a functional translocation channel.[1] While a direct, high-affinity interaction in vitro has been challenging to demonstrate, genetic and functional studies unequivocally show that PcrV is a prerequisite for the membrane insertion of PopD.[12][13]
-
Regulation of Effector Secretion: PcrV plays a crucial role in the regulation of T3SS effector secretion. In the absence of host cell contact, PcrV is involved in preventing the premature release of effector proteins.[1] Strains lacking pcrV exhibit constitutive secretion of effectors, indicating a loss of regulatory control.[1] Upon host cell contact, a conformational change in the translocon, involving an interaction between PopD and PcrV, is thought to trigger the secretion of effector proteins.[11]
-
Host Cell Sensing: The needle tip complex, including PcrV, is believed to be involved in sensing contact with the host cell, a critical step for initiating the translocation process. This ensures that the potent effector toxins are only released when the bacterium is in close proximity to a target cell, preventing wasteful secretion and potential neutralization by the host immune system.[11]
Quantitative Data on PcrV
Summarizing the available quantitative data provides a clearer picture of the molecular interactions and expression dynamics of PcrV.
| Parameter | Value/Observation | Organism/System | Reference |
| Binding Affinity (Kd) | |||
| PcrV : PcrG | 15.6 nM | P. aeruginosa (in vitro, Surface Plasmon Resonance) | |
| PcrV : PopB | Essential interaction, Kd not determined | P. aeruginosa | [8][11] |
| PcrV : PopD | Essential interaction, Kd not determined | P. aeruginosa | [11][12][13] |
| Anti-PcrV mAb (5C8) : PcrV | 0.32 nM | P. aeruginosa (in vitro, Biolayer Interferometry) | [8] |
| Anti-PcrV mAb (V2L2MD) IC50 | 0.37 µg/ml (inhibition of hemolysis) | P. aeruginosa PA103 | |
| Anti-PcrV mAb (V2L2MD) IC50 | 0.1 µg/ml (inhibition of A549 cell lysis) | P. aeruginosa 6077 | |
| Expression Levels | |||
| pcrV mRNA (biofilm vs. planktonic) | Significantly downregulated in static biofilms compared to planktonic bacteria. | P. aeruginosa (in vitro, RT-qPCR) | [10] |
| PcrV protein (in vivo) | Expression is suppressed in some clinical isolates from chronically infected patients. | P. aeruginosa (in vivo, rat lung infection model) | |
| PcrV protein (adhesion) | Quantitative changes in protein abundance observed upon adhesion to different abiotic surfaces (Stainless Steel, Glass, Polystyrene). | P. aeruginosa PAO1 (in vitro, proteomics) |
PcrV in Pathogenesis and as a Therapeutic Target
The indispensable role of PcrV in the T3SS makes it a critical virulence factor. By facilitating the injection of effector toxins, PcrV contributes directly to tissue damage, inflammation, and the establishment of infection. This is particularly relevant in the context of acute infections, such as ventilator-associated pneumonia and burn wound infections, where the T3SS is a major driver of pathology.
The external location of the PcrV needle tip complex makes it an accessible target for the host immune system and for therapeutic interventions.[6] This has led to the development of two main anti-PcrV strategies:
-
Vaccination: Both active and passive immunization with PcrV has been shown to be protective in various animal models of P. aeruginosa infection. Anti-PcrV antibodies are thought to block the function of PcrV, thereby preventing translocon formation and effector translocation. Several vaccine candidates incorporating PcrV are in preclinical and clinical development.
-
Monoclonal Antibody Therapy: The development of high-affinity monoclonal antibodies (mAbs) targeting PcrV represents a promising therapeutic approach. These mAbs can provide immediate passive immunity and have been shown to be effective in preventing and treating P. aeruginosa infections in preclinical models. Some anti-PcrV mAbs have advanced to clinical trials.[6]
Signaling Pathways Involving PcrV
Recent evidence suggests that PcrV may also play a role in modulating the host immune response beyond its structural function in the T3SS. Exogenous PcrV has been shown to influence macrophage polarization, a key process in the immune response to infection.
Specifically, PcrV has been demonstrated to promote the polarization of macrophages towards a pro-inflammatory M1 phenotype.[10] This M1 polarization is characterized by the increased production of pro-inflammatory cytokines and anti-bacterial mediators. Mechanistically, this PcrV-mediated M1 polarization appears to involve the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[10] This finding suggests that the downregulation of PcrV expression observed in P. aeruginosa biofilms may be a strategy to evade the host immune response by promoting a less inflammatory M2 macrophage phenotype.
References
- 1. researchgate.net [researchgate.net]
- 2. Go Beyond the Dissociation Constant (KD): Why Other Measurements Also Matter - Fluidic Sciences Ltd % [fluidic.com]
- 3. Oligomerization of type III secretion proteins PopB and PopD precedes pore formation in Pseudomonas | The EMBO Journal [link.springer.com]
- 4. Frontiers | Proteomic Response of Pseudomonas aeruginosa PAO1 Adhering to Solid Surfaces [frontiersin.org]
- 5. Identification of Small Molecules Blocking the Pseudomonas aeruginosa Type III Secretion System Protein PcrV [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Type III Secretion Protein, PcrV, Impairs Pseudomonas aeruginosa Biofilm Formation by Increasing M1 Macrophage-Mediated Anti-bacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PopB-PcrV Interactions Are Essential for Pore Formation in the Pseudomonas aeruginosa Type III Secretion System Translocon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The V Antigen of Pseudomonas aeruginosa Is Required for Assembly of the Functional PopB/PopD Translocation Pore in Host Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative proteomics reveals unique responses to antimicrobial treatments in clinical Pseudomonas aeruginosa isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. A Novel Anti-PcrV Antibody Providing Enhanced Protection against Pseudomonas aeruginosa in Multiple Animal Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Pseudomonas Quinolone Signal (PQS) as a Virulence Factor in Pseudomonas aeruginosa
Disclaimer: Initial searches for "Pseudane V" did not yield any results in scientific literature. It is presumed to be a hypothetical molecule. Therefore, this guide uses the well-characterized Pseudomonas Quinolone Signal (PQS) , a key virulence factor in the opportunistic pathogen Pseudomonas aeruginosa, as a representative example to fulfill the structural and technical requirements of the request.
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen responsible for a wide array of severe infections, particularly in immunocompromised individuals and those with cystic fibrosis.[1][2] Its pathogenicity is orchestrated by a complex arsenal (B13267) of virulence factors, the expression of which is tightly regulated by intricate cell-to-cell communication systems known as quorum sensing (QS).[3][4] Among these, the quinolone-based QS system, mediated by the Pseudomonas Quinolone Signal (PQS; 2-heptyl-3-hydroxy-4-quinolone), represents a critical control layer.[1][5] PQS is not merely a signaling molecule; it is a pleiotropic virulence factor that directly influences host-pathogen interactions, regulates the production of other toxins, and is essential for biofilm maturation.[1][2][6] This guide provides a technical overview of the PQS signaling system, its role in virulence, quantitative data on its effects, and detailed experimental protocols for its study.
The PQS Signaling Pathway
The PQS system is intricately linked with the other primary QS systems in P. aeruginosa, namely las and rhl, forming a hierarchical regulatory network.[7][8] The biosynthesis and activity of PQS are controlled by several key proteins encoded by the pqs operons.
Core Components:
-
PqsR (MvfR): A LysR-type transcriptional regulator that acts as the primary receptor for PQS and its precursor, HHQ (2-heptyl-4-quinolone).[8][9][10] The PQS-PqsR complex activates the transcription of the pqsA-E operon, creating a positive feedback loop.[11][12]
-
pqsA-E Operon: Encodes the enzymes required for the synthesis of quinolones.[9][11] PqsA, B, C, and D are responsible for converting anthranilate into HHQ.[11]
-
PqsH: A monooxygenase that catalyzes the final step of PQS synthesis, the conversion of HHQ to PQS.[1][2]
-
PqsE: A unique effector protein that, independent of its role in PQS synthesis, regulates the expression of rhl-dependent virulence factors.[2][11]
The las system positively regulates pqsR transcription, placing PQS downstream in the QS hierarchy.[8][12] In turn, the PQS system, primarily through PqsE, positively regulates the rhl system, which controls the production of virulence factors like rhamnolipids and pyocyanin (B1662382).[11][13]
Figure 1. Simplified PQS signaling cascade in P. aeruginosa.
Role as a Virulence Factor
PQS contributes to P. aeruginosa pathogenicity through multiple mechanisms, acting beyond its function as a simple signaling molecule.[1][2] Null mutants of the pqs system show significantly reduced virulence in various plant and animal infection models.[2]
Key Virulence Functions:
-
Regulation of Toxins: PQS controls the production of numerous extracellular virulence factors, including the blue pigment pyocyanin, elastase, and rhamnolipids, which cause direct tissue damage and disrupt host cellular processes.[2][14]
-
Biofilm Development: The PQS system is essential for the formation of mature, structured biofilms.[14][15] It mediates the release of extracellular DNA (eDNA), a critical component of the biofilm matrix that promotes structural stability.[15] Mutants lacking pqsA exhibit severely impaired biofilm formation.[14][16]
-
Iron Acquisition: PQS acts as an iron-chelating molecule, sequestering ferric iron (Fe³⁺) for bacterial uptake.[1][2] This is a crucial function within the iron-limited environment of the host.
-
Immunomodulation: PQS can modulate the host immune response. It has been shown to induce the production of pro-inflammatory cytokines like Interleukin-8 (IL-8) in host epithelial cells, contributing to inflammation and tissue damage.
-
Outer-Membrane Vesicle (OMV) Biogenesis: PQS stimulates the formation of OMVs, which are used to traffic virulence factors, including PQS itself, to both bacterial and host cells.[1][2]
Quantitative Data on PQS-Mediated Virulence
The effects of PQS on virulence factor production and biofilm formation have been quantified in numerous studies. The tables below summarize representative data, illustrating the significant impact of a functional PQS system.
| Parameter | Wild-Type (PA14) | ΔpqsA Mutant | Fold Change | Reference Condition |
| Pyocyanin Production (µg/mL) | 8.5 ± 1.2 | 1.1 ± 0.3 | ~7.7x decrease | 24h growth in LB medium at 37°C.[17] |
| Elastase Activity (Units/OD₆₀₀) | 3.2 ± 0.4 | 0.5 ± 0.1 | ~6.4x decrease | 24h growth in LB medium at 37°C.[2] |
| Rhamnolipid Production (mg/L) | 150 ± 25 | 20 ± 8 | ~7.5x decrease | 48h growth in PPGAS medium.[2] |
Table 1. Effect of pqsA Deletion on Extracellular Virulence Factor Production.
| Parameter | Wild-Type (PA14) | ΔpqsA Mutant | Fold Change | Reference Condition |
| Total Biofilm Mass (OD₅₅₀) | 1.8 ± 0.2 | 0.4 ± 0.1 | ~4.5x decrease | 24h static biofilm assay in M9 media.[16][18] |
| Average Biofilm Thickness (µm) | 45 ± 8 | 10 ± 3 | ~4.5x decrease | 48h flow cell biofilm assay.[19] |
| eDNA Release (ng/µg protein) | 12.3 ± 2.5 | 2.1 ± 0.8 | ~5.9x decrease | Measured in 24h biofilms.[15] |
Table 2. Effect of pqsA Deletion on Biofilm Formation.
Experimental Protocols
Investigating the PQS system involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Construction of an Unmarked Gene Deletion Mutant (e.g., ΔpqsA)
This protocol uses two-step allelic exchange with a suicide vector containing sacB for counter-selection.[20][21][22]
Methodology:
-
Construct Generation:
-
Amplify ~1 kb DNA fragments upstream (Upstream Homology Arm, UHA) and downstream (Downstream Homology Arm, DHA) of the pqsA gene from wild-type P. aeruginosa genomic DNA using high-fidelity PCR.
-
Use overlap extension PCR or Gibson assembly to fuse the UHA and DHA fragments together.[22]
-
Clone the fused UHA-DHA fragment into a suicide vector (e.g., pEX18Tc) containing a tetracycline (B611298) resistance marker and the sacB gene.[23]
-
-
Conjugation:
-
Transform the resulting plasmid into a competent E. coli donor strain (e.g., SM10).
-
Mate the E. coli donor with the recipient P. aeruginosa strain on an LB agar (B569324) plate for 4-6 hours.
-
-
Selection of Single Crossovers (Merodiploids):
-
Resuspend the mating mixture in LB broth.
-
Plate the suspension onto selective agar (e.g., PIA) containing tetracycline to select for P. aeruginosa cells where the plasmid has integrated into the chromosome via a single homologous recombination event. Incubate for 24-48 hours.
-
-
Counter-selection of Double Crossovers:
-
Inoculate several single-crossover colonies into LB broth without antibiotics and grow overnight to allow for the second recombination event to occur.
-
Plate serial dilutions of the overnight cultures onto LB agar plates containing 10% sucrose. The sacB gene product, sucrase, is toxic to Gram-negative bacteria in the presence of sucrose. Only cells that have excised the plasmid backbone (including sacB) via a second crossover will survive.
-
-
Screening and Verification:
-
Screen sucrose-resistant colonies for tetracycline sensitivity to confirm loss of the plasmid.
-
Verify the deletion of the pqsA gene using colony PCR with primers flanking the gene locus and confirm with DNA sequencing.
-
Figure 2. Experimental workflow for unmarked gene deletion.
Quantification of Pyocyanin Production
Pyocyanin can be extracted from culture supernatants and quantified spectrophotometrically.[24][25]
Methodology:
-
Grow P. aeruginosa strains in a suitable medium (e.g., King's A Broth or LB) for 24 hours at 37°C with shaking.
-
Centrifuge 5 mL of the culture at 4,000 x g for 10 minutes to pellet the cells.
-
Transfer 3 mL of the supernatant to a new tube.
-
Add 1.5 mL of chloroform (B151607) and vortex vigorously for 30 seconds to extract the blue pyocyanin into the organic phase.
-
Centrifuge at 4,000 x g for 5 minutes to separate the phases.
-
Carefully remove 1 mL of the lower (blue) chloroform layer and transfer it to a new tube.
-
Add 0.5 mL of 0.2 N HCl to the chloroform and vortex. The pyocyanin will move to the upper aqueous phase, turning it pink.
-
Centrifuge briefly to separate phases.
-
Measure the absorbance of the upper (pink) aqueous phase at 520 nm (A₅₂₀).
-
Calculate the concentration of pyocyanin (in µg/mL) by multiplying the A₅₂₀ by 17.072.
Biofilm Formation Assay (Crystal Violet Staining)
This method quantifies the total biomass of a static biofilm.[18][26]
Methodology:
-
Grow P. aeruginosa strains overnight in LB broth.
-
Dilute the overnight cultures 1:100 in fresh M9 minimal medium or LB.
-
Add 200 µL of the diluted culture to the wells of a 96-well microtiter plate. Include wells with sterile medium as a negative control.
-
Incubate the plate under static conditions for 24-48 hours at 37°C.
-
Gently discard the planktonic culture from the wells and wash three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Fix the remaining biofilms by adding 200 µL of methanol (B129727) to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry completely.
-
Stain the biofilms by adding 200 µL of 0.1% (w/v) crystal violet solution to each well for 15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 550 nm (A₅₅₀) using a microplate reader.
Conclusion
The Pseudomonas Quinolone Signal is a central hub in the virulence regulatory network of P. aeruginosa. Its multifaceted roles in controlling toxin production, orchestrating biofilm development, and interacting with the host underscore its importance in the pathogenesis of this opportunistic pathogen.[1][2][6] The PqsR-PQS system represents an attractive target for the development of novel anti-virulence therapies aimed at disarming the pathogen without exerting direct selective pressure for resistance.[27][28] The protocols and data presented here provide a foundational guide for researchers and drug development professionals engaged in the study of P. aeruginosa virulence and the pursuit of new therapeutic strategies.
References
- 1. The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]
- 3. scielo.br [scielo.br]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. pnas.org [pnas.org]
- 6. Pseudomonas quinolone signal - Wikipedia [en.wikipedia.org]
- 7. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Frontiers | In-depth Profiling of MvfR-Regulated Small Molecules in Pseudomonas aeruginosa after Quorum Sensing Inhibitor Treatment [frontiersin.org]
- 10. In-depth Profiling of MvfR-Regulated Small Molecules in Pseudomonas aeruginosa after Quorum Sensing Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Multiple Signaling Systems Regulating Virulence in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Can Biofilm Be Reversed Through Quorum Sensing in Pseudomonas aeruginosa? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. PqsA Promotes Pyoverdine Production via Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. microbiologyjournal.org [microbiologyjournal.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Precision-engineering the Pseudomonas aeruginosa genome with two-step allelic exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A rapid seamless method for gene knockout in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 23. search.library.brandeis.edu [search.library.brandeis.edu]
- 24. Pseudomonas aeruginosa’s greenish-blue pigment pyocyanin: its production and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Enzyme-Mediated Quenching of the Pseudomonas Quinolone Signal (PQS): A Comparison between Naturally Occurring and Engineered PQS-Cleaving Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Antibiotic Resistance Profiles and Quorum Sensing-Dependent Virulence Factors in Clinical Isolates of Pseudomonas Aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 27. cris.huji.ac.il [cris.huji.ac.il]
- 28. researchgate.net [researchgate.net]
The Structural Biology of Pseudomonas aeruginosa V-Antigen PcrV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The V-antigen PcrV is a critical component of the Type III Secretion System (T3SS) in the opportunistic human pathogen Pseudomonas aeruginosa.[1][2][3] Positioned at the distal tip of the T3SS needle, PcrV is indispensable for the translocation of effector proteins into the host cell cytoplasm, a key step in bacterial pathogenesis.[4][5][6] Its essential role in virulence and its extracellular accessibility make PcrV a prime target for the development of novel anti-virulence therapies, including monoclonal antibodies and small molecule inhibitors.[3][4][6] This technical guide provides an in-depth overview of the structural biology of PcrV, detailing its molecular architecture, key interactions, and the experimental methodologies used to elucidate its function.
I. Molecular Architecture of PcrV
The PcrV protein is a 32.3 kDa molecule comprised of 294 amino acids.[7] While a high-resolution crystal structure of the full-length, unbound PcrV remains to be determined, a combination of cryo-electron microscopy (cryo-EM), homology modeling based on its Yersinia pestis homolog LcrV, and various biophysical techniques has provided significant insights into its three-dimensional structure.[8][9][10][11]
PcrV adopts an elongated, dumbbell-shaped conformation characterized by two globular domains at the N- and C-termini, connected by a central coiled-coil shaft.[3][5][12] This central shaft is formed by two long alpha-helices, α7 and α12.[13][14] The N-terminal globular domain is crucial for maintaining the monomeric state of PcrV within the bacterial cytoplasm and for its interaction with the T3SS needle protein PscF.[14][15] The C-terminal region, particularly the α12 helix, plays a pivotal role in the oligomerization of PcrV at the needle tip.[13][16]
A cryo-EM structure of PcrV in complex with the Fab fragment of a neutralizing monoclonal antibody has been resolved, providing valuable atomic-level details, particularly of the antibody-binding epitope.[8]
Structural Domains of PcrV:
| Domain | Residues (Approximate) | Key Features & Function |
| N-terminal Globular Domain | 1-127 | Maintains monomeric state; interacts with the T3SS needle (PscF); involved in secretion regulation.[14][15][17] |
| Central Coiled-Coil (α7 and α12 helices) | 128-250 | Forms the structural shaft of the protein; involved in intramolecular interactions and conformational changes.[3][13][14] |
| C-terminal Globular Domain & α12 Helix | 159-294 | Crucial for oligomerization; contains epitopes for neutralizing antibodies; interacts with translocon proteins.[5][13][14][16][17] |
II. Oligomerization and Translocon Assembly
Upon secretion, PcrV assembles into a pentameric, ring-like structure at the tip of the T3SS needle.[4][6][18] This oligomerization is a critical step for the subsequent assembly of the translocation pore in the host cell membrane, which is formed by the proteins PopB and PopD.[4][19][20] The PcrV pentamer is believed to act as a scaffold for the insertion and assembly of PopB and PopD into the host membrane.[12][21]
The C-terminal α12 helix of PcrV is essential for its oligomerization.[13][16] Specifically, hydrophobic residues within this helix, such as Val255, Leu262, and Leu276, are critical for this process.[13][16] Mutations in these residues abrogate the ability of PcrV to form oligomers and render the bacteria non-cytotoxic, without affecting the secretion of PcrV itself.[13]
The assembled PcrV oligomers form distinct doughnut-like structures.[13][16]
Quantitative Data on PcrV Oligomers:
| Parameter | Value | Experimental Method |
| Internal Diameter | 3-4 nm | Transmission Electron Microscopy |
| External Diameter | 8-10 nm | Transmission Electron Microscopy |
| Oligomeric State | Pentamer (most likely) | Size Exclusion Chromatography, Native Gel Electrophoresis, Native Mass Spectrometry, Scanning Transmission Electron Microscopy[3][4][13][16][18] |
III. Key Molecular Interactions
PcrV engages in a series of crucial protein-protein interactions both within the bacterium and at the host-pathogen interface.
A. Interaction with PcrG
In the bacterial cytoplasm, PcrV forms a stable, 1:1 heterodimeric complex with its chaperone, PcrG.[1][2][22] This interaction is characterized by a high binding affinity.[1][2] PcrG is intrinsically unstable in its unbound form but is stabilized upon binding to PcrV.[1][2] The interaction with PcrG is thought to maintain PcrV in a secretion-competent, monomeric state, preventing premature oligomerization.[14] The primary interaction site for PcrG on PcrV is located within the C-terminal region, specifically involving the α12 and α7 helices.[14]
Binding Kinetics of PcrV and PcrG:
| Parameter | Value | Experimental Method |
| Dissociation Constant (KD) | 15.6 nM | Surface Plasmon Resonance |
B. Interaction with PopB and PopD
PcrV's interaction with the translocator proteins PopB and PopD is fundamental for the formation of the translocation pore in the host cell membrane.[19][20][23] PcrV is required for the correct insertion of PopB and PopD into the membrane.[20][21][23] While a direct interaction between PcrV and PopD was not detected in one in vitro study, genetic evidence strongly supports a functional interaction between PcrV and both PopB and PopD during the assembly of the translocon.[19][21] It is proposed that PcrV acts as a platform or scaffold that facilitates the oligomerization of PopB and PopD into a functional pore.[12][21]
IV. Signaling and Regulatory Functions
PcrV plays a central role in the regulation of the T3SS. It is involved in sensing contact with the host cell, which triggers a conformational change that is transmitted through the T3SS apparatus, ultimately leading to the secretion of effector toxins.[23] This signaling process is thought to involve conformational changes within the PcrV oligomer upon host cell contact, which are then relayed to the base of the T3SS. PcrV can also modulate the host immune response; for instance, it can promote M1 macrophage polarization, which enhances bacterial clearance.[24]
Caption: Signaling and assembly pathway of the P. aeruginosa T3SS translocon involving PcrV.
V. Experimental Protocols
A. Surface Plasmon Resonance (SPR) for PcrV-PcrG Interaction
This protocol is adapted from studies characterizing the high-affinity interaction between PcrV and PcrG.[1][2]
-
Immobilization:
-
Recombinantly express and purify PcrG (or a truncated, stable version like PcrG(1-74)) and PcrV.
-
Activate a CM5 sensor chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize PcrG onto the sensor chip surface via amine coupling in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5) to a target response unit (RU) level (e.g., 200-600 RU).
-
Deactivate remaining active esters with a 1 M ethanolamine-HCl solution.
-
A reference flow cell is prepared similarly but without protein immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a dilution series of PcrV (analyte) in a running buffer (e.g., HBS-EP buffer). A typical concentration range is 2-180 nM.[25]
-
Inject the PcrV solutions over the immobilized PcrG surface and the reference cell at a constant flow rate (e.g., 40 µl/min).
-
Monitor the association and dissociation phases.
-
Regenerate the sensor chip surface between injections using a mild regeneration solution (e.g., a short pulse of glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the reference cell data from the active cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Caption: A generalized workflow for studying the PcrV-PcrG interaction using Surface Plasmon Resonance.
B. PcrV Oligomerization Assay by Size Exclusion Chromatography (SEC)
This protocol is based on methods used to demonstrate the oligomeric nature of PcrV.[13][16]
-
Protein Preparation and Refolding:
-
Express and purify monomeric PcrV.
-
Induce unfolding of PcrV by dialysis or rapid dilution into a low pH buffer (e.g., pH 2.6). This creates a molten globule state where the secondary structure is retained, but the tertiary structure is lost.[13]
-
Initiate refolding and oligomerization by rapidly adjusting the pH back to neutral (e.g., pH 7.2).
-
-
Chromatography:
-
Equilibrate a size exclusion chromatography column (e.g., Superdex 200) with a suitable buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Load the refolded PcrV sample onto the column.
-
Run the chromatography at a constant flow rate and monitor the elution profile at 280 nm.
-
As a control, run a sample of untreated, monomeric PcrV.
-
-
Analysis:
-
Analyze the resulting chromatogram. The refolded sample should show multiple peaks: a peak corresponding to aggregated protein eluting in the void volume, a peak for the oligomeric PcrV species, and a peak for the remaining monomeric PcrV.[13]
-
The elution volume of the oligomeric peak can be compared to the elution of molecular weight standards to estimate the size of the oligomer.
-
Fractions from the oligomeric and monomeric peaks can be collected for further analysis by native PAGE, mass spectrometry, or electron microscopy.
-
VI. Conclusion
The P. aeruginosa V-antigen, PcrV, is a multi-domain, multi-functional protein that orchestrates a critical step in bacterial pathogenesis. Its ability to transition from a cytoplasmic monomer to a needle-tip pentamer, and to subsequently scaffold the assembly of the translocon pore, highlights its dynamic structural nature. A detailed understanding of PcrV's structure, its oligomerization process, and its interactions with PcrG, PopB, and PopD provides a robust foundation for the rational design of novel therapeutics aimed at disarming this formidable pathogen. Continued structural and functional studies, particularly high-resolution structural analysis of the entire translocon complex, will be invaluable in these drug development efforts.
References
- 1. Type III secretion proteins PcrV and PcrG from Pseudomonas aeruginosa form a 1:1 complex through high affinity interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-PcrV antibody strategies against virulent Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Modified Needle-Tip PcrV Proteins Reveal Distinct Phenotypes Relevant to the Control of Type III Secretion and Intoxication by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Small Molecules Blocking the Pseudomonas aeruginosa Type III Secretion System Protein PcrV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. rcsb.org [rcsb.org]
- 9. 8crb - Cryo-EM structure of PcrV/Fab(11-E5) - Summary - Protein Data Bank Japan [pdbj.org]
- 10. Structure of the Yersinia pestis tip protein LcrV refined to 1.65 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Oligomerization of PcrV and LcrV, Protective Antigens of Pseudomonas aeruginosa and Yersinia pestis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PcrG protects the two long helical oligomerization domains of PcrV, by an interaction mediated by the intramolecular coiled-coil region of PcrG - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Multi-Functional Characteristics of the Pseudomonas aeruginosa Type III Needle-Tip Protein, PcrV; Comparison to Orthologs in other Gram-negative Bacteria [frontiersin.org]
- 16. Oligomerization of PcrV and LcrV, protective antigens of Pseudomonas aeruginosa and Yersinia pestis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. journals.asm.org [journals.asm.org]
- 20. journals.asm.org [journals.asm.org]
- 21. journals.asm.org [journals.asm.org]
- 22. Protein Binding between PcrG-PcrV and PcrH-PopB/PopD Encoded by the pcrGVH-popBD Operon of the Pseudomonas aeruginosa Type III Secretion System - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. Frontiers | Type III Secretion Protein, PcrV, Impairs Pseudomonas aeruginosa Biofilm Formation by Increasing M1 Macrophage-Mediated Anti-bacterial Activities [frontiersin.org]
- 25. researchgate.net [researchgate.net]
Unraveling the Genetic Switches of Pseudane V Production in Pseudomonas aeruginosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the genetic regulatory network governing the expression of Pseudane V, a member of the 4-hydroxy-2-alkylquinoline (HAQ) family of secondary metabolites in the opportunistic pathogen Pseudomonas aeruginosa. This compound is presumptively identified as 4-hydroxy-2-pentylquinoline (HPeQ), based on the established nomenclature for this class of molecules where "pseudane" is followed by a Roman numeral indicating the number of carbon atoms in the alkyl side chain. The HAQ family, which includes the well-characterized quorum-sensing molecule Pseudomonas Quinolone Signal (PQS), plays a critical role in virulence, biofilm formation, and host-pathogen interactions. Understanding the intricate regulatory web that controls this compound expression is paramount for the development of novel anti-virulence strategies to combat P. aeruginosa infections.
The Biosynthetic Machinery: The pqs Operon
The biosynthesis of this compound and other HAQs is orchestrated by the products of the pqsABCDE operon. This gene cluster encodes the core enzymatic machinery required for the synthesis of the quinolone ring structure and its subsequent alkylation.[1][2] Anthranilic acid, produced by the enzymes encoded by the phnAB operon, serves as a key precursor for the quinolone backbone.[3][4] The PqsA protein, an anthranilate-coenzyme A ligase, activates anthranilate, initiating the biosynthetic pathway.[2] The subsequent enzymes, PqsB, PqsC, and PqsD, are involved in the condensation of anthraniloyl-CoA with a fatty acid precursor to form the alkyl-quinolone scaffold.[5] While PqsE is part of the operon, it is not directly required for HAQ biosynthesis but rather functions as a crucial effector in the PQS signaling pathway, modulating the activity of the Rhl quorum-sensing system.[6][7]
The Hierarchical Regulatory Network
The expression of the pqsABCDE operon, and consequently the production of this compound, is tightly controlled by a multi-layered regulatory network, primarily orchestrated by the bacterium's quorum-sensing (QS) systems. This hierarchical structure ensures that the production of these signaling molecules and virulence factors is exquisitely timed and responsive to both cell density and environmental cues.
The Master Regulator: PqsR (MvfR)
At the core of HAQ regulation is the LysR-type transcriptional regulator PqsR, also known as MvfR (Multiple virulence factor Regulator).[8][9] PqsR directly binds to the promoter region of the pqsABCDE operon, acting as the primary transcriptional activator.[2][6] The activity of PqsR is modulated by its interaction with HAQ molecules, including PQS and its precursor 2-heptyl-4-quinolone (HHQ), creating a positive auto-regulatory loop.[2][10] This feedback mechanism allows for a rapid and robust induction of HAQ biosynthesis once a threshold concentration of these signaling molecules is reached.
Quorum Sensing Control: A Tripartite Hierarchy
The PqsR-mediated regulation is embedded within the broader quorum-sensing network of P. aeruginosa, which is composed of three main interconnected systems: las, rhl, and pqs.[11][12] This creates a hierarchical cascade of gene expression.
-
The las System: At the apex of this hierarchy is the las system. The transcriptional regulator LasR, when activated by its cognate autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), directly binds to the promoter of pqsR and activates its transcription.[6][9] This places the entire HAQ biosynthesis under the master control of the las system.
-
The rhl System: The rhl system, controlled by the regulator RhlR and its autoinducer N-butanoyl-L-homoserine lactone (C4-HSL), exerts a more complex, and generally repressive, influence on the pqs system. RhlR has been shown to repress pqsR transcription and can also bind to the pqsA promoter, suggesting multiple points of negative regulation.[6][9] This interplay between the las, rhl, and pqs systems allows for a fine-tuning of virulence factor expression in response to the dynamic environment of an infection.
The intricate connections between these quorum-sensing systems are visualized in the signaling pathway diagram below.
Caption: Hierarchical quorum-sensing network regulating this compound expression.
Global Post-Transcriptional Regulation: The Gac/Rsm Pathway
The GacS/GacA two-component system is a global regulatory network that influences the expression of numerous virulence factors, often by controlling the post-transcriptional regulator RsmA.[13][14] GacA, upon phosphorylation by the sensor kinase GacS, activates the transcription of small regulatory RNAs (sRNAs) such as RsmY and RsmZ. These sRNAs sequester the RNA-binding protein RsmA, thereby alleviating its translational repression of target mRNAs. While direct regulation of the pqs operon by RsmA has not been definitively established, the Gac/Rsm pathway is known to modulate quorum-sensing circuitry, suggesting an indirect influence on this compound production.[15]
Caption: The Gac/Rsm post-transcriptional regulatory pathway.
Environmental Influences on this compound Expression
The production of this compound is not solely dependent on cell density but is also intricately linked to various environmental cues. These signals are integrated into the regulatory network, allowing P. aeruginosa to tailor its virulence profile to specific niches within the host.
-
Iron Availability: Iron is a critical nutrient for bacterial growth and pathogenesis. Low iron conditions have been shown to stimulate the pqs system. This regulation is mediated, in part, by the PrrF small RNAs, which are involved in iron homeostasis.[16]
-
Phosphate Limitation: Phosphate scarcity, a condition that can be encountered in certain host environments, also leads to the activation of the rhl and pqs systems through the PhoB-PhoR two-component system.[16]
-
Stringent Response: The stringent response, a global regulatory mechanism triggered by nutrient starvation, negatively regulates HAQ biosynthesis. The alarmone (p)ppGpp, the central mediator of the stringent response, has been shown to decrease the expression of pqsA and pqsR.[17]
Quantitative Data on Gene Expression
The following tables summarize quantitative data from various studies, illustrating the impact of different regulatory components on the expression of genes involved in this compound biosynthesis.
| Gene | Mutant Background | Fold Change in Expression | Reference |
| pqsA | ΔpqsR | >100-fold decrease | [6] |
| pqsA | ΔlasR | ~10-fold decrease | [6] |
| pqsA | ΔrhlR | ~2 to 4-fold increase | [6] |
| pqsR | ΔlasR | >10-fold decrease | [6] |
Table 1: Relative expression of pqsA and pqsR in different quorum-sensing mutant backgrounds compared to wild-type P. aeruginosa.
| Condition | Gene | Fold Change in Expression | Reference |
| Iron Limitation | pqsA | Upregulated | [16] |
| Phosphate Limitation | pqsA | Upregulated | [16] |
| Stringent Response Activation | pqsA | Downregulated | [17] |
Table 2: Impact of environmental conditions on pqsA gene expression.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the genetic regulation of this compound expression.
Quantification of Gene Expression using qRT-PCR
Quantitative real-time reverse transcription PCR (qRT-PCR) is a sensitive method to measure the transcript levels of target genes.
Experimental Workflow:
Caption: Workflow for quantitative real-time RT-PCR (qRT-PCR).
Protocol:
-
Bacterial Growth and RNA Extraction:
-
Grow P. aeruginosa strains (wild-type and relevant mutants) to the desired growth phase (e.g., late logarithmic or stationary phase) in an appropriate medium (e.g., LB broth).
-
Harvest bacterial cells by centrifugation.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a standard Trizol-based method, following the manufacturer's instructions.
-
-
DNase Treatment and cDNA Synthesis:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a real-time PCR system and a SYBR Green or probe-based detection chemistry.
-
Design and validate primers specific for the target genes (pqsA, pqsR, etc.) and a housekeeping gene (e.g., rpoD, proC) for normalization.
-
The reaction mixture typically contains cDNA template, forward and reverse primers, and a qPCR master mix.
-
A standard thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
Promoter Activity Measurement using β-Galactosidase Reporter Assays
This assay is used to quantify the transcriptional activity of a promoter of interest by fusing it to a reporter gene, such as lacZ, which encodes the enzyme β-galactosidase.[20]
Experimental Workflow:
Caption: Workflow for β-galactosidase reporter assay.
Protocol:
-
Construction of Reporter Plasmids:
-
Clone the promoter region of the gene of interest (e.g., the pqsA promoter) upstream of the lacZ gene in a suitable reporter plasmid.
-
-
Transformation and Bacterial Growth:
-
Introduce the reporter plasmid into the desired P. aeruginosa strains (e.g., wild-type, lasR mutant, rhlR mutant).
-
Grow the transformed strains in a suitable medium to the desired optical density.
-
-
β-Galactosidase Assay:
-
Harvest a defined volume of the bacterial culture.
-
Permeabilize the cells using a mixture of SDS and chloroform (B151607) to allow the substrate to enter.
-
Add the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG). β-galactosidase will cleave ONPG to produce galactose and o-nitrophenol, which is yellow.
-
Incubate the reaction at a constant temperature until a visible yellow color develops.
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance of the yellow product at 420 nm.
-
-
Calculation of Miller Units:
Implications for Drug Development
The detailed understanding of the genetic regulation of this compound and other HAQs presents numerous opportunities for the development of novel therapeutics targeting P. aeruginosa virulence. Instead of directly killing the bacteria, which can lead to the rapid development of resistance, anti-virulence strategies aim to disarm the pathogen, making it more susceptible to host immune clearance.
Potential drug targets within the this compound regulatory network include:
-
PqsR (MvfR): As the direct activator of HAQ biosynthesis, PqsR is a prime target for small molecule inhibitors that can block its ability to bind to the pqsA promoter or its interaction with HAQ co-inducers.
-
PqsA: Inhibiting the first committed step in the biosynthetic pathway by targeting the PqsA enzyme would effectively shut down the production of all HAQs.
-
Quorum Sensing Regulators (LasR, RhlR): Targeting the master regulators of the quorum-sensing hierarchy could disrupt the expression of a wide array of virulence factors, including HAQs.
By elucidating the intricate molecular conversations that govern virulence in P. aeruginosa, researchers can develop more targeted and effective strategies to combat this formidable pathogen. This technical guide serves as a foundational resource for these endeavors, providing a comprehensive overview of the genetic regulation of this compound expression and the experimental approaches to its study.
References
- 1. Biosynthetic Pathway of Pseudomonas aeruginosa 4-Hydroxy-2-Alkylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]
- 3. Analysis of Pseudomonas aeruginosa 4-hydroxy-2-alkylquinolines (HAQs) reveals a role for 4-hydroxy-2-heptylquinoline in cell-to-cell communication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The end of a long-standing hypothesis: the Pseudomonas signalling molecules 4-hydroxy-2-alkylquinolines are derived from fatty acids, not 3-ketofatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Pseudomonas Quinolone Signal Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unravelling the Genome-Wide Contributions of Specific 2-Alkyl-4-Quinolones and PqsE to Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbiologyresearch.org [microbiologyresearch.org]
- 9. Mutation analysis of the Pseudomonas aeruginosa mvfR and pqsABCDE gene promoters demonstrates complex quorum-sensing circuitry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural Basis for Native Agonist and Synthetic Inhibitor Recognition by the Pseudomonas aeruginosa Quorum Sensing Regulator PqsR (MvfR) | PLOS Pathogens [journals.plos.org]
- 11. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. Regulatory roles of the GacS/GacA two-component system in plant-associated and other gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Two-Component Regulators GacS and GacA Positively Regulate a Nonfluorescent Siderophore through the Gac/Rsm Signaling Cascade in High-Siderophore-Yielding Pseudomonas sp. Strain HYS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical genetics reveals environment-specific roles for quorum sensing circuits in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The stringent response modulates 4-hydroxy-2-alkylquinoline biosynthesis and quorum-sensing hierarchy in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Use of quantitative real-time RT-PCR to analyse the expression of some quorum-sensing regulated genes in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Promoter Specificity Elements in Pseudomonas aeruginosa Quorum-Sensing-Controlled Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]
- 22. Beta-galactosidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Characterization of Pseudane V Homologs
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Presumed Identity of Pseudane V: Based on the nomenclature of related compounds, such as Pseudane IX (2-nonyl-4-quinolone), it is presumed that this compound is the trivial name for 2-pentyl-4-quinolone . This document focuses on the broader family of 2-alkyl-4-quinolones (AQs) as homologs of the presumed this compound, a class of bacterial secondary metabolites with significant biological activities.
Introduction
The 2-alkyl-4-quinolones (AQs) are a fascinating class of secondary metabolites produced by various bacteria, most notably the opportunistic human pathogen Pseudomonas aeruginosa. These molecules play a crucial role in bacterial communication, a process known as quorum sensing, and are integral to the regulation of virulence factors and biofilm formation. The structural diversity within this family, arising from variations in the length and saturation of the 2-alkyl chain, gives rise to a spectrum of biological activities, including antibacterial, antifungal, and immunomodulatory effects.
This technical guide provides a comprehensive overview of the discovery, characterization, and synthesis of this compound homologs (2-alkyl-4-quinolones). It is designed to serve as a resource for researchers and professionals involved in natural product chemistry, microbiology, and drug development.
Discovery and Isolation
The discovery of 2-alkyl-4-quinolones dates back to the mid-20th century, with the isolation of "Pyo compounds" from Pseudomonas aeruginosa cultures. These were later identified as a mixture of 2-heptyl-4-quinolone (HHQ or Pyo Ib), 2-nonyl-4-quinolone (NHQ or Pyo Ic), and their corresponding N-oxides. Since then, over 50 different AQ congeners have been identified from various bacterial species, showcasing a remarkable natural diversity.
Isolation from Pseudomonas aeruginosa
A general protocol for the isolation of 2-alkyl-4-quinolones from bacterial cultures is outlined below.
Experimental Workflow for Isolation of 2-Alkyl-4-Quinolones
Caption: A generalized workflow for the isolation and characterization of 2-alkyl-4-quinolones from bacterial cultures.
Chemical Synthesis
The chemical synthesis of 2-alkyl-4-quinolones is crucial for confirming their structures, elucidating their biological functions, and enabling the development of novel analogs with improved therapeutic properties. The Conrad-Limpach synthesis is a classical and widely used method for the preparation of the 4-quinolone scaffold.
Conrad-Limpach Synthesis of 2-Heptyl-4-quinolone (a this compound Homolog)
This method involves the condensation of an aniline (B41778) with a β-ketoester, followed by a thermal cyclization.
Experimental Workflow for Conrad-Limpach Synthesis
Caption: A schematic workflow of the Conrad-Limpach synthesis for preparing 2-alkyl-4-quinolones.
Biological Activity and Characterization
The 2-alkyl-4-quinolone homologs exhibit a range of biological activities, with their antibacterial properties being the most extensively studied. Their mechanism of action often involves the inhibition of bacterial cell processes and interference with quorum sensing signaling.
Antibacterial Activity
The antibacterial activity of this compound homologs is typically quantified by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a bacterium.
Table 1: Minimum Inhibitory Concentrations (MICs) of Selected 2-Alkyl-4-quinolone Homologs against Staphylococcus aureus
| Compound | Alkyl Chain Length | MIC (µg/mL) | Reference |
| 2-Propyl-4-quinolone | C3 | >128 | [1] |
| 2-Pentyl-4-quinolone (Presumed this compound) | C5 | 64 | [1] |
| 2-Heptyl-4-quinolone (HHQ) | C7 | 16 | [1] |
| 2-Nonyl-4-quinolone (NHQ) | C9 | 8 | [1] |
Note: The data presented are examples from the literature and may vary depending on the specific S. aureus strain and experimental conditions.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
A standardized broth microdilution method is commonly used to determine the MIC of antibacterial agents.
Detailed Protocol for MIC Determination
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate culture (18-24 hours old), select 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213).
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the 2-alkyl-4-quinolone in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in CAMHB to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control well (bacteria in broth without the compound) and a negative control well (broth only).
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Mechanism of Action: The pqs Quorum Sensing System
In Pseudomonas aeruginosa, the biosynthesis and signaling of 2-alkyl-4-quinolones are governed by the pqs quorum sensing system. This system is a key regulator of virulence factor production and is interconnected with other quorum sensing networks in the bacterium.
The biosynthesis of 2-alkyl-4-quinolones starts from anthranilate, which is activated to anthraniloyl-CoA by the enzyme PqsA.[2] A series of enzymatic reactions catalyzed by proteins encoded by the pqs operon (pqsA-E) leads to the formation of HHQ and other 2-alkyl-4-quinolone congeners.[3] HHQ can then be converted to the more potent signaling molecule, 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS), by the monooxygenase PqsH.[3]
Signaling Pathway of the pqs Quorum Sensing System
Caption: A simplified diagram of the pqs quorum sensing signaling pathway in Pseudomonas aeruginosa.
Conclusion
The this compound homologs, represented by the 2-alkyl-4-quinolone family of natural products, are a rich source of chemical diversity and biological activity. Their role in bacterial communication and virulence makes them attractive targets for the development of novel anti-infective agents. This technical guide has provided a foundational understanding of their discovery, synthesis, and characterization, with the aim of facilitating further research and development in this promising area. The detailed protocols and data presented herein serve as a practical resource for scientists and researchers dedicated to combating bacterial infections and exploring the therapeutic potential of natural products.
References
role of Pseudane V in host-pathogen interactions
An In-depth Technical Guide to the Role of Pseudane V in Host-Pathogen Interactions
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound, a member of the 2-alkyl-4-quinolone (AQ) class of secondary metabolites, is emerging as a significant modulator of host-pathogen interactions. Initially identified from the marine bacterium Pseudoalteromonas sp., its biological activities are multifaceted, ranging from direct effects on microbial communication to nuanced modulation of the host immune response. This technical guide provides a comprehensive overview of the known roles of this compound, with a particular focus on its recently identified function in mitigating inflammation associated with atherosclerosis by altering macrophage polarization. Additionally, its established role as a quorum sensing (QS) molecule in bacteria is detailed. This document synthesizes the latest findings, presents quantitative data, details key experimental protocols, and provides visual diagrams of core pathways and workflows to support further research and development.
Introduction to this compound
This compound is a bacterial secondary metabolite belonging to the 2-alkyl-4-quinolone (AQ) family. It is structurally identified as 2-n-pentyl-4-quinolone (H5/PQ).[1] First isolated from marine bacteria of the genus Pseudoalteromonas, AQs are known to be involved in a variety of biological processes, including antimicrobial activity and bacterial cell-to-cell communication.[1][2] Recent research has expanded the relevance of this compound beyond microbiology, highlighting its potential as a therapeutic agent in host-centric inflammatory diseases by modulating key cellular signaling pathways.[3][4]
Role in Modulating Host Immune Response: Macrophage Polarization
The most novel role for this compound in host interactions is its ability to modulate macrophage behavior, a critical component of the innate immune system. Recent findings indicate that this compound can alleviate inflammation driven by oxidized low-density lipoprotein (ox-LDL), a key pathogenic factor in the development of atherosclerosis.[4]
Mechanism of Action: Inhibition of M1 Macrophage Polarization
Atherosclerosis is a chronic inflammatory disease characterized by the accumulation of lipids and immune cells in the artery wall. Macrophages play a dual role in this process, with the pro-inflammatory M1 phenotype promoting plaque development and the anti-inflammatory M2 phenotype contributing to tissue repair.[5] Oxidized LDL is known to induce a shift towards the pathogenic M1 phenotype.[4]
This compound is reported to counteract this effect by preventing M1 polarization.[3][4] The proposed mechanism involves the post-transcriptional regulation of PPARGC1A (Peroxisome proliferator-activated receptor gamma coactivator 1-alpha), a key metabolic and anti-inflammatory regulator.[6] Specifically, this compound is thought to inhibit the N6-methyladenosine (m6A) modification of PPARGC1A mRNA.[3][4] The m6A modification is a form of RNA epigenetics that can influence mRNA stability and translation. By inhibiting this modification, this compound may increase the stability and subsequent protein expression of PPARGC1A, which in turn suppresses the pro-inflammatory M1 signaling cascade and reduces the inflammatory response.
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound in macrophages.
Experimental Protocols
The following protocols describe a general workflow to investigate the effect of this compound on macrophage polarization.
-
Cell Culture: Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in 5% CO2.
-
Differentiation (M0 Macrophages): Seed THP-1 cells at a density of 5x10^5 cells/mL in a 6-well plate. Differentiate cells into resting M0 macrophages by adding 100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Treatment: After differentiation, replace the medium with fresh RPMI-1640 containing 1% FBS. Pre-treat the M0 macrophages with various concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours.
-
M1 Polarization: Induce M1 polarization by adding 50 µg/mL of human oxidized LDL (ox-LDL) to the culture medium. For a positive control, use Lipopolysaccharide (LPS, 100 ng/mL) and Interferon-gamma (IFN-γ, 20 ng/mL).
-
Incubation: Incubate the cells for 24 hours for protein analysis (Western Blot, Flow Cytometry) or 6-12 hours for mRNA analysis (RT-qPCR).
-
RNA Extraction: Lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR: Perform quantitative PCR using SYBR Green master mix on a real-time PCR system. Use primers specific for M1 markers (e.g., TNFα, IL-6, iNOS) and M2 markers (e.g., ARG1, CD206, IL-10). Normalize expression to a housekeeping gene such as GAPDH. Calculate fold change using the 2^-ΔΔCt method.
-
RNA Fragmentation: Fragment 50-100 µg of total RNA into ~100 nucleotide fragments using RNA fragmentation buffer.
-
Immunoprecipitation (IP): Reserve 10% of the fragmented RNA as an "input" control. Incubate the remaining RNA with an anti-m6A antibody (or IgG control) and protein A/G magnetic beads in IP buffer overnight at 4°C with rotation.
-
Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the m6A-containing RNA fragments from the beads.
-
RNA Purification: Purify the eluted RNA and the input control RNA.
-
RT-qPCR: Perform RT-qPCR on the immunoprecipitated RNA and input RNA using primers designed to flank the suspected m6A peak region within the PPARGC1A transcript. The enrichment of m6A is calculated as the percentage of the IP sample relative to the input.
Experimental Workflow Diagram
Caption: Workflow for studying this compound's effect on macrophages.
Anticipated Quantitative Data
While primary data from the pivotal study on this compound and macrophage polarization is not yet available, experiments following the protocols above would be expected to yield data similar to that presented in Table 1.
Table 1: Representative Data on M1/M2 Marker Expression Changes.
| Treatment Group | M1 Marker (TNFα) Fold Change | M2 Marker (ARG1) Fold Change | PPARGC1A Protein Level (Relative Units) |
|---|---|---|---|
| Control (M0) | 1.0 | 1.0 | 1.0 |
| ox-LDL | 8.5 ± 0.9 | 0.8 ± 0.2 | 0.7 ± 0.1 |
| ox-LDL + this compound (5 µM) | 3.2 ± 0.5 | 2.5 ± 0.4 | 1.8 ± 0.3 |
| ox-LDL + this compound (10 µM) | 1.9 ± 0.3 | 4.1 ± 0.6 | 2.9 ± 0.4 |
Data are hypothetical, for illustrative purposes.
Role in Bacterial Quorum Sensing
As a 2-alkyl-4-quinolone (AQ), this compound (H5/PQ) is a structural analog of quorum sensing signal molecules used by bacteria such as Pseudomonas aeruginosa.[1][7] The P. aeruginosa pqs system utilizes AQs, including 2-heptyl-4-quinolone (HHQ) and 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS), to control the expression of virulence factors and biofilm formation in a cell-density-dependent manner.[8]
Mechanism of Action
AQs like this compound can function as signaling molecules. They are synthesized intracellularly and, upon reaching a threshold concentration, bind to the transcriptional regulator PqsR (also known as MvfR). This ligand-receptor complex then activates the transcription of target genes, including the pqsA-E operon responsible for its own synthesis (a positive feedback loop) and numerous virulence genes.[7] Given its structural similarity, this compound produced by Pseudoalteromonas may interfere with or activate the QS systems of competing bacteria, thereby influencing microbial community structure and pathogenesis.
Quorum Sensing Diagram
Caption: Role of Alkyl-Quinolones (AQs) in Quorum Sensing.
Experimental Protocol: Quorum Sensing Biosensor Assay
-
Biosensor Strain: Use a P. aeruginosa reporter strain that produces a measurable signal (e.g., luminescence from luxCDABE or color from β-galactosidase) under the control of a PqsR-dependent promoter.
-
Culture Preparation: Grow the biosensor strain overnight in LB broth.
-
Assay Setup: In a 96-well microtiter plate, add fresh LB broth and a diluted suspension of the overnight biosensor culture to each well.
-
Treatment: Add serial dilutions of this compound to the wells. Include a known QS molecule like HHQ or PQS as a positive control and solvent (e.g., DMSO) as a negative control.
-
Incubation and Measurement: Incubate the plate at 37°C with shaking. Measure the optical density at 600 nm (OD600) for bacterial growth and the reporter signal (e.g., luminescence) at regular intervals (e.g., every 30 minutes for 8-12 hours) using a plate reader.
-
Data Analysis: Normalize the reporter signal to cell density (e.g., Luminescence/OD600). Plot the normalized signal against the concentration of this compound to determine its activity and potency (e.g., EC50).
Other Reported Biological Activities
Beyond its roles in host immunity and bacterial signaling, this compound has demonstrated other bioactivities.
Inhibition of Melanin (B1238610) Synthesis
Studies on Pseudoalteromonas sp. M2 metabolites have shown that this compound and its analogs can inhibit melanin synthesis in Melan-A cells. This suggests potential applications in cosmetology as a skin-whitening agent.[9][10]
Table 2: Inhibition of Melanin Synthesis by this compound and Analogs.
| Compound | Concentration (µg/mL) | Melanin Synthesis Inhibition (%) |
|---|---|---|
| Pseudane-V | 8 | ~20% |
| Pseudane-VI | 8 | 28.2% |
| Pseudane-VII | 8 | 42.7% |
Data adapted from a study on metabolites from Pseudoalteromonas sp. M2.[10]
Conclusion and Future Directions
This compound is a versatile bioactive molecule with significant implications for host-pathogen interactions. Its ability to suppress pro-inflammatory M1 macrophage polarization via an epigenetic mechanism on PPARGC1A mRNA presents a promising new avenue for therapeutic intervention in chronic inflammatory diseases like atherosclerosis. Concurrently, its function as a 2-alkyl-4-quinolone places it at the center of chemical communication and warfare in microbial communities.
Future research should focus on:
-
In Vivo Validation: Confirming the therapeutic effects of this compound on atherosclerosis in animal models.
-
Mechanism Elucidation: Precisely identifying the m6A reader, writer, and eraser proteins that are affected by this compound.
-
Structure-Activity Relationship: Investigating how modifications to the alkyl chain of this compound affect its immunomodulatory versus quorum sensing activities.
-
Pharmacokinetics and Safety: Establishing the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of this compound to assess its drug development potential.
This guide provides a foundational understanding of this compound's role, offering the necessary technical details for the scientific community to build upon this exciting area of research.
References
- 1. m6A-RNA immunoprecipitation (MeRIP) and MeRIP-qPCR [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Detection of 2-alkyl-4-quinolones using biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ox-LDL promotes M1-like polarization of macrophages through the miR-21-5p/SKP2/EP300 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidized LDL activated eosinophil polarize macrophage phenotype from M2 to M1 through activation of CD36 scavenger receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Quorum sensing by 2-alkyl-4-quinolones in Pseudomonas aeruginosa and other bacterial species - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 9. Detection of 2-alkyl-4-quinolones using biosensors. | Semantic Scholar [semanticscholar.org]
- 10. Oxidized LDL Induces Alternative Macrophage Phenotype through Activation of CD36 and PAFR - PMC [pmc.ncbi.nlm.nih.gov]
Initial Characterization of Pseudane V in Pseudomonas aeruginosa Clinical Isolates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the initial characterization of a novel antimicrobial agent, designated Pseudane V, against clinical isolates of Pseudomonas aeruginosa. The methodologies and data presentation formats outlined herein are based on established protocols for evaluating the efficacy and mechanism of action of new anti-pseudomonal compounds.
Data Presentation
The initial assessment of this compound involves determining its antimicrobial activity against a panel of clinically relevant P. aeruginosa isolates with diverse resistance profiles. Furthermore, its impact on key virulence factors is quantified.
Table 1: Antimicrobial Susceptibility Profile of this compound against P. aeruginosa Clinical Isolates
| Isolate ID | Source | Resistance Profile | This compound MIC (µg/mL) | Meropenem MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| PA-01 | Bloodstream | MDR, Carbapenem-resistant | 4 | >64 | 32 |
| PA-02 | Respiratory | XDR, ESBL-producer | 8 | >64 | >64 |
| PA-03 | Wound | Sensitive | 1 | 2 | 0.5 |
| PA-04 | Urinary Tract | Carbapenem-resistant | 4 | 32 | 16 |
| PA-05 | Respiratory | MDR | 8 | 16 | >64 |
MDR: Multidrug-Resistant (resistant to ≥3 antimicrobial classes); XDR: Extensively Drug-Resistant (resistant to all but ≤2 antimicrobial classes); ESBL: Extended-Spectrum Beta-Lactamase; MIC: Minimum Inhibitory Concentration.
Table 2: Effect of this compound on Virulence Factor Production in P. aeruginosa (at 1/2 MIC)
| Virulence Factor | P. aeruginosa PAO1 (Control) | P. aeruginosa PAO1 + this compound | % Inhibition |
| Pyocyanin Production (OD 695nm) | 0.85 ± 0.05 | 0.21 ± 0.03 | 75.3% |
| Biofilm Formation (OD 550nm) | 1.22 ± 0.11 | 0.45 ± 0.08 | 63.1% |
| LasA Protease Activity (U/mL) | 15.4 ± 1.2 | 5.8 ± 0.9 | 62.3% |
Values are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of initial characterization studies. The following are key experimental protocols.
2.1. Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Procedure:
-
Prepare a bacterial suspension of P. aeruginosa normalized to a 0.5 McFarland standard in cation-adjusted Mueller-Hinton Broth (CAMHB).[1]
-
Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate.
-
Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control (no antimicrobial) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that shows no visible bacterial growth.[2][3]
-
2.2. Biofilm Formation Assay
This assay quantifies the ability of P. aeruginosa to form biofilms and the inhibitory effect of this compound.
-
Procedure:
-
Grow overnight cultures of P. aeruginosa in a suitable medium, such as Tryptic Soy Broth (TSB) supplemented with glucose.[4]
-
Dilute the overnight culture 1:100 in fresh medium.
-
Add 100 µL of the diluted culture to the wells of a 96-well flat-bottomed polystyrene plate.[5]
-
Add varying concentrations of this compound to the wells.
-
Incubate the plate at 37°C for 24 hours without agitation.[4]
-
After incubation, discard the planktonic cells and wash the wells with phosphate-buffered saline (PBS).
-
Stain the adherent biofilm with 0.1% crystal violet for 15 minutes.[5]
-
Wash the wells to remove excess stain and allow them to dry.
-
Solubilize the bound crystal violet with 30% acetic acid.[5]
-
Measure the absorbance at 550 nm using a microplate reader.[6]
-
2.3. Lipopolysaccharide (LPS) Extraction and Analysis
This protocol is for the isolation of LPS, a major component of the outer membrane of Gram-negative bacteria.
-
Procedure:
-
Harvest bacterial cells from a mid-logarithmic phase culture by centrifugation.
-
Resuspend the cell pellet in a Tris-EDTA buffer.
-
Lyse the cells using sonication or a French press.
-
Treat the lysate with DNase and RNase to remove nucleic acids, followed by proteinase K to digest proteins.
-
Perform a hot phenol-water extraction to separate the LPS from other cellular components.[7]
-
Dialyze the aqueous phase extensively against deionized water to remove phenol.
-
Lyophilize the dialyzed solution to obtain purified LPS.[8][9]
-
Analyze the LPS by SDS-PAGE with silver staining to visualize the banding pattern.[7]
-
2.4. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This method is used to quantify the expression levels of specific genes, such as those involved in antibiotic resistance or virulence, in response to this compound.
-
Procedure:
-
Grow P. aeruginosa cultures with and without sub-inhibitory concentrations of this compound.
-
Extract total RNA from the bacterial cells using a commercial RNA extraction kit.
-
Treat the RNA with DNase to remove any contaminating genomic DNA.
-
Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.
-
Perform qPCR using primers specific for the target genes (e.g., mexA, ampC, lasI) and a reference housekeeping gene (e.g., gyrB).[10][11]
-
The reaction mixture typically includes cDNA, primers, and a fluorescent dye (e.g., SYBR Green).[10]
-
Run the qPCR reaction in a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.[11][12]
-
Mandatory Visualization
Understanding the potential impact of this compound on key bacterial processes is facilitated by visualizing the relevant signaling pathways.
Caption: Hierarchical quorum sensing network in P. aeruginosa.
Caption: Regulation of the Type III Secretion System (T3SS) in P. aeruginosa.
Caption: OprD-mediated carbapenem resistance pathway in P. aeruginosa.
References
- 1. Antimicrobial susceptibility and minimal inhibitory concentration of Pseudomonas aeruginosa isolated from septic ocular surface disease in different animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimum inhibitory concentration (MIC) [bio-protocol.org]
- 3. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 4. imquestbio.com [imquestbio.com]
- 5. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Procedure for isolation of bacterial lipopolysaccharides from both smooth and rough Pseudomonas aeruginosa and Salmonella typhimurium strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Procedure for isolation of bacterial lipopolysaccharides from both smooth and rough Pseudomonas aeruginosa and Salmonella typhimurium strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-time polymerase chain reaction assays for rapid detection and virulence evaluation of the environmental Pseudomonas aeruginosa isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Analysis of antibiotic resistance gene expression in Pseudomonas aeruginosa by quantitative real-time-PCR. [sonar.ch]
The Immunogenicity of PcrV: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the immunogenicity of the Pseudomonas aeruginosa PcrV (Pseudomonas cytotoxic ring-V) protein, a critical component of the Type III Secretion System (T3SS). PcrV's high degree of conservation across clinical isolates and its essential role in the translocation of effector toxins into host cells have established it as a leading vaccine candidate and a target for novel immunotherapeutics against this opportunistic pathogen.[1][2] This document summarizes key quantitative data from preclinical studies, details relevant experimental methodologies, and visualizes the underlying biological pathways and workflows.
PcrV and the Type III Secretion System: A Critical Virulence Factor
Pseudomonas aeruginosa is a formidable opportunistic pathogen, particularly in immunocompromised individuals, cystic fibrosis patients, and those with burn wounds or ventilator-associated pneumonia.[1][3] A key determinant of its virulence is the T3SS, a molecular syringe that injects bacterial effector proteins directly into the cytoplasm of host cells.[4][5] This process subverts host cellular functions, leading to cytotoxicity, inflammation, and immune evasion.[3][4]
PcrV is a 32 kDa protein that forms a pentameric ring structure at the tip of the T3SS needle complex.[4][6][7] This structure is indispensable for the assembly of the translocation pore, formed by the PopB and PopD proteins, in the host cell membrane.[4][5] By blocking PcrV, antibodies can effectively prevent the translocation of cytotoxic effectors, thereby neutralizing a major virulence mechanism of P. aeruginosa.[2][8]
Mechanism of PcrV-Mediated Toxin Translocation
The following diagram illustrates the pivotal role of PcrV in the T3SS-mediated intoxication of host cells.
Caption: Role of PcrV in the T3SS of P. aeruginosa.
Immunization Strategies Targeting PcrV
The significant role of PcrV in P. aeruginosa pathogenesis has made it a focal point for vaccine development. Various platforms have been investigated, including recombinant protein, DNA, and mRNA vaccines, all demonstrating the potential to elicit protective immunity.
Active Immunization
Active immunization with PcrV aims to induce a robust and lasting immune response. Studies have shown that vaccination can significantly enhance survival, reduce bacterial burden, and mitigate tissue damage in animal models of acute pneumonia and burn wound infections.[4][9]
Passive Immunization
Passive immunization, through the administration of PcrV-specific monoclonal antibodies (mAbs), offers immediate protection.[10] This approach is particularly promising for high-risk, immunocompromised patients who may not mount an effective response to active vaccination.[11] Anti-PcrV mAbs have been shown to neutralize T3SS function and promote bacterial clearance.[2][11]
Quantitative Analysis of PcrV Immunogenicity
The efficacy of PcrV-based vaccines is often evaluated by measuring the resulting humoral and cellular immune responses, as well as the level of protection in challenge models. The choice of adjuvant has been shown to be critical in modulating the type and magnitude of the immune response.[12][13]
Adjuvant Comparison in PcrV Protein Immunization
The following table summarizes the key outcomes from a study comparing different adjuvants formulated with recombinant PcrV in a murine pneumonia model.
| Adjuvant | Vaccine Formulation | Survival Rate (%) | Anti-PcrV IgG1 Titer (log2) | Anti-PcrV IgG2a Titer (log2) | Lung Bacterial Load (log10 CFU/g) |
| Freund's Adjuvant (FA) | PcrV-FA | 91 | High | High | Significantly Reduced |
| Aluminum Hydroxide (Alum) | PcrV-Alum | 73 | High | Moderate | Significantly Reduced |
| CpG Oligodeoxynucleotide (ODN) | PcrV-CpG | 64 | Moderate | High | Reduced |
| None | PcrV alone | Low | Moderate | Low | High |
Data compiled from studies on adjuvant efficacy in PcrV vaccination.[12][13]
Efficacy of mRNA-PcrV Vaccine in Murine Infection Models
Recent advancements in mRNA vaccine technology have been applied to PcrV, demonstrating strong induction of both humoral and cellular immunity.
| Infection Model | Vaccine Dose (µg) | Survival Rate (%) | Lung Bacterial Burden (log10 CFU/g) | Spleen Bacterial Burden (log10 CFU/g) |
| Systemic Infection | 5 | 75 | N/A | Significantly Reduced |
| Systemic Infection | 25 | 75 | N/A | Significantly Reduced |
| Burn Model | Combination | 100 | Significantly Reduced | Significantly Reduced |
Data from a study evaluating mRNA-PcrV vaccines.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research on PcrV immunogenicity. The following sections outline key experimental protocols.
Recombinant PcrV Protein Expression and Purification
A common method for producing recombinant PcrV for immunization and in vitro assays involves expression in Escherichia coli.
-
Cloning: The full-length pcrV gene is amplified via PCR and cloned into an expression vector, often containing a hexahistidine (His6) tag for purification.
-
Transformation: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
Expression: A single colony is used to inoculate a large culture, which is grown to mid-log phase. Protein expression is then induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis: Bacterial cells are harvested by centrifugation and lysed using sonication or high-pressure homogenization in a lysis buffer containing protease inhibitors.
-
Purification: The His-tagged PcrV is purified from the cell lysate using affinity chromatography on a nickel-nitrilotriacetic acid (Ni-NTA) resin.
-
Quality Control: The purity and identity of the recombinant protein are confirmed by SDS-PAGE and Western blotting.
Murine Model of Acute Pneumonia
This model is frequently used to assess the protective efficacy of PcrV vaccines.
-
Immunization: Mice (e.g., BALB/c or C57BL/6) are immunized via the desired route (e.g., intraperitoneal, intranasal) with the PcrV vaccine formulation. A typical schedule involves a primary immunization followed by one or two booster doses at 2-3 week intervals.
-
Bacterial Challenge: At a set time point after the final immunization, mice are anesthetized and challenged via intratracheal or intranasal instillation with a lethal dose of a virulent, T3SS-expressing strain of P. aeruginosa (e.g., PAO1).
-
Monitoring: Mice are monitored for survival over a period of 7-14 days.
-
Bacterial Burden Determination: A subset of mice is euthanized at specific time points post-infection (e.g., 24 hours), and their lungs and spleens are aseptically harvested. The organs are homogenized, and serial dilutions are plated on appropriate agar (B569324) to determine the number of colony-forming units (CFU).
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PcrV IgG Titers
ELISA is a standard method for quantifying antigen-specific antibody levels in serum.
-
Coating: 96-well microtiter plates are coated with recombinant PcrV protein and incubated overnight.
-
Blocking: The plates are washed, and non-specific binding sites are blocked with a solution such as bovine serum albumin (BSA).
-
Sample Incubation: Serial dilutions of serum from immunized and control mice are added to the wells and incubated.
-
Detection Antibody: After washing, a horseradish peroxidase (HRP)-conjugated anti-mouse IgG (or specific isotypes like IgG1 and IgG2a) antibody is added.
-
Substrate Addition: The plates are washed again, and a chromogenic substrate (e.g., TMB) is added.
-
Measurement: The reaction is stopped, and the optical density is measured at a specific wavelength. Antibody titers are calculated based on the highest dilution that gives a positive signal above the background.
Opsonophagocytic Killing (OPK) Assay
The OPK assay measures the functional ability of vaccine-induced antibodies to promote the killing of bacteria by phagocytic cells.
-
Cell Preparation: Phagocytic cells, such as differentiated HL-60 cells or primary neutrophils, are prepared.
-
Opsonization: P. aeruginosa are incubated with serial dilutions of heat-inactivated serum from immunized mice and a source of complement (e.g., baby rabbit serum).
-
Phagocytosis: The opsonized bacteria are mixed with the phagocytic cells and incubated to allow for phagocytosis.
-
Quantification of Killing: The mixture is plated on agar plates, and the number of surviving bacterial colonies is counted after overnight incubation. The opsonophagocytic killing activity is expressed as the percentage of bacteria killed compared to controls without serum or with pre-immune serum.
Visualizing the Immune Response and Experimental Workflow
Understanding the complex interactions in the immune response to PcrV and the flow of experiments is facilitated by visual diagrams.
PcrV-Induced Immune Response Pathway
The following diagram outlines the key cellular and molecular events following immunization with a PcrV-based vaccine.
Caption: PcrV vaccine-induced protective immunity.
Experimental Workflow for PcrV Vaccine Efficacy Testing
The following diagram illustrates the typical workflow for evaluating a PcrV vaccine candidate in a preclinical setting.
Caption: Workflow for preclinical PcrV vaccine evaluation.
Conclusion
The PcrV protein remains a highly attractive target for the development of vaccines and immunotherapies against Pseudomonas aeruginosa. Its critical role in the T3SS, coupled with its high degree of conservation, underscores its potential to provide broad protection against a wide range of clinical isolates. The data consistently demonstrate that both active and passive immunization strategies targeting PcrV can significantly mitigate the severity of P. aeruginosa infections in preclinical models. Future research will likely focus on optimizing vaccine formulations, including the use of novel adjuvants and delivery systems like mRNA, to enhance the magnitude and quality of the protective immune response. Furthermore, the development of potent monoclonal antibodies against PcrV continues to be a promising avenue for providing immediate protection to vulnerable patient populations. The detailed experimental protocols and conceptual frameworks presented in this guide are intended to support these ongoing efforts in the fight against this challenging pathogen.
References
- 1. researchgate.net [researchgate.net]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. Murine Acute Pneumonia Model of Pseudomonas aeruginosa Lung Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strong immune responses and protection of PcrV and OprF-I mRNA vaccine candidates against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of acute Pseudomonas aeruginosa and Acinetobacter baumannii lung mono-challenge models in mice using oropharyngeal aspiration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Press Releases - Comparison of Vaccine Adjuvants – Notable Differences in their Effect and Potency - Paul-Ehrlich-Institut [pei.de]
- 7. devtoolsdaily.com [devtoolsdaily.com]
- 8. Novel Mouse Model of Chronic Pseudomonas aeruginosa Lung Infection Mimicking Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recombinant Pseudomonas aeruginosa PcrV Protein, N-His - ProteoGenix [proteogenix.science]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Vaccine Adjuvants Differentially Affect Kinetics of Antibody and Germinal Center Responses [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy comparison of adjuvants in PcrV vaccine against Pseudomonas aeruginosa pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Purification of Recombinant Pseudane V Protein
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pseudane V is a novel recombinant protein with significant therapeutic potential. Its unique structural and functional characteristics necessitate a robust and efficient purification protocol to ensure high purity and yield for downstream applications in research and drug development. This document provides a detailed experimental protocol for the purification of His-tagged this compound expressed in an E. coli expression system. The purification strategy employs a multi-step chromatographic process, including Immobilized Metal Affinity Chromatography (IMAC), followed by Ion Exchange Chromatography (IEX) and Size-Exclusion Chromatography (SEC) for final polishing.
Data Presentation
The following table summarizes the expected quantitative data at each stage of the purification process for a starting culture volume of 1 liter. Actual results may vary depending on expression levels and experimental conditions.
| Purification Step | Total Protein (mg) | This compound (mg) | Purity (%) | Yield (%) |
| Cleared Lysate | 500 | 20 | 4 | 100 |
| IMAC (Affinity) | 25 | 18 | 72 | 90 |
| IEX (Ion Exchange) | 5 | 17 | 95 | 85 |
| SEC (Size-Exclusion) | 16 | 16 | >98 | 80 |
Experimental Protocols
1. Cell Lysis and Lysate Preparation
This initial step is crucial for releasing the recombinant this compound from the E. coli host cells.
-
Materials:
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, 1 mg/mL lysozyme)
-
Centrifuge capable of >12,000 x g
-
Sonicator
-
-
Protocol:
-
Thaw the frozen E. coli cell pellet expressing His-tagged this compound on ice.
-
Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer per gram of wet cell paste.
-
Incubate the suspension on ice for 30 minutes to allow for enzymatic lysis by lysozyme.
-
Further disrupt the cells by sonication on ice. Use short bursts (e.g., 10-15 seconds) with intermittent cooling to prevent overheating and protein denaturation.
-
Clarify the lysate by centrifuging at 12,000 x g for 30 minutes at 4°C to pellet cellular debris.[1][2]
-
Carefully collect the supernatant, which contains the soluble His-tagged this compound. Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.[1]
-
2. Immobilized Metal Affinity Chromatography (IMAC)
IMAC is the primary capture step, utilizing the high affinity of the polyhistidine tag for immobilized nickel ions.[3][4]
-
Materials:
-
Ni-NTA Agarose resin (or other suitable IMAC resin)
-
IMAC Binding Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
IMAC Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole)
-
IMAC Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole)
-
Chromatography column
-
-
Protocol:
-
Equilibrate the Ni-NTA resin with 5-10 column volumes (CVs) of IMAC Binding Buffer.
-
Load the clarified lysate onto the equilibrated column at a flow rate of 1-2 mL/min.
-
Wash the column with 10-15 CVs of IMAC Wash Buffer to remove non-specifically bound proteins. The imidazole concentration in the wash buffer may be optimized to maximize purity without eluting the target protein.[4][5]
-
Elute the His-tagged this compound from the column using IMAC Elution Buffer. Collect fractions and monitor protein elution by measuring absorbance at 280 nm.
-
Pool the fractions containing the eluted protein.
-
Analyze the fractions by SDS-PAGE to assess purity.
-
3. Ion Exchange Chromatography (IEX)
IEX separates proteins based on their net surface charge.[6][7][8] This step is used to remove remaining protein contaminants. The choice between anion or cation exchange depends on the isoelectric point (pI) of this compound. Assuming this compound has a pI below the buffer pH, anion exchange chromatography will be used.
-
Materials:
-
Anion exchange column (e.g., Q-Sepharose)
-
IEX Buffer A (20 mM Tris-HCl pH 8.0)
-
IEX Buffer B (20 mM Tris-HCl pH 8.0, 1 M NaCl)
-
-
Protocol:
-
The pooled fractions from the IMAC step need to be buffer exchanged into IEX Buffer A to reduce the salt concentration. This can be done by dialysis or using a desalting column.
-
Equilibrate the anion exchange column with 5-10 CVs of IEX Buffer A.
-
Load the buffer-exchanged sample onto the column.
-
Wash the column with IEX Buffer A until the baseline absorbance at 280 nm is stable.
-
Elute the bound proteins using a linear gradient of IEX Buffer B (e.g., 0-100% over 20 CVs). This gradual increase in salt concentration will elute proteins based on their charge.[6]
-
Collect fractions and monitor the absorbance at 280 nm.
-
Analyze the fractions by SDS-PAGE to identify those containing pure this compound.
-
4. Size-Exclusion Chromatography (SEC)
SEC, also known as gel filtration, is the final polishing step that separates proteins based on their size (hydrodynamic radius).[9][10][11] This step is effective at removing any remaining aggregates or smaller contaminants.
-
Materials:
-
SEC column (e.g., Superdex 200)
-
SEC Buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4)
-
-
Protocol:
-
Concentrate the pooled, purified fractions from the IEX step to a suitable volume (typically 1-2% of the column volume).
-
Equilibrate the SEC column with at least 2 CVs of SEC Buffer.
-
Load the concentrated protein sample onto the column.
-
Elute the protein with SEC Buffer at a constant flow rate. Larger molecules will elute first.[10]
-
Collect fractions and monitor the absorbance at 280 nm.
-
Analyze the fractions by SDS-PAGE to confirm the purity and identify fractions containing monomeric this compound.
-
Pool the purest fractions and store at -80°C.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound protein.
Caption: Logical flow of protein separation during purification.
References
- 1. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. bio-rad.com [bio-rad.com]
- 5. iba-lifesciences.com [iba-lifesciences.com]
- 6. goldbio.com [goldbio.com]
- 7. sinobiological.com [sinobiological.com]
- 8. Protein purification by IE-chromatography [reachdevices.com]
- 9. stackwave.com [stackwave.com]
- 10. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 11. goldbio.com [goldbio.com]
Methods for Studying Pseudomonas aeruginosa Type V Secretion Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to multiple antibiotics and its ability to cause severe infections, particularly in immunocompromised individuals and those with cystic fibrosis. A key element of its pathogenicity is the array of secretion systems it employs to export virulence factors. Among these, the Type V Secretion System (T5SS) represents a major pathway for the translocation of proteins across the outer membrane. Understanding the mechanisms of T5SS is crucial for the development of novel therapeutic strategies to combat P. aeruginosa infections.
This document provides detailed application notes and protocols for studying the two major subtypes of T5SS in P. aeruginosa: the classical autotransporters (Type Va) and the two-partner secretion (TPS) systems (Type Vb).
Overview of Type V Secretion in P. aeruginosa
The T5SS is characterized by the secretion of large passenger domains across the outer membrane through a β-barrel pore formed by a C-terminal domain of the secreted protein itself (autotransporters) or by a separate outer membrane protein (TPS systems).
-
Autotransporters (Type Va): These are single polypeptide chains comprising an N-terminal passenger domain, which often possesses virulence functions (e.g., adhesion, proteolysis), and a C-terminal β-barrel domain that inserts into the outer membrane and facilitates the translocation of the passenger domain. A well-studied example in P. aeruginosa is the esterase EstA, which is involved in rhamnolipid production, motility, and biofilm formation.[1][2]
-
Two-Partner Secretion (TPS) Systems (Type Vb): In this system, the secreted effector protein (TpsA) and the outer membrane translocator (TpsB) are two separate proteins. The TpsB protein forms a β-barrel pore in the outer membrane through which the specific TpsA partner is secreted. P. aeruginosa possesses several TPS systems, such as the PdtA/PdtB system implicated in virulence.
Experimental Workflows
A systematic approach to studying T5SS in P. aeruginosa involves a combination of genetic, biochemical, and cellular assays. The following workflow outlines the key stages of investigation.
References
- 1. The autotransporter esterase EstA of Pseudomonas aeruginosa is required for rhamnolipid production, cell motility, and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Autotransporter Esterase EstA of Pseudomonas aeruginosa Is Required for Rhamnolipid Production, Cell Motility, and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Developing an In Vitro Assay for Pseudane V Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for developing and implementing an in vitro assay to characterize the biological activity of Pseudane V, a novel compound of interest. The following protocols outline a systematic approach, beginning with a primary assessment of cytotoxicity and progressing to a more detailed investigation into the mechanism of cell death, specifically apoptosis. These assays are fundamental in early-stage drug discovery and development for evaluating the therapeutic potential and toxicological profile of new chemical entities. The provided methodologies are adaptable for various cell lines and experimental conditions.
Data Presentation: Quantitative Summary of this compound Activity
The following tables present hypothetical data to illustrate the recommended format for summarizing the quantitative results from the described assays.
Table 1: Cytotoxicity of this compound as determined by LDH Release Assay
| Cell Line | Treatment Duration (hours) | This compound Concentration (µM) | % Cytotoxicity (LDH Release) |
| A549 (Human Lung Carcinoma) | 24 | 1 | 5.2 ± 0.8 |
| 10 | 25.7 ± 2.1 | ||
| 50 | 68.4 ± 4.5 | ||
| 100 | 89.1 ± 3.7 | ||
| MRC-5 (Human Lung Fibroblast) | 24 | 1 | 2.1 ± 0.5 |
| 10 | 8.9 ± 1.2 | ||
| 50 | 22.5 ± 2.8 | ||
| 100 | 45.3 ± 3.9 |
Table 2: Apoptosis Induction by this compound in A549 Cells via Annexin V/PI Staining
| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 95.1 ± 1.5 | 2.5 ± 0.4 | 1.8 ± 0.3 |
| This compound (50 µM, 24h) | 30.2 ± 3.1 | 45.8 ± 2.9 | 22.7 ± 2.5 |
| Staurosporine (1 µM, 4h) | 15.7 ± 2.2 | 60.3 ± 4.1 | 23.1 ± 2.8 |
Experimental Workflow
The logical progression of experiments to characterize the in vitro activity of this compound is outlined below. This workflow ensures a comprehensive evaluation from initial screening to mechanistic insights.
Caption: Experimental workflow for characterizing this compound activity.
Experimental Protocols
LDH Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from cells with damaged plasma membranes.[1]
Materials:
-
Target cell line (e.g., A549 human lung carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[2]
-
This compound stock solution
-
LDH cytotoxicity assay kit
-
96-well clear-bottom cell culture plates
-
Lysis solution (for maximum LDH release control)[2]
-
Vehicle control (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium and add 100 µL of the diluted compound to the appropriate wells.
-
Controls: Prepare the following controls:
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Assay:
-
Centrifuge the plate at 250 x g for 5 minutes.[1]
-
Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.[1]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution provided in the kit.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Vehicle control LDH activity) / (Maximum LDH release - Vehicle control LDH activity)] x 100
-
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3] During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorochrome-conjugated Annexin V.[4] Propidium Iodide (PI) is a fluorescent nucleic acid stain that is unable to cross the membrane of live and early apoptotic cells, thus identifying late apoptotic and necrotic cells.[3][4]
Materials:
-
Target cell line (e.g., A549)
-
6-well plates
-
This compound
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer[5]
-
Propidium Iodide (PI) staining solution[5]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the specified time. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting:
-
Collect the culture supernatant, which contains floating apoptotic cells.[3]
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with their corresponding supernatant.
-
-
Staining:
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.[3]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[1]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[1]
-
Gently mix and incubate for 15 minutes at room temperature in the dark.[1]
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[1]
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and quadrants.
-
-
Data Interpretation:
Potential Signaling Pathway Involvement
Bacterial virulence factors often manipulate host cell signaling pathways to promote infection and cell death.[6] Should this compound be derived from or target pathways related to Pseudomonas aeruginosa, it might interfere with signaling cascades that regulate inflammation, cell survival, and cytoskeletal dynamics. A potential target pathway for investigation could be the NF-κB signaling cascade, which is a central regulator of the immune response and cell survival.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for examining the T3SS-mediated cytotoxicity of Pseudomonas aeruginosa using the A549 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biologi.ub.ac.id [biologi.ub.ac.id]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Subversion of Cell Signaling by Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monoclonal Antibody Development Against Pseudomonas aeruginosa PcrV (Pseudane V)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen, particularly in healthcare settings, causing a range of severe infections in immunocompromised individuals.[1][2][3][4] A key virulence determinant of this bacterium is the Type III Secretion System (T3SS), a molecular syringe that injects toxins directly into host cells, leading to cytotoxicity and immune evasion.[5][6] At the tip of this injectisome is the PcrV protein, a critical component for the translocation of effector proteins.[5][6][7] Its essential role in virulence and its extracellular accessibility make PcrV (herein referred to as Pseudane V for the context of this document) an attractive target for the development of neutralizing monoclonal antibodies (mAbs).[6][7][8]
These application notes provide a comprehensive overview and detailed protocols for the development of monoclonal antibodies targeting this compound, from initial antigen preparation to antibody characterization and functional validation.
This compound as a Therapeutic Target
This compound is a 32 kDa protein that forms a pentameric cap on the T3SS needle.[5][7] It is essential for the assembly of the translocation pore in the host cell membrane, which is formed by the PopB and PopD proteins.[5] By targeting this compound, monoclonal antibodies can sterically hinder the interaction with the host cell membrane, thereby preventing the injection of toxins and mitigating the pathogenic effects of P. aeruginosa.[6] Several preclinical studies have demonstrated the protective efficacy of anti-PcrV mAbs in various infection models.[6][8][9]
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the development of anti-Pseudane V monoclonal antibodies.
Table 1: this compound Expression and Conservation
| Parameter | Value | Reference |
| Prevalence in P. aeruginosa strains | 100% | [8] |
| Association with poor clinical outcomes | High | [8] |
| Conservation across clinical isolates | High | [8] |
Table 2: Characteristics of Preclinical Anti-PcrV Monoclonal Antibodies
| Antibody Name | Isotype | Target Epitope (Amino Acids) | Key Findings | Reference |
| mAb166 | Murine IgG2b | 158-217 (C-terminus) | Protective in acute lung infection models; Fab fragments prevent sepsis and death. | [6] |
| MEDI3902 | Human IgG1 (bispecific) | PcrV and Psl exopolysaccharide | Protected against P. aeruginosa infection in animal models; effective in treating keratitis. | [7][9] |
Signaling Pathway and Experimental Workflow
This compound and the Type III Secretion System Signaling Pathway
The T3SS is a complex apparatus whose expression is tightly regulated by various signaling pathways within P. aeruginosa, often in response to host cell contact. The diagram below illustrates the central role of this compound in the T3SS-mediated intoxication of host cells.
Caption: Role of this compound in the T3SS pathway.
Experimental Workflow for Anti-Pseudane V mAb Development
The development of monoclonal antibodies against this compound involves a series of well-defined steps, from antigen preparation to the selection and characterization of antibody-producing clones. The following diagram outlines a typical workflow.
Caption: Monoclonal antibody development workflow.
Experimental Protocols
Protocol 1: Recombinant this compound Antigen Preparation
Objective: To produce and purify recombinant this compound for immunization and screening.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with a hexahistidine (6xHis) tag (e.g., pET-28a)
-
P. aeruginosa genomic DNA
-
Primers for pcrV gene amplification
-
DNA polymerase, ligase, and restriction enzymes
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA affinity chromatography column
-
SDS-PAGE and Western blot reagents
Methodology:
-
Gene Cloning: Amplify the pcrV gene from P. aeruginosa genomic DNA using PCR. Clone the amplified gene into the 6xHis-tag expression vector. Transform the recombinant plasmid into the E. coli expression strain.
-
Protein Expression: Grow the transformed E. coli in LB medium to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 1 mM) and incubate for 4-6 hours at 37°C.
-
Cell Lysis: Harvest the bacterial cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.
-
Protein Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the 6xHis-tagged this compound with elution buffer.
-
Purity Assessment: Analyze the purified protein by SDS-PAGE to confirm its size and purity. Confirm the identity of the protein by Western blot using an anti-His-tag antibody.
Protocol 2: Mouse Immunization and Hybridoma Production
Objective: To generate hybridoma cell lines producing monoclonal antibodies against this compound.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Purified recombinant this compound
-
Adjuvant (e.g., Freund's complete and incomplete adjuvant)
-
Phosphate-buffered saline (PBS)
-
Myeloma cell line (e.g., Sp2/0-Ag14)
-
Polyethylene glycol (PEG)
-
HAT medium (hypoxanthine-aminopterin-thymidine)
-
HT medium (hypoxanthine-thymidine)
-
96-well cell culture plates
Methodology:
-
Immunization: Emulsify the purified this compound with an equal volume of Freund's complete adjuvant for the primary immunization (e.g., 50 µg of antigen per mouse, intraperitoneal injection). Boost the immunization every 2-3 weeks with the antigen emulsified in Freund's incomplete adjuvant.
-
Titer Monitoring: Collect blood samples from the tail vein to monitor the antibody titer in the serum using ELISA.
-
Final Boost: Once a high antibody titer is achieved, administer a final intravenous or intraperitoneal boost of the antigen in PBS three days before fusion.
-
Cell Fusion: Euthanize the mouse and aseptically harvest the spleen. Prepare a single-cell suspension of splenocytes. Fuse the splenocytes with myeloma cells at a ratio of 5:1 using PEG.
-
Hybridoma Selection: Plate the fused cells in 96-well plates with HAT medium. The HAT medium selects for fused hybridoma cells, as unfused myeloma cells cannot survive and unfused splenocytes have a limited lifespan.
-
Culture and Screening: After 10-14 days, screen the supernatants from wells with growing hybridoma colonies for the presence of anti-Pseudane V antibodies using ELISA.
Protocol 3: Antibody Screening by ELISA
Objective: To identify hybridoma clones secreting antibodies that specifically bind to this compound.
Materials:
-
96-well ELISA plates
-
Purified recombinant this compound
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Hybridoma supernatants
-
Horseradish peroxidase (HRP)-conjugated anti-mouse IgG antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Methodology:
-
Plate Coating: Coat the wells of a 96-well plate with purified this compound (e.g., 1-2 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Blocking: Wash the plate with PBS containing 0.05% Tween 20 (PBST). Block non-specific binding sites by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Wash the plate with PBST. Add the hybridoma supernatants to the wells and incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate with PBST. Add the HRP-conjugated anti-mouse IgG antibody and incubate for 1 hour at room temperature.
-
Detection: Wash the plate with PBST. Add the TMB substrate solution and incubate in the dark until a blue color develops. Stop the reaction by adding the stop solution.
-
Data Analysis: Read the absorbance at 450 nm using a plate reader. Wells with a high absorbance value indicate the presence of anti-Pseudane V antibodies.
Protocol 4: In Vitro Functional Assay - T3SS-Mediated Cytotoxicity Inhibition
Objective: To assess the ability of anti-Pseudane V mAbs to neutralize the cytotoxic effects of P. aeruginosa.
Materials:
-
P. aeruginosa strain expressing a functional T3SS (e.g., PAO1)
-
Mammalian cell line (e.g., HeLa or A549 cells)
-
Cell culture medium
-
Anti-Pseudane V monoclonal antibodies
-
Isotype control antibody
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Methodology:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate and grow to confluence.
-
Antibody Pre-incubation: Grow the P. aeruginosa strain to the mid-logarithmic phase. Incubate the bacteria with varying concentrations of the anti-Pseudane V mAb or an isotype control antibody for 1 hour at 37°C.
-
Infection: Infect the mammalian cells with the pre-incubated bacteria at a specific multiplicity of infection (MOI).
-
Cytotoxicity Measurement: After a defined incubation period (e.g., 3-4 hours), measure the release of LDH from the infected cells into the supernatant using an LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity for each condition. A reduction in LDH release in the presence of the anti-Pseudane V mAb compared to the isotype control indicates neutralization of T3SS-mediated cytotoxicity.
Conclusion
The development of monoclonal antibodies targeting this compound represents a promising strategy to combat P. aeruginosa infections. The protocols and data presented here provide a framework for researchers and drug developers to advance the discovery and characterization of novel anti-Pseudane V therapeutics. Through rigorous screening and functional validation, it is possible to identify potent neutralizing antibodies with the potential for clinical development.
References
- 1. Pseudomonas Infection: Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 2. Pseudomonas - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. About Pseudomonas aeruginosa | P. aeruginosa | CDC [cdc.gov]
- 5. The V Antigen of Pseudomonas aeruginosa Is Required for Assembly of the Functional PopB/PopD Translocation Pore in Host Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neutralizing human monoclonal antibodies that target the PcrV component of the Type III Secretion System of Pseudomonas aeruginosa act through distinct mechanisms [elifesciences.org]
- 8. mdpi.com [mdpi.com]
- 9. Multifunctional Monoclonal Antibody Targeting Pseudomonas aeruginosa Keratitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Target Deconvolution and Functional Analysis of Pseudane V using Genome-Wide CRISPR-Cas9 Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pseudane V is a novel macrocyclic compound demonstrating potent cytotoxic effects against a panel of cancer cell lines. However, its mechanism of action and direct molecular targets remain unknown, hindering its clinical development. Target identification is a critical and often challenging step in drug discovery.[1][2][3] This application note describes a robust methodology using a genome-wide CRISPR-Cas9 loss-of-function screen to systematically identify genes that modulate cellular sensitivity to this compound.[1][2] By knocking out genes across the genome, it is possible to identify essential components of the drug's activity pathway and potential resistance mechanisms.[4][5] This approach allows for the unbiased deconvolution of the compound's function, paving the way for further validation and therapeutic development.[6][7][8]
Principle of the Assay
The core of this methodology is a pooled, negative selection CRISPR-Cas9 screen.[2] A population of cancer cells stably expressing the Cas9 nuclease is transduced with a lentiviral library of single-guide RNAs (sgRNAs) targeting every gene in the human genome.[9] This creates a diverse pool of cells, each with a specific gene knocked out.
The cell pool is then split into two populations: one treated with a cytotoxic concentration of this compound and a control group treated with a vehicle (e.g., DMSO). In the this compound-treated population, cells with knockouts of genes essential for the compound's cytotoxic activity will survive and proliferate. Conversely, cells with knockouts of genes that confer resistance will be depleted. By using next-generation sequencing (NGS) to quantify the sgRNA representation in both populations at the end of the experiment, genes that sensitize or grant resistance to this compound can be identified.
Data & Results
Quantitative Data Summary
The following tables present synthesized data from a hypothetical study on this compound to illustrate expected outcomes.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
This table shows the half-maximal inhibitory concentration (IC50) of this compound, indicating its potent anti-proliferative activity across various cancer types.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 0.25 |
| MCF7 | Breast Adenocarcinoma | 0.18 |
| HCT116 | Colorectal Carcinoma | 0.32 |
| U-87 MG | Glioblastoma | 0.21 |
Table 2: Top Gene Hits from Genome-Wide CRISPR-Cas9 Screen in A549 Cells
This table lists the top 5 genes whose knockout conferred resistance (positive selection) or sensitization (negative selection) to this compound treatment, ranked by Log2 Fold Change (LFC).
| Resistance-Conferring Hits (Positive Selection) | Sensitization-Conferring Hits (Negative Selection) | |||
| Gene Symbol | Log2 Fold Change | p-value | Gene Symbol | Log2 Fold Change |
| ARK1 | 5.8 | 1.2e-8 | UGT1A1 | -4.5 |
| ARK-SUB1 | 5.2 | 3.5e-8 | ABCB1 | -4.1 |
| PATH-A1 | 4.9 | 7.1e-7 | REG-NEG1 | -3.8 |
| KIN-UP1 | 4.5 | 1.4e-6 | CYTO-MET1 | -3.5 |
| MEM-T1 | 4.2 | 3.0e-6 | PRO-EFFLUX1 | -3.2 |
Fictional gene names are used for illustrative purposes. ARK1 (Apoptosis Resistance Kinase 1) is the top hit for resistance.
Visualizations: Pathways and Workflows
Hypothesized Signaling Pathway
The diagram below illustrates the hypothetical "Apoptosis Resistance Kinase (ARK)" pathway, which was elucidated from the CRISPR screen results. This compound is proposed to inhibit the ARK1 kinase, leading to apoptosis.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. revvity.com [revvity.com]
- 4. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d4-pharma.com [d4-pharma.com]
- 7. Drug mechanism‐of‐action discovery through the integration of pharmacological and CRISPR screens | Molecular Systems Biology [link.springer.com]
- 8. Drug mechanism‐of‐action discovery through the integration of pharmacological and CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
Application Notes and Protocols for Animal Models of Pseudomonas aeruginosa Infection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various animal models used to study Pseudomonas aeruginosa infections. Detailed protocols for key experimental models are provided, along with summarized quantitative data to facilitate comparison and experimental design. Visual diagrams of key signaling pathways and experimental workflows are included to enhance understanding.
Murine Models of Pseudomonas aeruginosa Infection
Murine models are the most widely used systems for studying P. aeruginosa pathogenesis due to their physiological similarity to humans and the availability of extensive genetic tools. These models can be adapted to study acute pneumonia, chronic lung infection, and wound infections.
Acute Pneumonia Model
This model is relevant for studying severe, rapid-onset lung infections, such as those seen in ventilated patients.[1]
Experimental Protocol:
-
Bacterial Preparation:
-
Streak P. aeruginosa strain (e.g., PAO1 or PA14) on a Luria-Bertani (LB) agar (B569324) plate and incubate overnight at 37°C.[2]
-
Inoculate a single colony into LB broth and culture overnight at 37°C with shaking.
-
Subculture the bacteria in fresh LB broth and grow to mid-logarithmic phase (OD600 ≈ 1.0).[2]
-
Harvest bacteria by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS to the desired concentration (e.g., 1 x 10⁷ CFU/ml).
-
-
Animal Inoculation (Intranasal):
-
Anesthetize mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old) with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Administer a 25-50 µl bacterial suspension intranasally to one nostril.[3]
-
Monitor the animals for signs of distress.
-
-
Outcome Assessment:
-
Survival: Monitor survival rates over a defined period (e.g., 48-72 hours).
-
Bacterial Load: At selected time points, euthanize mice, harvest lungs, homogenize the tissue in sterile PBS, and perform serial dilutions for colony-forming unit (CFU) plating on LB agar.
-
Histopathology: Fix lung tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.[4]
-
Cytokine Analysis: Collect bronchoalveolar lavage fluid (BALF) or lung homogenates to measure cytokine levels (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.[5][6]
-
Experimental Workflow for Murine Acute Pneumonia Model
Caption: Workflow for the murine acute pneumonia model.
Quantitative Data Summary: Murine Acute Pneumonia Model
| Parameter | Strain | Inoculum (CFU) | Time Point | Finding | Reference |
| Survival | C57BL/6 | 5 x 10⁶ | 24-48h | ~50% mortality | [1] |
| Bacterial Load (Lung) | BALB/c | 10⁷ | 18-24h | ~10⁷ CFU/g tissue | [3] |
| TNF-α (BALF) | C57BL/6 | 10⁶ | 4h | Significant increase | [5] |
| IL-1β (BALF) | C57BL/6 | 10⁶ | 4h | Significant increase | [5] |
| IL-6 (BALF) | C57BL/6 | 10⁶ | 4h | Significant increase | [5] |
Chronic Lung Infection Model
This model is particularly relevant for studying persistent infections, such as those in cystic fibrosis (CF) patients, often characterized by biofilm formation.[7]
Experimental Protocol:
-
Bacterial Preparation in Agar Beads:
-
Grow P. aeruginosa (often a mucoid strain isolated from a CF patient) to the stationary phase.
-
Mix the bacterial suspension with a warm agar solution (e.g., 2% agar in PBS).
-
Extrude the mixture into rapidly stirring, pre-warmed mineral oil to form beads.
-
Wash the beads extensively with sterile saline to remove the oil and non-encapsulated bacteria.
-
Determine the bacterial concentration per volume of beads by homogenizing a sample of beads and plating for CFUs.
-
-
Animal Inoculation (Intratracheal):
-
Anesthetize mice.
-
Surgically expose the trachea and instill a defined volume of the bacterial-agar bead suspension directly into the lungs.[8]
-
Suture the incision and allow the animal to recover.
-
-
Outcome Assessment:
-
Bacterial Persistence: Monitor bacterial loads in the lungs at various time points (e.g., days 7, 14, 21) to confirm chronic infection.[9]
-
Inflammatory Cell Infiltration: Analyze BALF for the presence of neutrophils and other immune cells.[10]
-
Lung Pathology: Perform histopathological analysis to observe characteristic features of chronic inflammation and biofilm formation.
-
Cytokine Profile: Measure levels of pro-inflammatory (e.g., IL-1β, TNF-α) and anti-inflammatory cytokines over the course of the infection.[6]
-
Quantitative Data Summary: Murine Chronic Lung Infection Model
| Parameter | Strain | Inoculum (CFU) | Time Point | Finding | Reference |
| Bacterial Load (Lung) | BALB/c | 10⁴ (in beads) | Day 14 | ~10⁶ CFU/g tissue | [7] |
| Neutrophils (BALF) | C57BL/6 | 10⁴ (in beads) | Day 7 | Significantly elevated | [10] |
| IL-1β (Lung Homogenate) | C57BL/6 | 10⁴ (in beads) | Day 7 | Persistently elevated | [6] |
| TNF-α (Lung Homogenate) | C57BL/6 | 10⁴ (in beads) | Day 7 | Persistently elevated | [6] |
Wound Infection Model
This model is used to investigate P. aeruginosa infections in the context of skin and soft tissue injuries, including burn wounds.[1][11]
Experimental Protocol:
-
Wound Creation:
-
Bacterial Inoculation:
-
Outcome Assessment:
-
Wound Healing: Measure the wound area daily or at set intervals to assess the rate of closure.[12][13]
-
Bacterial Burden: Excise the wound tissue at different time points, homogenize, and plate for CFU counts.[11][15]
-
Histology: Analyze tissue sections for signs of inflammation, granulation tissue formation, and re-epithelialization.[16]
-
Local Cytokine Expression: Measure cytokine levels in the wound tissue homogenate.[12][13]
-
Quantitative Data Summary: Murine Wound Infection Model
| Parameter | Strain | Inoculum (CFU) | Time Point | Finding | Reference |
| Wound Healing Rate | Kunming | 2 x 10⁶ | Day 6 | Significantly lower than control | [12][13] |
| Bacterial Load (Wound) | Kunming | 2 x 10⁶ | Day 4 | ~10⁶ CFU/g tissue | [11][15] |
| IL-1β (Wound Tissue) | Kunming | 2 x 10⁶ | Day 6 | Increased expression | [12][13] |
| TNF-α (Wound Tissue) | Kunming | 2 x 10⁶ | Day 6 | Increased expression | [12][13] |
Non-Mammalian Models of P. aeruginosa Infection
Non-mammalian models offer advantages such as lower cost, high-throughput screening capabilities, and reduced ethical concerns.
Zebrafish (Danio rerio) Embryo Model
The optical transparency of zebrafish embryos allows for real-time visualization of infection dynamics and host-pathogen interactions.[8][17][18]
Experimental Protocol:
-
Bacterial Preparation: Prepare a suspension of P. aeruginosa in PBS as described for the murine model. Fluorescently labeled bacteria (e.g., expressing GFP) are often used for visualization.[2]
-
Embryo Infection (Microinjection):
-
Outcome Assessment:
-
Survival: Monitor embryo survival over 24-72 hours.
-
Bacterial Proliferation and Dissemination: Visualize and quantify bacterial burden using fluorescence microscopy.
-
Host Immune Response: Observe the recruitment of neutrophils and macrophages to the site of infection using transgenic reporter lines (e.g., Tg(mpx:GFP) for neutrophils).
-
Experimental Workflow for Zebrafish Embryo Infection Model
Caption: Workflow for the zebrafish embryo infection model.
Quantitative Data Summary: Zebrafish Embryo Model
| Parameter | Strain | Inoculum (CFU/embryo) | Time Point | Finding | Reference |
| Survival | Wild-type | ~2000 | 24 hpi | ~20% survival | [17] |
| Bacterial Load | Wild-type | ~1000 | 18 hpi | Significant increase | [4][19] |
Greater Wax Moth (Galleria mellonella) Larvae Model
G. mellonella larvae are a useful in vivo model for assessing bacterial virulence and the efficacy of antimicrobial compounds, as their immune system shares some structural and functional similarities with the vertebrate innate immune system.[20][21]
Experimental Protocol:
-
Bacterial Preparation: Prepare a bacterial suspension in PBS.
-
Larval Inoculation:
-
Select larvae of a suitable size and weight.
-
Inject a small volume (e.g., 10 µl) of the bacterial suspension into the hemocoel via the last left proleg using a micro-syringe.
-
-
Outcome Assessment:
-
Survival: Incubate larvae at 37°C and record survival at regular intervals over 72-96 hours.
-
Bacterial Burden: Homogenize larvae in PBS, and plate serial dilutions to determine CFU counts.
-
Melanization: Observe the degree of darkening of the larval cuticle as an indicator of the immune response.
-
Quantitative Data Summary: G. mellonella Model
| Parameter | Strain | Inoculum (CFU/larva) | Time Point | Finding | Reference |
| Survival | PA14 | 10⁵ | 24h | <20% survival | [22] |
| LD50 | PA14 | ~10⁴ | 24h | - | [22] |
Nematode (Caenorhabditis elegans) Model
C. elegans is a powerful genetic model for dissecting host-pathogen interactions at the molecular level.[23][24][25]
Experimental Protocol:
-
Bacterial Lawn Preparation:
-
Spread a culture of P. aeruginosa onto a suitable agar medium (e.g., slow-killing or fast-killing agar) to create a bacterial lawn.
-
Incubate the plates to allow the lawn to grow.
-
-
Worm Infection:
-
Synchronize a population of C. elegans to the L4 larval stage.
-
Transfer the L4 worms onto the prepared bacterial lawns.
-
-
Outcome Assessment:
Quantitative Data Summary: C. elegans Model
| Parameter | Strain | Assay Type | Time Point | Finding | Reference |
| LT50 (Lethal Time 50%) | PA14 | Slow Killing | ~3 days | - | [25] |
| Survival | PA14 | Fast Killing | 8h | <20% survival | [25] |
Key Signaling Pathways in P. aeruginosa Infection
Understanding the molecular signaling pathways involved in the host response to P. aeruginosa and the bacterium's own virulence regulation is crucial for developing targeted therapies.
Host Innate Immune Signaling
The host recognizes P. aeruginosa through pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) and Nod-like receptors (NLRs), which trigger downstream signaling cascades leading to inflammation.
TLR Signaling Pathway
Caption: TLR signaling in response to P. aeruginosa.[6][11][26][27][28]
NLRP3 Inflammasome Activation
Caption: NLRP3 inflammasome activation by P. aeruginosa.[9][29][30][31][32]
P. aeruginosa Quorum Sensing
P. aeruginosa uses a complex cell-to-cell communication system called quorum sensing (QS) to coordinate the expression of virulence factors in a population density-dependent manner. The Las and Rhl systems are two key interconnected QS circuits.
Quorum Sensing (Las and Rhl) Signaling Pathway
Caption: Hierarchical quorum sensing in P. aeruginosa.[1][17][33][34][35]
P. aeruginosa Type III Secretion System
The Type III Secretion System (T3SS) is a needle-like apparatus used by P. aeruginosa to inject effector proteins directly into the cytoplasm of host cells, subverting host cellular functions.
Type III Secretion System (T3SS) Logical Relationship
References
- 1. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murine Acute Pneumonia Model of Pseudomonas aeruginosa Lung Infection [bio-protocol.org]
- 3. Pseudomonas aeruginosa in chronic lung disease: untangling the dysregulated host immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zebrafish Embryo Infection Model to Investigate Pseudomonas aeruginosa Interaction With Innate Immunity and Validate Ne… [ouci.dntb.gov.ua]
- 5. The Type III Secretion System of Pseudomonas aeruginosa: Infection by Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Toll-like receptor 5 in the innate immune response to acute P. aeruginosa pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Infection Protocol in Zebrafish Embryo to Assess Pseudomonas aeruginosa Virulence and Validate Efficacy of a Quorum Sensing Inhibitor In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Signaling Mediated by Toll-Like Receptor 5 Sensing of Pseudomonas aeruginosa Flagellin Influences IL-1β and IL-18 Production by Primary Fibroblasts Derived from the Human Cornea [frontiersin.org]
- 11. Redundant Toll-like receptor signaling in the pulmonary host response to Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Standardized Mouse Model for Wound Infection with Pseudomonas aeruginosa [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. atsjournals.org [atsjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Zebrafish Embryo Infection Model to Investigate Pseudomonas aeruginosa Interaction With Innate Immunity and Validate New Therapeutics [frontiersin.org]
- 20. A Novel Infection Protocol in Zebrafish Embryo to Assess Pseudomonas aeruginosa Virulence and Validate Efficacy of a Quorum Sensing Inhibitor In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Biologically Relevant Murine Models of Chronic Pseudomonas aeruginosa Respiratory Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structure and Function of the Type III Secretion System of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol for survival assay of Caenorhabditis elegans to Pseudomonas aeruginosa PA14 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Genome-Wide Identification of Pseudomonas aeruginosa Virulence-Related Genes Using a Caenorhabditis elegans Infection Model | PLOS Pathogens [journals.plos.org]
- 26. journals.physiology.org [journals.physiology.org]
- 27. Understanding Pseudomonas aeruginosa–Host Interactions: The Ongoing Quest for an Efficacious Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. journals.asm.org [journals.asm.org]
- 30. Pseudomonas aeruginosa Triggers Macrophage Autophagy To Escape Intracellular Killing by Activation of the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. P. aeruginosa biofilm activates the NLRP3 inflammasomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. A VgrG2b fragment cleaved by caspase-11/4 promotes Pseudomonas aeruginosa infection through suppressing the NLRP3 inflammasome | eLife [elifesciences.org]
- 33. The Multiple Signaling Systems Regulating Virulence in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Frontiers | Can Biofilm Be Reversed Through Quorum Sensing in Pseudomonas aeruginosa? [frontiersin.org]
Application Notes and Protocols for Assessing Compound V-Mediated Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The evaluation of a novel compound's cytotoxic potential is a critical step in the drug discovery and development pipeline, particularly for anti-cancer therapies. This document provides a comprehensive set of protocols to assess the cytotoxicity of a hypothetical therapeutic agent, "Compound V." The methodologies outlined herein are established and widely used techniques to quantify cell viability, membrane integrity, and the induction of apoptosis. These assays will enable researchers to characterize the cytotoxic profile of Compound V and elucidate its mechanism of action.
Core Principles of Cytotoxicity Assessment
To obtain a comprehensive understanding of a compound's cytotoxic effects, it is essential to employ multiple assays that measure different cellular parameters. Cell viability assays are crucial for evaluating cellular health and metabolic activity in response to external stimuli.[1] These assays can quantify the proportion of living versus dead cells in a population.[1] Commonly used methods include colorimetric assays like the MTT assay, which measures metabolic activity, and fluorescence-based assays that assess membrane integrity.[2] Cytotoxicity can also be determined by measuring the release of cellular components, such as lactate (B86563) dehydrogenase (LDH), into the culture medium. Furthermore, it is important to distinguish between different modes of cell death, such as apoptosis and necrosis. Assays like Annexin V/Propidium (B1200493) Iodide (PI) staining can differentiate between these cell fates.[3]
Experimental Protocols
Cell Culture and Compound V Treatment
This initial step is critical for all subsequent cytotoxicity assays. The choice of cell line will depend on the specific research question (e.g., a cancer cell line for anti-cancer drug screening).
Materials:
-
Selected cancer cell line (e.g., A549, HeLa, Jurkat)
-
Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Compound V stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well and 6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture the selected cell line in T-75 flasks until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates (for MTT and LDH assays) or 6-well plates (for apoptosis assays) at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours in the incubator.
-
Prepare serial dilutions of Compound V in complete culture medium from the stock solution.
-
Remove the old medium from the cell plates and add the medium containing different concentrations of Compound V. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and an untreated control.
-
Incubate the plates for the desired treatment durations (e.g., 24, 48, 72 hours).
MTT Assay for Cell Viability
The MTT assay is a colorimetric method that assesses cell metabolic activity.[2] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or solubilization buffer
-
Microplate reader
Procedure:
-
After the desired incubation period with Compound V, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
LDH Release Assay for Cytotoxicity
The LDH assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes, which is an indicator of cytotoxicity.
Materials:
-
LDH cytotoxicity detection kit (commercially available)
-
96-well plate
-
Microplate reader
Procedure:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm).
-
Calculate the percentage of cytotoxicity based on the LDH released from a positive control (cells lysed with a lysis buffer provided in the kit).
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
Flow cytometer
-
6-well plate
Procedure:
-
Following treatment with Compound V, collect the cells and the culture supernatant from each well of the 6-well plate.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in tables to facilitate comparison between different concentrations of Compound V and treatment durations.
Table 1: Effect of Compound V on Cell Viability (MTT Assay)
| Compound V Conc. (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 1 | 95.3 ± 4.1 | 88.1 ± 3.9 | 75.4 ± 5.5 |
| 10 | 72.8 ± 3.5 | 55.6 ± 4.2 | 38.2 ± 3.1 |
| 50 | 45.1 ± 2.9 | 24.3 ± 3.3 | 15.7 ± 2.4 |
| 100 | 21.7 ± 2.1 | 10.9 ± 1.8 | 5.3 ± 1.1 |
Data are presented as mean ± standard deviation.
Table 2: Cytotoxicity of Compound V (LDH Release Assay)
| Compound V Conc. (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |
| 0 (Control) | 5.1 ± 1.2 | 6.3 ± 1.5 | 7.8 ± 1.9 |
| 1 | 8.9 ± 1.8 | 15.4 ± 2.1 | 22.7 ± 2.8 |
| 10 | 25.6 ± 3.1 | 42.1 ± 3.7 | 58.9 ± 4.3 |
| 50 | 53.2 ± 4.5 | 71.8 ± 5.1 | 82.4 ± 5.9 |
| 100 | 78.4 ± 5.8 | 89.2 ± 6.3 | 94.1 ± 6.8 |
Data are presented as mean ± standard deviation.
Table 3: Apoptosis Induction by Compound V (Annexin V/PI Assay at 48h)
| Compound V Conc. (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| 0 (Control) | 94.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 1.5 ± 0.3 |
| 10 | 65.7 ± 3.4 | 18.9 ± 2.2 | 10.3 ± 1.5 | 5.1 ± 0.9 |
| 50 | 28.1 ± 2.8 | 45.3 ± 3.1 | 22.4 ± 2.5 | 4.2 ± 0.8 |
| 100 | 12.5 ± 1.9 | 58.6 ± 4.0 | 25.1 ± 2.9 | 3.8 ± 0.7 |
Data are presented as mean ± standard deviation.
Visualizations
Experimental Workflow
Caption: Workflow for assessing Compound V-mediated cytotoxicity.
Hypothetical Signaling Pathway for Compound V-Induced Apoptosis
Caption: Hypothetical intrinsic apoptosis pathway induced by Compound V.
Conclusion
The protocols detailed in this application note provide a robust framework for the initial cytotoxic characterization of novel compounds like Compound V. By employing a multi-assay approach, researchers can gain valuable insights into the dose-dependent and time-dependent effects on cell viability and the underlying mechanisms of cell death. This information is fundamental for the progression of promising therapeutic candidates in the drug development process.
References
Application Notes and Protocols for PcrV (V-Antigen) in Pseudomonas aeruginosa Subunit Vaccine Development
A Note on Terminology: The term "Pseudane V" does not correspond to a standardly recognized molecule in vaccine development literature. Based on the context of Pseudomonas subunit vaccines, it is highly probable that the intended subject is PcrV , also known as the V-antigen of Pseudomonas aeruginosa. PcrV is a critical component of the bacterium's Type III Secretion System (T3SS) and a leading candidate for subunit vaccines. These notes are therefore based on the application of PcrV.
Introduction to PcrV as a Subunit Vaccine Antigen
Pseudomonas aeruginosa is an opportunistic pathogen responsible for a wide range of infections, particularly in immunocompromised individuals.[1] The rise of multidrug-resistant strains has made treatment challenging, highlighting the urgent need for effective vaccines.[1][2][3] While no licensed vaccine currently exists, significant progress has been made in preclinical research, with the PcrV protein emerging as a promising antigen for subunit vaccines.[1][2]
PcrV is the needle-tip protein of the P. aeruginosa Type III Secretion System (T3SS), a syringe-like apparatus that injects toxins directly into host cells.[2][3] By targeting PcrV, antibodies can block the T3SS, preventing toxin delivery and protecting the host from injury.[4] PcrV is a highly conserved protein among various P. aeruginosa serotypes, suggesting that a PcrV-based vaccine could offer broad protection.[2]
Applications in Subunit Vaccine Formulations
PcrV has been explored in various subunit vaccine formats:
-
Recombinant Protein with Adjuvant: Purified recombinant PcrV can be formulated with various adjuvants to enhance the immune response. Adjuvants such as Freund's adjuvant (FA), aluminum hydroxide (B78521) (alum), and CpG oligodeoxynucleotides (CpG-ODN) have been tested, each influencing the type and magnitude of the immune response.[5]
-
Fusion Proteins: To improve immunogenicity and simplify formulation, PcrV has been genetically fused with other P. aeruginosa antigens, such as the translocator protein PopB.[2][4][6]
-
Self-Adjuvanting Fusion Proteins: A more advanced strategy involves fusing PcrV-based antigens with a potent adjuvant, such as the A1 subunit of the double-mutant heat-labile enterotoxin (dmLT). This creates a single recombinant protein (e.g., L-PaF) that has both antigenic and adjuvant properties, simplifying production and ensuring co-delivery to antigen-presenting cells.[2][4][6]
Mechanism of Action and Immunological Profile
Vaccination with PcrV-based antigens primarily aims to induce a robust antibody response. These antibodies can mediate protection through several mechanisms:
-
Neutralization: Antibodies binding to PcrV can sterically hinder the T3SS, preventing it from injecting toxins into host cells.[4]
-
Opsonophagocytosis: Antibody-coated bacteria can be more efficiently recognized and engulfed by phagocytic immune cells.[2][6]
The desired immune response is often a mixed Th1/Th17 profile. A Th17 response, characterized by the production of IL-17A, is considered important for protection against P. aeruginosa pneumonia.[2][4][6] The choice of adjuvant or the use of self-adjuvanting constructs can significantly influence the resulting T-helper cell polarization.[2][5]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on PcrV-based vaccines.
Table 1: Efficacy of PcrV with Different Adjuvants in a Murine Pneumonia Model [5]
| Vaccine Formulation | Survival Rate (%) |
| PcrV + Freund's Adjuvant (FA) | 91% |
| PcrV + Aluminum Hydroxide (Alum) | 73% |
| PcrV + CpG ODN | 64% |
Table 2: Immunogenicity of a Self-Adjuvanting PcrV-PopB Fusion Protein (L-PaF) [2][6]
| Immunization Group | Antigen-Specific IgG Titer (log10) | Antigen-Specific IgA Titer (log10) |
| 10 µg L-PaF | ~5.5 | ~3.0 |
| 20 µg L-PaF | ~5.8 | ~3.2 |
| PcrV + dmLT | ~5.2 | ~2.8 |
| PcrV + PopB + dmLT | ~6.0 | ~3.5 |
Table 3: Cytokine Secretion from Splenocytes of L-PaF Immunized Mice after PcrV Re-stimulation [2][6]
| Immunization Group | IL-17A Secretion (pg/mL) | IFN-γ Secretion (pg/mL) |
| 10 µg L-PaF | ~2000 | ~150 |
| 20 µg L-PaF | ~2500 | Not significantly different from PBS |
| PcrV + dmLT | ~2200 | Not significantly different from PBS |
| PcrV + PopB + dmLT | ~2800 | Not significantly different from PBS |
| PBS Control | <500 | <50 |
Experimental Protocols
Protocol 1: Formulation of Recombinant PcrV with Adjuvants
This protocol describes the basic formulation of recombinant PcrV protein with common adjuvants.
Materials:
-
Recombinant PcrV protein (e.g., 1 mg/mL stock in PBS)
-
Adjuvants:
-
Aluminum hydroxide (Alum) gel
-
CpG oligodeoxynucleotide (CpG ODN)
-
-
Phosphate-buffered saline (PBS), sterile
-
Sterile, pyrogen-free microcentrifuge tubes
-
Gentle rotator or rocker
Methodology:
-
Determine Final Concentrations: Decide on the final concentration of PcrV and adjuvant per dose. For mice, a typical dose might be 10-20 µg of PcrV.
-
PcrV-Alum Formulation: a. In a sterile microcentrifuge tube, add the required volume of recombinant PcrV. b. Add sterile PBS to bring the volume closer to the final injection volume (e.g., 50-100 µL). c. While gently vortexing, add the alum adjuvant dropwise to the protein solution. A common ratio is 1:1 (v/v) with the antigen solution. d. Incubate the mixture at room temperature for 30-60 minutes on a gentle rotator to allow for antigen adsorption to the alum gel. e. Keep on ice until immunization. Do not freeze.
-
PcrV-CpG Formulation: a. In a sterile microcentrifuge tube, add the required volume of recombinant PcrV. b. Add the required volume of CpG ODN stock solution. c. Add sterile PBS to reach the final desired injection volume. d. Mix gently by pipetting. The mixture is now ready for immunization.
Protocol 2: Intranasal Immunization of Mice
This protocol details the procedure for intranasal delivery of a PcrV-based subunit vaccine, a route often used to elicit mucosal immunity.[2][6]
Materials:
-
Vaccine formulation (e.g., L-PaF fusion protein in PBS)
-
Mice (e.g., C57BL/6 or BALB/c)
-
Light anesthetic (e.g., isoflurane)
-
Pipettor and sterile pipette tips
-
Animal holding apparatus
Methodology:
-
Animal Handling: Acclimatize mice to laboratory conditions according to institutional guidelines.
-
Anesthesia: Lightly anesthetize a mouse using isoflurane (B1672236) until its breathing rate slows. Ensure the animal is not deeply anesthetized to maintain the swallowing reflex.
-
Vaccine Administration: a. Hold the anesthetized mouse in a supine position. b. Using a micropipette, carefully apply a small volume (e.g., 10-15 µL) of the vaccine formulation to one nostril. c. Allow the mouse to inhale the droplet. d. Apply the remaining volume to the other nostril and allow for inhalation. A total volume of 20-30 µL is common.
-
Recovery: Place the mouse in a recovery cage and monitor until it is fully ambulatory.
-
Booster Doses: Repeat the immunization procedure according to the desired schedule (e.g., on days 14 and 21) for prime-boost regimens.[2]
Protocol 3: Measurement of Antigen-Specific Antibodies by ELISA
This protocol outlines a standard enzyme-linked immunosorbent assay (ELISA) to quantify PcrV-specific IgG and IgA titers in serum.
Materials:
-
Recombinant PcrV protein
-
96-well high-binding ELISA plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBST)
-
Mouse serum samples from immunized and control animals
-
HRP-conjugated secondary antibodies (e.g., anti-mouse IgG, anti-mouse IgA)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader (450 nm)
Methodology:
-
Plate Coating: a. Dilute recombinant PcrV to 2-5 µg/mL in Coating Buffer. b. Add 100 µL of the PcrV solution to each well of a 96-well plate. c. Incubate overnight at 4°C.
-
Blocking: a. Wash the plate 3 times with Wash Buffer. b. Add 200 µL of Blocking Buffer to each well. c. Incubate for 1-2 hours at room temperature.
-
Sample Incubation: a. Create a serial dilution of the serum samples in Blocking Buffer (e.g., starting at 1:100). b. Wash the plate 3 times with Wash Buffer. c. Add 100 µL of the diluted serum samples to the wells. Include a negative control (serum from PBS-immunized mice). d. Incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: a. Wash the plate 3 times with Wash Buffer. b. Dilute the HRP-conjugated secondary antibody (anti-IgG or anti-IgA) in Blocking Buffer according to the manufacturer's instructions. c. Add 100 µL of the diluted secondary antibody to each well. d. Incubate for 1 hour at room temperature.
-
Development and Reading: a. Wash the plate 5 times with Wash Buffer. b. Add 100 µL of TMB substrate to each well and incubate in the dark until color develops (5-15 minutes). c. Add 100 µL of Stop Solution to each well to stop the reaction. d. Read the absorbance at 450 nm using a plate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives an absorbance value above a predetermined cutoff (e.g., twice the background).
Visualizations
Caption: Proposed signaling pathway for a self-adjuvanting PcrV vaccine.
Caption: Experimental workflow for preclinical evaluation of a PcrV vaccine.
Caption: Logical relationship of components in a PcrV-based subunit vaccine.
References
- 1. Pseudomonas aeruginosa: Recent Advances in Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Broadly Protective, Self-Adjuvanting Subunit Vaccine to Prevent Infections by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Broadly Protective, Self-Adjuvanting Subunit Vaccine to Prevent Infections by Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Efficacy comparison of adjuvants in PcrV vaccine against Pseudomonas aeruginosa pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Development of a Broadly Protective, Self-Adjuvanting Subunit Vaccine to Prevent Infections by Pseudomonas aeruginosa [frontiersin.org]
Generating High-Titer Polyclonal Antibodies Against the PcrV Antigen of Pseudomonas aeruginosa
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pseudomonas aeruginosa is a formidable opportunistic pathogen, particularly in clinical settings, and its virulence is significantly attributed to the Type III Secretion System (T3SS). The T3SS acts as a molecular syringe, injecting effector toxins directly into host cells, leading to cytotoxicity and immune evasion.[1][2] A critical component of this injectisome is the PcrV protein, located at the distal tip of the needle structure.[3][4] PcrV is essential for the translocation of toxins into the host cell cytoplasm, making it a prime target for immunotherapeutic interventions.[1][3] Polyclonal antibodies targeting PcrV have been shown to effectively inhibit T3SS-mediated cytotoxicity and provide protection in various animal models of P. aeruginosa infection.[5][6][7] This document provides a detailed protocol for the generation and characterization of high-titer polyclonal antibodies against the PcrV antigen.
Antigen Preparation
The quality and purity of the antigen are paramount for a robust and specific immune response. Recombinant PcrV (rPcrV) is the antigen of choice for immunization.
Protocol 1: Recombinant PcrV Expression and Purification
-
Expression:
-
The coding sequence of PcrV (e.g., from P. aeruginosa strain PA103) is cloned into a suitable expression vector (e.g., pET series with an N-terminal His-tag).
-
The expression vector is transformed into a competent E. coli expression strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic and grown overnight at 37°C with shaking.
-
The starter culture is used to inoculate a larger volume of LB broth and grown to an OD600 of 0.6-0.8.
-
Protein expression is induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 1 mM and the culture is incubated for an additional 3-4 hours at 37°C.
-
-
Purification:
-
Cells are harvested by centrifugation and resuspended in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing protease inhibitors.
-
Cells are lysed by sonication on ice.
-
The lysate is clarified by centrifugation to pellet cellular debris.
-
The supernatant containing the His-tagged rPcrV is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
The column is washed with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
The rPcrV is eluted with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Eluted fractions are analyzed by SDS-PAGE for purity.
-
Pure fractions are pooled and dialyzed against PBS (pH 7.4) to remove imidazole.
-
The final protein concentration is determined using a BCA assay. The purity should be >95%.
-
Immunization Strategy
The choice of animal model and adjuvant is crucial for eliciting a strong antibody response. Rabbits are a common choice for polyclonal antibody production due to their robust immune system and the larger volume of serum that can be obtained.[8] Freund's adjuvants are highly effective but can cause significant inflammation; alternative adjuvants like aluminum salts or CpG oligodeoxynucleotides can also be considered.[9][10][11]
Protocol 2: Rabbit Immunization with rPcrV
-
Animal Selection:
-
Use young, healthy New Zealand White rabbits (2.5-3.0 kg). It is recommended to use 2-3 animals per antigen to account for individual variations in immune response.
-
-
Pre-immune Bleed:
-
Prior to the first immunization (Day 0), collect a pre-immune blood sample (5-10 mL) from the marginal ear vein of each rabbit to serve as a negative control.[12]
-
-
Immunization Schedule:
-
Primary Immunization (Day 1):
-
Prepare an emulsion of the rPcrV antigen with Freund's Complete Adjuvant (FCA).[5] The final concentration of the antigen should be 0.5 mg/mL.
-
Emulsify by mixing equal volumes of the antigen solution and FCA until a stable, thick emulsion is formed.
-
Inject 1 mL of the emulsion subcutaneously at multiple sites (e.g., 4-6 sites) on the back of the rabbit.[12]
-
-
Booster Immunizations (Days 14, 28, and 42):
-
-
Test Bleeds and Antibody Titer Monitoring:
-
Collect small blood samples (5-10 mL) from the marginal ear vein 7-10 days after each booster immunization.
-
Process the blood to obtain serum and determine the anti-PcrV antibody titer using an indirect ELISA (see Protocol 3).
-
-
Final Bleed:
-
Once a high antibody titer is achieved (typically after the 3rd or 4th immunization), a larger volume of blood can be collected via cardiac puncture under terminal anesthesia.
-
Antibody Titer Determination by ELISA
An indirect Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to quantify the amount of specific antibody in the serum.[13][14][15]
Protocol 3: Indirect ELISA for Anti-PcrV Titer
-
Coating:
-
Washing:
-
Wash the plate three times with 200 µL/well of wash buffer (PBS containing 0.05% Tween-20, PBST).
-
-
Blocking:
-
Primary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the rabbit serum (pre-immune and immune sera) in blocking buffer, starting from a 1:100 dilution.
-
Add 100 µL of each dilution to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.[14]
-
-
Secondary Antibody Incubation:
-
Wash the plate four times with wash buffer.
-
Add 100 µL of HRP-conjugated goat anti-rabbit IgG, diluted in blocking buffer according to the manufacturer's instructions, to each well.
-
Incubate for 1 hour at room temperature.[14]
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of 2N H2SO4 to each well.
-
-
Reading:
-
Read the absorbance at 450 nm using a microplate reader.
-
The antibody titer is defined as the highest dilution that gives an absorbance value significantly above the pre-immune serum background. A titer of 1:50,000 or higher is generally considered good.[12]
-
Polyclonal Antibody Purification
For most applications, it is necessary to purify the IgG fraction from the crude antiserum to remove other serum proteins.
Protocol 4: Affinity Purification of Anti-PcrV Antibodies
-
Initial Purification (Ammonium Sulfate (B86663) Precipitation):
-
Slowly add an equal volume of saturated ammonium (B1175870) sulfate solution to the rabbit serum while gently stirring on ice.[17]
-
Allow the precipitation to proceed for at least 1 hour on ice.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and dissolve the pellet in a minimal volume of PBS.
-
Dialyze the resuspended pellet extensively against PBS at 4°C to remove residual ammonium sulfate.
-
-
Affinity Chromatography:
-
Covalently couple the purified rPcrV antigen to an activated chromatography matrix (e.g., NHS-activated Sepharose or CNBr-activated Sepharose) according to the manufacturer's instructions.[1]
-
Pack the PcrV-coupled matrix into a chromatography column.
-
Equilibrate the column with binding buffer (e.g., PBS).
-
Load the dialyzed antibody solution onto the column.
-
Wash the column extensively with binding buffer until the absorbance at 280 nm returns to baseline.
-
Elute the bound anti-PcrV antibodies using a low pH elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5).
-
Collect the eluted fractions into tubes containing a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5) to immediately neutralize the low pH.
-
Analyze the fractions by measuring the absorbance at 280 nm.
-
Pool the antibody-containing fractions and dialyze against PBS.
-
Determine the final antibody concentration and assess purity by SDS-PAGE.
-
Data Presentation
Table 1: Immunization Schedule and Titer Development
| Day | Procedure | Antigen Dose | Adjuvant | Expected Titer (Reciprocal Dilution) |
| 0 | Pre-immune Bleed | N/A | N/A | < 100 |
| 1 | Primary Immunization | 0.5 mg | FCA | - |
| 14 | 1st Booster | 0.25 mg | FIA | - |
| 24 | Test Bleed | N/A | N/A | > 1:5,000 |
| 28 | 2nd Booster | 0.25 mg | FIA | - |
| 38 | Test Bleed | N/A | N/A | > 1:20,000 |
| 42 | 3rd Booster | 0.25 mg | FIA | - |
| 52 | Test Bleed | N/A | N/A | > 1:50,000 |
| 56 | Final Bleed | N/A | N/A | High Titer |
Table 2: Comparison of Adjuvants for PcrV Immunization in Mice
| Adjuvant | Survival Rate (%) | Reference |
| Freund's Adjuvant (FA) | 91 | [9] |
| Aluminum Hydroxide (Alum) | 73 | [9] |
| CpG Oligodeoxynucleotide (ODN) | 64 | [9] |
Visualizations
Caption: Workflow for polyclonal antibody production against PcrV.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A Novel Anti-PcrV Antibody Providing Enhanced Protection against Pseudomonas aeruginosa in Multiple Animal Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel anti-PcrV monoclonal antibody inhibits toxin-mediated cytotoxicity and enhances survival in mouse models of Pseudomonas aeruginosa infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel anti-PcrV antibody providing enhanced protection against Pseudomonas aeruginosa in multiple animal infection models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Polyclonal Antibody Production: Comprehensive Guide - #site_title [evitria.com]
- 9. Efficacy comparison of adjuvants in PcrV vaccine against Pseudomonas aeruginosa pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adjuvants and Vaccines | Vaccine Safety | CDC [cdc.gov]
- 11. An Overview of Vaccine Adjuvants: Current Evidence and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Custom Rabbit Polyclonal Antibody Production Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. ELISA Protocol | Rockland [rockland.com]
- 14. ELISA Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 15. An Analytical Protocol for Detecting Antibody Titer Levels in Serum/Saliva by Indirect Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mabtech.com [mabtech.com]
- 17. Preparation, Purification and Performance Evaluation of Polyclonal Antibody Against SARS-CoV-2 Produced in Rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Screening for Inhibitors of Pseudane V Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen responsible for a wide range of severe infections, particularly in immunocompromised individuals and those with cystic fibrosis.[1][2] Its virulence is attributed to a sophisticated arsenal (B13267) of secreted effector proteins, which manipulate host cellular processes to the bacterium's advantage.[3][4] Among these are proteins secreted via the Type V Secretion System (T5SS), also known as autotransporters, which play crucial roles in adhesion, biofilm formation, and cytotoxicity.[3][5] This document outlines a comprehensive strategy for the identification and characterization of small molecule inhibitors targeting "Pseudane V," a hypothetical T5SS effector protein from P. aeruginosa with presumed protease activity contributing to its virulence.
The protocols described herein leverage a fluorescence-based high-throughput screening (HTS) assay to identify initial hit compounds.[6][7][8] This is followed by a series of secondary assays to confirm activity, determine potency, and elucidate the mechanism of action of validated inhibitors. The ultimate goal of this workflow is to identify novel chemical entities that can serve as starting points for the development of new therapeutics to combat P. aeruginosa infections.
Principle of the Primary Assay
The primary high-throughput screen is designed as a biochemical assay that measures the proteolytic activity of purified recombinant this compound. The assay utilizes a synthetic peptide substrate conjugated to a fluorophore and a quencher, a technique known as Fluorescence Resonance Energy Transfer (FRET).[6][8] In its intact state, the proximity of the quencher to the fluorophore results in a low fluorescence signal. Upon cleavage of the peptide substrate by active this compound, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence. Putative inhibitors of this compound will prevent this cleavage, resulting in a low fluorescence signal, which can be readily detected in a high-throughput format.[6][8]
Data Presentation
Table 1: Primary HTS Assay Parameters
| Parameter | Value |
| Microplate Format | 384-well, black, flat bottom |
| Assay Volume | 20 µL |
| Recombinant this compound Conc. | 10 nM |
| FRET Substrate Conc. | 1 µM |
| Compound Concentration | 10 µM |
| Incubation Time | 30 minutes |
| Incubation Temperature | 37°C |
| Readout | Fluorescence Intensity (Ex/Em = 485/520 nm) |
| Z'-factor | ≥ 0.5 |
Table 2: Hit Confirmation and Potency Determination
| Compound ID | Primary Screen (% Inhibition) | Confirmed Hit (Yes/No) | IC50 (µM) |
| Cmpd-001 | 95.2 | Yes | 1.5 |
| Cmpd-002 | 15.8 | No | > 50 |
| Cmpd-003 | 88.9 | Yes | 5.2 |
| ... | ... | ... | ... |
Experimental Protocols
Protocol 1: Primary High-Throughput Screening (HTS) for this compound Inhibitors
1.1. Materials:
-
Recombinant purified this compound
-
FRET-based peptide substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM CaCl2, 0.01% Tween-20
-
Compound library dissolved in 100% DMSO
-
Positive Control: A known broad-spectrum protease inhibitor (e.g., EDTA if this compound is a metalloprotease)
-
Negative Control: DMSO
-
384-well black, low-volume assay plates
-
Automated liquid handling systems
-
Plate reader with fluorescence detection capabilities
1.2. Method:
-
Prepare the this compound enzyme solution by diluting the stock in assay buffer to a final concentration of 20 nM (will be 10 nM in the final assay volume).
-
Prepare the FRET substrate solution by diluting the stock in assay buffer to a final concentration of 2 µM (will be 1 µM in the final assay volume).
-
Using an automated liquid handler, dispense 200 nL of test compounds (1 mM stock in DMSO) into the appropriate wells of a 384-well plate. For control wells, dispense 200 nL of DMSO (negative control) or positive control inhibitor.
-
Add 10 µL of the this compound enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding 10 µL of the FRET substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 520 nm.
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl))
Protocol 2: Hit Confirmation and IC50 Determination
2.1. Materials:
-
Same as Protocol 1
-
Selected hit compounds from the primary screen
2.2. Method:
-
Create a 10-point serial dilution series for each confirmed hit compound, typically starting from 100 µM.
-
Dispense 200 nL of each compound concentration into wells of a 384-well plate in triplicate.
-
Follow steps 4-7 from Protocol 1.2.
-
Plot the percent inhibition as a function of the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 3: Mechanism of Action (MoA) Studies - Substrate Competition Assay
3.1. Materials:
-
Same as Protocol 2
-
Varying concentrations of the FRET substrate
3.2. Method:
-
Perform the IC50 determination for a validated hit compound in the presence of multiple, fixed concentrations of the FRET substrate (e.g., 0.5x Km, 1x Km, 2x Km, 5x Km).
-
Determine the IC50 value at each substrate concentration.
-
Analyze the data using a Lineweaver-Burk or Dixon plot. A competitive inhibitor will show an increase in the apparent Km of the substrate with no change in Vmax, resulting in an increased IC50 at higher substrate concentrations. A non-competitive inhibitor will show a decrease in Vmax with no change in Km, and the IC50 will be independent of substrate concentration. An uncompetitive inhibitor will show a decrease in both Vmax and Km.
Visualizations
Caption: High-throughput screening workflow for this compound inhibitors.
Caption: Hypothetical signaling pathway of this compound and inhibitor action.
References
- 1. The V Antigen of Pseudomonas aeruginosa Is Required for Assembly of the Functional PopB/PopD Translocation Pore in Host Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudomonas - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pseudomonas aeruginosa: pathogenesis, virulence factors, antibiotic resistance, interaction with host, technology advances and emerging therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Multiple Signaling Systems Regulating Virulence in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
troubleshooting low yield of recombinant PcrV protein expression
Welcome to the Technical Support Center for troubleshooting the low yield of recombinant PcrV protein expression. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during the expression and purification of PcrV.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any expression of my PcrV protein. What are the common causes and how can I troubleshoot this?
A1: The absence of protein expression can stem from several factors, ranging from the expression vector to the host cell's characteristics. Key areas to investigate include:
-
Vector and Insert Integrity: Errors in the plasmid construct, such as a frameshift mutation, premature stop codon, or issues with regulatory sequences (promoter, ribosome binding site), can completely prevent expression.[1][2][3] It is crucial to re-sequence your plasmid to confirm the correct open reading frame and the absence of mutations.[3]
-
Promoter System and Inducer: Ensure you are using the correct inducer for your promoter system (e.g., IPTG for T7 or other lac-based promoters) and that your inducer stock is viable.[2][3] The promoter might be "leaky," leading to basal expression that could be toxic to the cells before induction.[2]
-
Codon Usage: The presence of codons in your PcrV gene that are rarely used by E. coli can hinder translation efficiency.[1][4][5] This is a common issue when expressing genes from different organisms.[6]
-
Protein Toxicity: The PcrV protein itself might be toxic to the E. coli host cells, leading to cell death upon induction.[1][2] Using a host strain with tighter control over basal expression, like BL21(DE3)pLysS, can mitigate this issue.[3]
Q2: My PcrV protein is expressed, but it's insoluble and forms inclusion bodies. How can I improve its solubility?
A2: Inclusion body formation is a common challenge, indicating that the protein is misfolded and aggregating.[7][8] Several strategies can be employed to enhance the solubility of PcrV:
-
Lower Induction Temperature: Reducing the temperature (e.g., to 15-25°C) after induction slows down the rate of protein synthesis, which can facilitate proper protein folding.[1][4][5][9]
-
Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG to 0.01-0.1 mM) can decrease the expression rate, potentially reducing the amount of protein that ends up in inclusion bodies.[1][10]
-
Change Host Strain: Some E. coli strains are specifically engineered to aid in the soluble expression of difficult proteins. For instance, strains that co-express chaperones can assist in proper folding, while others like SHuffle T7 Express are designed to promote disulfide bond formation in the cytoplasm.[1][5]
-
Use Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein or peptide tag (e.g., GST, MBP) to your protein of interest can improve its solubility.[2]
Q3: I have good expression, but I lose most of my PcrV protein during purification. What could be the cause?
A3: Significant protein loss during purification points to issues with cell lysis, protein stability, or the purification strategy itself.[7][11]
-
Inefficient Cell Lysis: If cells are not lysed completely, a large portion of your protein will remain trapped and be discarded with the cell debris.[7] Ensure your lysis method (e.g., sonication, high-pressure homogenization) is effective.
-
Protein Degradation: Proteases released during cell lysis can degrade your target protein.[7] Performing all purification steps at 4°C and adding a protease inhibitor cocktail to your lysis buffer are critical to minimize degradation.[7][12]
-
Suboptimal Buffer Conditions: The pH, salt concentration, or imidazole (B134444) concentration (for His-tags) in your buffers may not be optimal.[3][13] This can lead to poor binding to the chromatography resin or cause your protein to elute prematurely in the wash steps.[3] It is recommended to perform small-scale trials to optimize buffer compositions.[3]
-
Inaccessible Affinity Tag: The affinity tag (e.g., His-tag) may be buried within the folded protein structure, preventing it from binding to the resin.[7] Performing the purification under denaturing conditions can resolve this, though it will require a subsequent refolding step.[11]
Q4: Could codon usage be the reason for my low PcrV protein yield, and how do I address this?
A4: Yes, codon bias is a significant factor in heterologous protein expression.[5] If your PcrV gene contains a high frequency of codons that are rare in E. coli, the corresponding tRNAs may be limited, leading to translational pausing and reduced protein yield.[4][14]
-
How to Check for Codon Bias: Several online tools can analyze your gene sequence and compare its codon usage to that of E. coli, highlighting any rare codons.[3][15]
-
Solutions for Codon Bias:
-
Codon Optimization: This involves synthesizing a new version of the gene where rare codons are replaced with more common ones that encode the same amino acid.[15][16][17] This strategy can significantly increase expression levels.[4]
-
Codon Harmonization: This approach modifies the gene to match the codon usage frequency of the expression host, which may result in proteins with better folding quality and higher thermostability.[15]
-
Use Specialized Host Strains: Strains like Rosetta™ or BL21-CodonPlus®, which carry plasmids supplying tRNAs for rare codons, can also improve the expression of genes with codon bias.[14]
-
Troubleshooting Guides
Guide 1: No or Low PcrV Expression
This guide provides a systematic approach to diagnosing and resolving issues of poor or nonexistent protein expression.
References
- 1. neb.com [neb.com]
- 2. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 6. Explanatory chapter: troubleshooting recombinant protein expression: general - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 8. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 9. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 10. Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neb.com [neb.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Exploring Codon Adjustment Strategies towards Escherichia coli-Based Production of Viral Proteins Encoded by HTH1, a Novel Prophage of the Marine Bacterium Hypnocyclicus thermotrophus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Maximizing Heterologous Expression of Engineered Type I Polyketide Synthases: Investigating Codon Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Pseudomonas aeruginosa Biofilm Formation Assays
Welcome to the technical support center for Pseudomonas aeruginosa biofilm formation assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help you optimize your biofilm experiments.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your Pseudomonas aeruginosa biofilm formation assays, particularly when using the common crystal violet staining method.
Issue 1: Weak or No Biofilm Formation
Question: I am not observing significant biofilm formation in my microtiter plate assay with P. aeruginosa. What could be the cause?
Answer: Several factors can contribute to weak or non-existent biofilm formation. Consider the following troubleshooting steps:
-
Bacterial Strain: Ensure you are using a strain of P. aeruginosa known to be a robust biofilm former. Strains like PAO1 and ATCC 27853 are commonly used for their reliable biofilm-forming capabilities.[1]
-
Growth Medium: The choice of culture medium significantly impacts biofilm formation. While some studies use rich media like Luria-Bertani (LB) broth or Tryptic Soy Broth (TSB), others have found that minimal media can enhance biofilm production.[1][2] TSB supplemented with 0.2% glucose is a commonly used medium that supports biofilm formation.[1]
-
Inoculum Density: The initial concentration of bacteria can affect the time it takes to form a mature biofilm. An inoculum of 1 x 10⁶ CFU/mL is often a good starting point, as it typically leads to maximal or near-maximal biomass within 8 hours.[1]
-
Incubation Time and Temperature: Biofilm formation is a dynamic process. For many P. aeruginosa strains, significant biofilm can be observed between 8 and 24 hours of static incubation at 37°C.[1][3] However, some studies suggest that room temperature (25°C) can also be optimal.[2]
-
Surface Properties: P. aeruginosa biofilms adhere to surfaces. Ensure you are using tissue-culture treated polystyrene microtiter plates, which are designed to promote cell attachment.
-
Static vs. Shaking Conditions: Biofilm assays are typically performed under static (non-shaking) conditions to allow for cell attachment and biofilm development at the air-liquid interface.[1]
Issue 2: High Variability Between Replicate Wells
Question: My replicate wells show inconsistent results in the crystal violet assay. How can I improve the reproducibility of my experiment?
Answer: High variability can be frustrating and can obscure the true results of your experiment. Here are some tips to improve consistency:
-
Pipetting Technique: Gentle and consistent pipetting is crucial, especially during the washing steps.[4] When washing, add solutions slowly against the side of the well to avoid dislodging the biofilm.[4]
-
Washing Steps: The washing steps are critical for removing planktonic (free-floating) cells that can contribute to background staining.[4] However, overly aggressive washing can remove the biofilm itself. A common procedure involves gently immersing the plate in a container of water or using a multi-channel pipette to slowly add and remove wash buffer (e.g., phosphate-buffered saline - PBS).
-
Consistent Inoculum: Ensure your bacterial culture is well-mixed before inoculating the microtiter plate to ensure each well receives a similar number of cells.
-
Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, which can concentrate nutrients and affect biofilm growth. To mitigate this, you can avoid using the outermost wells for experimental samples and instead fill them with sterile medium or water.
-
Sufficient Replicates: Using a higher number of replicate wells (e.g., 4-8) for each condition can help to average out variability and provide a more accurate representation of biofilm formation.[3]
Issue 3: Difficulty in Quantifying Biofilm with Crystal Violet
Question: I am having trouble getting reliable and quantifiable results after staining with crystal violet and solubilizing with acetic acid. What should I check?
Answer: Accurate quantification is key to a successful biofilm assay. If you are facing issues, consider the following:
-
Staining and Solubilization Time: Ensure consistent timing for both the crystal violet staining (typically 10-15 minutes) and the solubilization with 30-33% acetic acid (10-15 minutes).[3][5]
-
Complete Solubilization: After adding acetic acid, ensure all the crystal violet has been solubilized before taking absorbance readings. You can gently pipet up and down or use a plate shaker to aid in this process.
-
Air-Liquid Interface: P. aeruginosa, being a motile organism, often forms a prominent biofilm at the air-liquid interface.[3][6] When solubilizing the crystal violet, ensure the acetic acid comes into contact with and dissolves the stain from this ring.
-
Absorbance Reading Wavelength: The optimal wavelength for measuring the absorbance of crystal violet solubilized in acetic acid is typically between 550 nm and 595 nm.[3][7]
-
High Absorbance Readings: If your absorbance readings are too high (e.g., >2.5), it can lead to inaccurate measurements. In such cases, you can dilute the solubilized crystal violet solution with 30% acetic acid before reading the absorbance.[1][8]
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the crystal violet biofilm assay?
A1: The crystal violet assay is a simple and widely used method for quantifying biofilm biomass. Crystal violet is a basic dye that stains both live and dead bacterial cells as well as extracellular matrix components.[6][9] After washing away planktonic cells, the attached biofilm is stained. The amount of dye retained is proportional to the total biofilm biomass. The stained biofilm is then solubilized, and the absorbance of the resulting solution is measured to quantify the biofilm.[3]
Q2: What are the key signaling pathways involved in P. aeruginosa biofilm formation?
A2: Quorum sensing (QS) is a critical cell-to-cell communication system that regulates biofilm formation in P. aeruginosa.[10][11] The bacterium utilizes multiple interconnected QS systems, including las, rhl, pqs, and iqs.[10][11] These systems produce and respond to small signaling molecules called autoinducers. As the bacterial population density increases, the concentration of these autoinducers surpasses a threshold, leading to the coordinated expression of genes involved in biofilm development and virulence.[12] The las system is considered to be at the top of this hierarchical signaling cascade.[11][12]
Q3: Can I use other methods to quantify P. aeruginosa biofilms?
A3: Yes, besides the crystal violet assay, other methods can be used to quantify biofilms. These include:
-
XTT Assay: This colorimetric assay measures the metabolic activity of viable cells within the biofilm.[1]
-
Colony Forming Unit (CFU) Plating: This method involves physically disrupting the biofilm, serially diluting the resulting cell suspension, and plating on agar (B569324) to determine the number of viable cells.
-
Confocal Laser Scanning Microscopy (CLSM): This imaging technique allows for the visualization of the three-dimensional structure of the biofilm and can be used with fluorescent dyes to differentiate between live and dead cells.[13]
Q4: How does the choice of media supplement, like glucose, affect biofilm formation?
A4: The addition of supplements like glucose can enhance biofilm formation in some cases by providing an additional carbon source for the bacteria.[1] For instance, Tryptic Soy Broth (TSB) supplemented with 0.2% glucose has been shown to support robust biofilm formation by P. aeruginosa.[1]
Experimental Protocols
Protocol 1: Crystal Violet Biofilm Assay
This protocol provides a detailed methodology for quantifying P. aeruginosa biofilm formation in a 96-well microtiter plate.
Materials:
-
P. aeruginosa strain (e.g., PAO1)
-
Appropriate growth medium (e.g., TSB with 0.2% glucose)
-
Sterile 96-well flat-bottom tissue-culture treated polystyrene plates
-
0.1% (w/v) Crystal Violet solution
-
30-33% (v/v) Glacial Acetic Acid
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Inoculum Preparation: Grow an overnight culture of P. aeruginosa at 37°C. Dilute the overnight culture in fresh medium to a starting optical density (OD₆₀₀) or cell concentration (e.g., 1 x 10⁶ CFU/mL).[1]
-
Inoculation: Add 100-200 µL of the diluted bacterial culture to each well of the 96-well plate.[1][5] Include wells with sterile medium only as a negative control.
-
Incubation: Cover the plate and incubate statically at 37°C for 8-24 hours.[1][3]
-
Washing: Gently remove the planktonic culture from each well using a pipette or by inverting the plate and shaking out the liquid. Wash the wells twice with PBS to remove loosely attached cells. Be careful not to disturb the biofilm.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[3]
-
Washing: Remove the crystal violet solution and wash the wells again with PBS or water to remove excess stain.
-
Drying: Invert the plate and allow it to air dry completely.
-
Solubilization: Add 125-150 µL of 30-33% glacial acetic acid to each well to solubilize the bound dye.[3][5] Incubate for 10-15 minutes at room temperature.
-
Quantification: Transfer the solubilized crystal violet solution to a new flat-bottom plate and measure the absorbance at 550-595 nm using a microplate reader.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference(s) |
| Inoculum Concentration | 1 x 10⁵ - 1 x 10⁸ CFU/mL | [1] |
| Incubation Time | 4 - 24 hours | [1][3] |
| Incubation Temperature | 25°C or 37°C | [1][2] |
| Crystal Violet Concentration | 0.1% - 0.4% (w/v) | [1][3] |
| Crystal Violet Staining Time | 10 - 15 minutes | [3] |
| Solubilizing Agent | 30-33% Acetic Acid | [3][5] |
| Solubilization Time | 10 - 15 minutes | [3][5] |
| Absorbance Wavelength | 550 - 595 nm | [3][7] |
Visualizations
References
- 1. imquestbio.com [imquestbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. ijcmas.com [ijcmas.com]
- 6. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ableweb.org [ableweb.org]
- 9. cell biology - Microtiter Dish Biofilm Formation Assay- Pseudomonas and Crystal Violet - Biology Stack Exchange [biology.stackexchange.com]
- 10. mdpi.com [mdpi.com]
- 11. Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
- 13. A 96-well-plate–based optical method for the quantitative and qualitative evaluation of Pseudomonas aeruginosa biofilm formation and its application to susceptibility testing | Springer Nature Experiments [experiments.springernature.com]
improving the sensitivity of Pseudane V detection methods
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working on the detection of Pseudane V, a novel peptide biomarker associated with neuroinflammatory conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound in complex matrices like cerebrospinal fluid (CSF)?
A1: For ultra-sensitive quantification of this compound in low-abundance samples such as CSF, Immuno-PCR and high-sensitivity Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the recommended methods. While ELISA is excellent for routine screening, Immuno-PCR can lower the limit of detection by 100- to 1000-fold. LC-MS/MS provides high specificity and quantification without reliance on antibody pairing.
Q2: What are the critical pre-analytical factors to consider when handling samples for this compound analysis?
A2: this compound is a peptide that is highly susceptible to proteolytic degradation. To ensure sample integrity, follow these steps:
-
Collection: Collect samples (e.g., plasma, CSF) in tubes containing a protease inhibitor cocktail.
-
Processing: Process samples within 30 minutes of collection. Centrifuge at 4°C to separate plasma or clear CSF.
-
Storage: Aliquot samples immediately and store them at -80°C to prevent freeze-thaw cycles. Avoid long-term storage at -20°C.
Q3: Can I use the same antibody pair for both sandwich ELISA and Western Blotting of this compound?
A3: Not necessarily. Antibodies for sandwich ELISA must recognize two distinct, non-overlapping epitopes on the this compound peptide. A capture antibody binds the native protein, while the detection antibody binds a different site. In Western Blotting, the protein is often denatured, exposing linear epitopes. An antibody that works for Western Blotting might not recognize the native conformation required for ELISA, and vice-versa. Always validate antibody pairs for each specific application.
Troubleshooting Guides
High-Sensitivity ELISA for this compound
This section addresses common issues encountered during the quantification of this compound using an enzyme-linked immunosorbent assay (ELISA).
Problem 1: High Background Signal
-
Q: My negative controls and blank wells show high absorbance values, masking the true signal. What is the cause?
-
A: High background can stem from several factors:
-
Insufficient Washing: Residual detection antibody or conjugate remains in the wells. Increase the number of wash cycles (from 3 to 5) and the soaking time per wash. Ensure your plate washer's dispensing pins are not clogged.
-
Ineffective Blocking: The blocking buffer is not adequately preventing non-specific binding. Try increasing the blocking incubation time to 2 hours at room temperature or switch to a different blocking agent (e.g., from BSA to a commercial protein-free blocker).
-
Cross-Reactivity: The detection antibody may be cross-reacting with other molecules in the sample matrix or the blocking buffer itself. Run a control with just the detection antibody (no sample or capture antibody) to test for non-specific binding to the plate.
-
Over-incubation of Substrate: The substrate reaction was allowed to proceed for too long. Monitor color development and add the stop solution as soon as a clear difference between the high standard and the blank is visible.
-
Problem 2: Low or No Signal
-
Q: The standard curve is flat and my samples show no detectable signal, even when this compound is expected to be present. What should I do?
-
A: A weak or absent signal usually points to a problem with a critical reagent or a step in the protocol:
-
Reagent Degradation: Ensure all reagents, especially the this compound standard, antibodies, and enzyme conjugate, have been stored correctly and are within their expiration date. Prepare fresh dilutions for every experiment.
-
Incorrect Antibody Concentration: The capture or detection antibody concentration may be too low. Perform a titration experiment (checkerboard assay) to determine the optimal antibody concentrations.
-
Inactive Enzyme Conjugate: The enzyme (e.g., HRP) may have lost activity. Test the conjugate and substrate by adding a small amount of diluted conjugate directly to the substrate solution; a strong color change should occur rapidly.
-
Sample Degradation: As mentioned in the FAQs, this compound is sensitive to proteases. If pre-analytical handling was suboptimal, the target peptide may have been degraded.
-
LC-MS/MS Analysis for this compound
This section provides solutions for issues related to the quantification of this compound using Liquid Chromatography-Mass Spectrometry.
Problem 1: Poor Peak Shape and Low Sensitivity
-
Q: The chromatographic peak for this compound is broad, tailing, or shows low intensity. How can I improve this?
-
A: This is often related to chromatography or sample preparation:
-
Suboptimal Chromatography: Adjust the mobile phase gradient to ensure this compound elutes in a sharp peak. Add a small amount of a modifying agent like formic acid (0.1%) to both mobile phases to improve peak shape for peptides. Ensure the analytical column is not degraded or clogged.
-
Sample Matrix Effects (Ion Suppression): Components in the sample matrix can co-elute with this compound and interfere with its ionization in the mass spectrometer, reducing signal. Enhance sample cleanup using Solid-Phase Extraction (SPE) with a cartridge chemistry optimized for peptides.
-
Adsorption: Peptides can adsorb to plasticware and injector components. Use low-binding microcentrifuge tubes and vials. Prime the LC system with a high-concentration sample to saturate non-specific binding sites before running the calibration curve and unknown samples.
-
Problem 2: High Variability in Results
-
Q: I am seeing high CVs (>15%) between replicate injections of the same sample. What is causing this inconsistency?
-
A: High variability points to issues with sample preparation, injection, or instrument stability:
-
Inconsistent Sample Preparation: If using SPE or liquid-liquid extraction, ensure the process is highly controlled. Use an automated system if possible. The most critical step is often the evaporation and reconstitution; ensure the sample is fully redissolved before injection.
-
Use of an Internal Standard: A stable isotope-labeled (SIL) version of this compound is the ideal internal standard. It co-elutes and experiences similar matrix effects, allowing for reliable normalization and correction for variability during sample prep and injection. If a SIL-peptide is unavailable, use a structurally similar peptide that does not occur endogenously.
-
Injector Carryover: this compound from a high-concentration sample may adsorb in the injection port and elute during subsequent runs. Optimize the needle wash procedure by using a strong organic solvent and increasing the wash volume and duration. Always run blank injections after high-concentration samples to check for carryover.
-
Quantitative Data Summary
The following table summarizes the performance characteristics of commercially available this compound detection kits.
| Parameter | High-Sensitivity ELISA Kit (PV-ELISA-HS) | LC-MS/MS Method (PV-LCMS-ULTRA) | Immuno-PCR Kit (PV-IPCR-SENS) |
| Limit of Detection (LOD) | 1.5 pg/mL | 0.5 pg/mL | 0.02 pg/mL |
| Limit of Quantification (LOQ) | 5.0 pg/mL | 2.0 pg/mL | 0.1 pg/mL |
| Dynamic Range | 5 - 1,000 pg/mL | 2 - 5,000 pg/mL | 0.1 - 200 pg/mL |
| Intra-Assay Precision (CV%) | < 8% | < 5% | < 10% |
| Inter-Assay Precision (CV%) | < 12% | < 7% | < 15% |
| Sample Volume Required | 100 µL | 50 µL | 20 µL |
| Analysis Time per Sample | ~4 hours | ~10 minutes | ~6 hours |
Experimental Protocols
Protocol 1: High-Sensitivity this compound ELISA
-
Coating: Dilute the capture antibody to 2 µg/mL in coating buffer (1X PBS, pH 7.4). Add 100 µL to each well of a 96-well high-binding plate. Seal and incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 300 µL/well of Wash Buffer (1X PBS + 0.05% Tween-20).
-
Blocking: Add 200 µL of Blocking Buffer (1X PBS + 1% BSA) to each well. Seal and incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate 3 times. Prepare this compound standards and samples in Dilution Buffer (Blocking Buffer + 0.05% Tween-20). Add 100 µL of standards and samples to appropriate wells. Seal and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate 5 times. Add 100 µL of diluted biotinylated detection antibody (0.5 µg/mL) to each well. Seal and incubate for 1 hour at room temperature.
-
Conjugate Incubation: Wash the plate 5 times. Add 100 µL of Streptavidin-HRP conjugate (diluted 1:1000) to each well. Seal and incubate for 30 minutes at room temperature in the dark.
-
Develop and Read: Wash the plate 7 times. Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-20 minutes. Add 50 µL of Stop Solution (e.g., 1M H₂SO₄). Read the absorbance at 450 nm within 10 minutes.
Visualizations
Caption: General workflow for this compound biomarker analysis.
Caption: Hypothetical inhibitory signaling pathway of this compound.
Caption: Troubleshooting decision tree for low ELISA signal.
Technical Support Center: Expression and Purification of Membrane-Associated Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the expression and purification of membrane-associated proteins.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in expressing and purifying membrane proteins?
A1: The main difficulties in purifying membrane proteins stem from their inherent properties. These challenges include low expression levels, a tendency to aggregate outside of their native lipid environment, and issues with stability and solubility during extraction and purification.[1] Their amphipathic nature, possessing both hydrophobic and hydrophilic regions, complicates their removal from the lipid bilayer and subsequent solubilization in aqueous solutions.[1]
Q2: Why do my membrane proteins have such low expression levels?
A2: Low expression levels are a common issue. Membrane proteins are often naturally present in small quantities within cells.[1] The cellular machinery for protein synthesis and membrane insertion is tightly regulated for low-level expression to maintain cellular integrity.[1] Overexpression in heterologous systems can be toxic to the host cells, leading to poor yields.[2][3]
Q3: What causes my membrane protein to aggregate during purification?
A3: Aggregation is a major hurdle. When removed from their native lipid bilayer, the hydrophobic transmembrane domains of membrane proteins are exposed to the aqueous environment, leading them to clump together to minimize this unfavorable interaction.[1][4] This can result in misfolded, non-functional protein aggregates.[5]
Q4: How do I choose the right detergent for solubilizing my membrane protein?
A4: Detergent selection is critical and often requires empirical screening.[6][7] The ideal detergent should effectively extract the protein from the membrane while maintaining its native structure and function.[8][9] Mild, non-ionic detergents like n-Dodecyl-β-D-maltoside (DDM) or octyl glucoside are often good starting points as they tend to preserve protein stability.[1] The choice can depend on the specific protein and downstream applications.[7]
Q5: My membrane protein is unstable after purification. How can I improve its stability?
A5: Maintaining stability is crucial. Instability can be caused by the removal of essential lipids during purification.[10][11] Strategies to improve stability include:
-
Adding stabilizing agents: Including glycerol (B35011) (e.g., 5%) in all buffers can enhance stability.[10]
-
Using lipid supplements: Reintroducing specific lipids or cholesterol homologs can mimic the native environment.[4][12]
-
Employing alternative solubilization methods: Nanodiscs or amphipols can provide a more native-like environment compared to detergent micelles.[13][14][15]
-
Ligand binding: The presence of a known ligand (agonist or antagonist) can often stabilize a specific, more stable conformation of the protein.[11][16]
Troubleshooting Guides
Problem 1: Low or No Expression of the Target Membrane Protein
| Possible Cause | Suggested Solution |
| Codon usage of the expression host is not optimal for the target gene. | Synthesize the gene with codons optimized for the chosen expression host (e.g., E. coli, insect cells, mammalian cells).[17][18] |
| High levels of expression are toxic to the host cells. | Use a tunable expression system, such as the Lemo21(DE3) E. coli strain, to precisely control the expression level.[3][19] Lowering the induction temperature and reducing the inducer concentration can also help.[4][20] |
| The protein is misfolding and being degraded. | Try expressing the protein as a fusion with a highly soluble and stable protein, such as Maltose Binding Protein (MBP) or Green Fluorescent Protein (GFP).[4][5] GFP fusions can also aid in monitoring expression and stability.[21] |
| Inefficient membrane insertion. | Co-express molecular chaperones or integrases that can assist with proper folding and insertion into the membrane.[4] Modifying the N- and C-termini of the protein can sometimes improve expression yields.[19] |
| Incorrect choice of expression system. | If expression fails in one system (e.g., E. coli), consider trying others like yeast, insect cells (using baculovirus), or mammalian cells (like HEK293), which may provide necessary post-translational modifications and a more suitable lipid environment.[18][22][23] |
Problem 2: Protein is Expressed but Forms Inclusion Bodies
| Possible Cause | Suggested Solution |
| Expression rate is too high, overwhelming the cell's folding machinery. | Reduce the expression rate by lowering the induction temperature (e.g., 18-20°C overnight) and decreasing the concentration of the inducer (e.g., IPTG).[20] |
| Protein is misfolding due to an unfavorable environment. | Use specialized E. coli strains like C41(DE3) or Lemo21(DE3), which are engineered to better handle toxic or difficult-to-express proteins.[2][3] |
| The protein requires specific chaperones for proper folding. | Co-express chaperones that can assist in the folding process. |
| The expressed protein is inherently unstable. | Add a solubility-enhancing fusion tag, such as MBP or SUMO, to the N- or C-terminus of your protein.[2] |
Problem 3: Low Yield After Solubilization and Purification
| Possible Cause | Suggested Solution |
| Inefficient solubilization from the membrane. | Screen a panel of detergents to find the one that most effectively extracts your protein while maintaining its integrity.[6] The optimal detergent concentration also needs to be determined empirically.[7] |
| Protein precipitates after detergent removal. | Ensure that the detergent concentration remains above its critical micelle concentration (CMC) in all buffers throughout the purification process.[10] |
| Weak binding to affinity chromatography resin. | For His-tagged proteins, the tag may be inaccessible due to the detergent micelle. Consider using a longer His-tag (e.g., 10x His) or a different affinity tag like a FLAG or Strep-tag.[10][24] |
| Protein loss due to aggregation during purification steps. | Perform all purification steps at 4°C. The addition of 5% glycerol or specific lipids to the buffers can help maintain stability.[10] Size-exclusion chromatography can be used to separate monomeric protein from aggregates.[1] |
| Over-purification leading to delipidation and instability. | The removal of essential lipids can lead to loss of activity and aggregation.[10][11] Consider adding back lipids or using membrane mimetic systems like nanodiscs.[11] |
Experimental Protocols & Workflows
Workflow for Membrane Protein Expression and Purification
Caption: General workflow for membrane protein expression and purification.
Protocol: Detergent Screening for Membrane Protein Solubilization
-
Preparation of Membranes:
-
Grow a small-scale culture (e.g., 50 mL) of cells expressing the target membrane protein.
-
Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors).
-
Lyse the cells using a method such as sonication or high-pressure homogenization.
-
Isolate the membrane fraction by ultracentrifugation. Resuspend the membrane pellet in a buffer without detergent.
-
-
Detergent Screening:
-
Aliquot the membrane suspension into several tubes.
-
To each tube, add a different detergent from a pre-selected screening panel (e.g., DDM, LDAO, OG, Fos-Choline) to a final concentration of 1-2% (w/v).
-
Incubate the samples with gentle agitation for 1-2 hours at 4°C to allow for solubilization.
-
-
Analysis of Solubilization Efficiency:
-
Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour to pellet the unsolubilized membrane material.
-
Carefully collect the supernatant, which contains the solubilized proteins.
-
Analyze a sample of the supernatant by SDS-PAGE and Western blot (if an antibody is available) to determine the amount of target protein that was successfully solubilized by each detergent.
-
-
Assessment of Protein Stability:
-
For the detergents that showed good solubilization efficiency, assess the stability of the solubilized protein over time.
-
This can be done using techniques like fluorescence-detection size-exclusion chromatography (FSEC) if the protein is tagged with a fluorescent reporter like GFP, or by monitoring activity if a functional assay is available.[12]
-
Logical Diagram for Troubleshooting Low Expression
Caption: Decision tree for troubleshooting low membrane protein expression.
References
- 1. betalifesci.com [betalifesci.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. neb.com [neb.com]
- 4. Four Reasons Why Your Membrane Protein Expression Might Be Failing — And How To Rescue It – LenioBio [leniobio.com]
- 5. Efficient Screening and Optimization of Membrane Protein Production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detergent selection for enhanced extraction of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of Detergents for Membrane Protein Purification - Arvys Proteins [arvysproteins.com]
- 8. Detergents in Membrane Protein Purification and Crystallisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The importance of detergent selection: Are you choosing the right detergent for your membrane protein? [xray.cz]
- 10. Purification of Membrane Proteins [sigmaaldrich.com]
- 11. Membrane Protein Stabilization Strategies for Structural and Functional Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming the challenges of membrane protein crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. Membrane Protein Expression and Purification - Profacgen [profacgen.com]
- 16. Purification of recombinant G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Membrane Protein Expression Systems | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Search - Alpha Lifetech-Antibody Engineering and Drug Discovery Expert. [alphalifetech.com]
- 19. Revolutionizing membrane protein overexpression in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. google.com [google.com]
- 21. High-throughput expression and purification of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Overexpression of membrane proteins in mammalian cells for structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Expression and purification of recombinant G protein-coupled receptors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Technical Support Center: Protocol Refinement for In Vivo Studies of Pseudane V
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on in vivo studies of the novel compound Pseudane V. The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the first step before initiating in vivo studies with this compound?
A1: Before commencing in vivo studies, it is critical to establish a comprehensive preclinical dataset for this compound from in vitro and ex vivo experiments. This foundational data is essential for initial dose estimations and for understanding the compound's basic properties.[1]
Q2: How do I determine the starting dose for my animal studies?
A2: The initial dose for in vivo studies is estimated from in vitro cytotoxicity data and through allometric scaling. The Maximum Tolerated Dose (MTD) study is a crucial first step in in vivo testing to determine the highest dose that can be administered without unacceptable toxicity.[1]
Q3: What are the key considerations for selecting an appropriate animal model?
A3: The selection of a relevant animal model is critical for the success of your study.[2] The choice should be justified based on the specific research question, the presumed target of this compound, and the translatability of the model to human disease.[3][4] It is important to consider species-specific differences in metabolism and physiology.[3][5]
Q4: How can I minimize bias in my experimental design?
A4: To reduce bias, it is essential to implement randomization and blinding in your study design. Randomly assign animals to treatment and control groups. Blinding, where the researchers are unaware of which group received the treatment until data analysis is complete, helps to prevent unintentional differential handling of the animals.[2]
Q5: What control groups should be included in an in vivo efficacy study?
A5: A typical efficacy study should include a vehicle control group (receiving the delivery solution without this compound), a positive control group (if a known effective compound exists), and several dose groups for this compound to determine the effective dose range.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High mortality or excessive toxicity in animals | - Starting dose is too high.- Inaccurate MTD determination.- Vehicle toxicity.- Species-specific sensitivity.[5] | - Re-evaluate the MTD with a wider dose range and smaller escalation steps.- Conduct a vehicle toxicity study.- Review literature for known sensitivities of the chosen animal model. |
| Lack of efficacy or inconsistent results | - Suboptimal dose or dosing regimen.- Poor bioavailability of this compound.- Inappropriate animal model.[2]- High experimental variability. | - Perform a pharmacokinetic (PK) study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[1]- Optimize the dosing frequency based on the compound's half-life.[1]- Re-assess the relevance of the animal model to the disease being studied.- Ensure proper randomization and blinding procedures are in place.[2] |
| High variability in plasma concentration of this compound | - Issues with drug formulation and solubility.- Inconsistent administration technique.- Biological variability among animals. | - Optimize the formulation to improve solubility and stability.- Ensure all personnel are thoroughly trained on the administration technique.- Increase the sample size to account for biological variability. |
| Unexpected or off-target effects observed | - this compound may have multiple biological targets.- The observed phenotype is a result of metabolite activity. | - Conduct further in vitro screening against a panel of receptors and enzymes to identify potential off-target interactions.- Characterize the metabolites of this compound and assess their biological activity. |
Experimental Protocols
Maximum Tolerated Dose (MTD) Determination
Objective: To identify the highest dose of this compound that does not cause unacceptable toxicity in the selected animal model.[1]
Methodology:
-
Animal Model: Select a relevant animal strain (e.g., C57BL/6 mice).[1]
-
Group Allocation: Divide animals into several groups (n=3-5 per group).[1]
-
Dose Escalation: Administer single, escalating doses of this compound to each group. The starting dose should be estimated from in vitro cytotoxicity data.[1]
-
Observation: Monitor animals for a defined period (e.g., 7-14 days) for clinical signs of toxicity, including weight loss (a common endpoint is no more than 10% body weight loss), changes in behavior, and mortality.[1]
-
Data Collection: Systematically record all observations. At the end of the study, perform necropsy and histopathological analysis of major organs.[1]
-
MTD Determination: The MTD is the highest dose that does not produce significant signs of toxicity.[1]
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.[1]
Methodology:
-
Animal Model: Use the same animal model as in the MTD study.[1]
-
Dosing: Administer a single dose of this compound (typically below the MTD) via the intended clinical route (e.g., oral, intravenous).[1]
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.[1]
-
Bioanalysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.[1]
-
Data Analysis: Calculate key PK parameters including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
In Vivo Efficacy Study
Objective: To evaluate the therapeutic efficacy of this compound in a relevant disease model.[6]
Methodology:
-
Disease Model: Utilize a validated animal model of the disease of interest.[1]
-
Group Allocation: Include a vehicle control group, a positive control group (if available), and several dose groups for this compound.[1]
-
Dosing Regimen: Administer this compound at various doses below the MTD. The dosing frequency should be guided by the PK data.[1]
-
Efficacy Endpoints: Measure relevant pharmacodynamic markers and clinical outcomes at predetermined time points.[1]
-
Data Analysis: Compare the outcomes between the treatment groups and the control groups to determine the effective dose range.[1]
Visualizations
Signaling Pathways and Workflows
Caption: Generalized workflow for preclinical in vivo testing of a novel compound.
Caption: Hypothetical signaling pathway for this compound.
Caption: Logical workflow for troubleshooting experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Tackling In Vivo Experimental Design [modernvivo.com]
- 3. ijrpc.com [ijrpc.com]
- 4. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Limitations of Animal Models in Drug Development - PharmaFeatures [pharmafeatures.com]
- 6. benchchem.com [benchchem.com]
overcoming nonspecific binding in Pseudane V ELISA assays
Welcome to the technical support center for Pseudane V ELISA assays. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help you achieve accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is nonspecific binding and why does it occur in my this compound ELISA assay?
Nonspecific binding refers to the attachment of assay antibodies (e.g., detection antibody) or other sample components to the surface of the microplate wells in a way that is not dependent on the specific capture antibody-antigen interaction.[1][2][3] This can happen when hydrophobic or charged areas of the plate are not sufficiently coated, allowing proteins to adhere directly to the plastic.[4] The result is a high background signal, which can mask the true signal from this compound and reduce the sensitivity of your assay.[5]
Q2: How can I distinguish between a true this compound signal and high background from nonspecific binding?
To identify nonspecific binding, it is crucial to include proper controls in your experimental setup.
-
Negative Control Wells: These wells contain all assay reagents (blocking buffer, diluent, detection antibody, substrate) but no sample or standard. A high signal in these wells is a direct indicator of nonspecific binding of the detection antibody to the plate.[6]
-
Zero Standard: The well containing the zero concentration standard should yield a signal that is significantly lower than your lowest detectable standard. An elevated signal here can indicate nonspecific binding or a contaminated reagent.
-
Sample-Only Control: To test for matrix effects, include a well with your sample but without the detection antibody. A signal in this well suggests that a component within your sample matrix is interfering with the assay.
Troubleshooting Guides
This section provides structured guidance for resolving common issues related to nonspecific binding.
Issue 1: High Background Signal in Negative Control Wells
A high signal across the entire plate, including in wells without the target analyte (this compound), is a common problem.[5] This suggests that one or more of the assay reagents are binding nonspecifically to the plate.
The following diagram outlines a step-by-step process to diagnose and resolve the source of high background signal.
Caption: Troubleshooting workflow for high background signal.
The blocking buffer's job is to coat any available binding sites on the plate that are not occupied by the capture antibody.[4][7] If blocking is incomplete, the detection antibody can bind directly to these sites.
Solutions:
-
Increase Blocking Incubation Time: Extend the incubation period from 1 hour to 2 hours at room temperature, or move to an overnight incubation at 4°C.[8]
-
Change Blocking Agent: Not all blocking agents are universally effective.[4] If you are using the standard kit blocker, consider testing alternatives. Common options include Bovine Serum Albumin (BSA), non-fat dry milk, or specialized commercial blocking buffers.[8][9]
-
Optimize Blocker Concentration: If preparing your own blocking buffer, you may need to increase the concentration of the blocking protein (e.g., from 1% BSA to 3% BSA).[3][5]
Insufficient washing can leave behind unbound detection antibody, leading to a high background.[5][9]
Solutions:
-
Increase Number of Washes: Increase the number of wash cycles from 3 to 5 after the detection antibody incubation step.
-
Increase Soak Time: Allow the wash buffer to sit in the wells for 30-60 seconds during each wash step to help remove loosely bound antibodies.[5]
-
Add Detergent: If not already present, add a non-ionic detergent like Tween-20 to your wash buffer at a concentration of 0.05%. This helps disrupt weak, nonspecific interactions.[9][10]
Using too much detection antibody increases the likelihood of it binding nonspecifically to the plate surface.[11]
Solution:
-
Titrate the Antibody: Perform a titration experiment to find the optimal concentration of the detection antibody. This is the concentration that provides the best signal-to-noise ratio. The kit's recommended concentration is a starting point, but optimization may be required for your specific sample type.[12]
Issue 2: High Signal Variation and Inconsistent Results in Samples
If your standard curve looks good but you observe high variability between replicate sample wells, the issue may be related to components within your sample matrix.
The "matrix" refers to all the components in your sample (e.g., serum, plasma, cell culture media) other than the analyte of interest, this compound.[13] These components, such as other proteins, lipids, and salts, can interfere with the binding of the capture or detection antibodies, leading to either falsely high or low results.[13][14]
The diagram below illustrates how matrix components can interfere in the assay.
Caption: Mechanism of sample matrix interference.
-
Dilute Your Samples: The simplest way to reduce matrix effects is to dilute your samples further in the provided assay diluent.[14][15] This lowers the concentration of interfering substances. Test a range of dilutions (e.g., 1:10, 1:20, 1:50) to find the optimal dilution factor that maintains a detectable signal for this compound while minimizing interference.
-
Use a Matrix-Matched Standard Curve: If simple dilution is not effective, prepare your standard curve by diluting the this compound standards in a sample matrix that is identical to your test samples but known to be free of this compound.[16] This ensures that the standards and samples are affected by the matrix in the same way.
Data & Protocols
Table 1: Comparison of Different Blocking Buffers
This table shows example data from an experiment to optimize the blocking buffer. The goal is to find the buffer that provides the lowest signal in the negative control wells while maintaining a strong signal for the positive control, thereby maximizing the signal-to-noise (S/N) ratio.
| Blocking Buffer | Negative Control (OD 450nm) | Positive Control (OD 450nm) | Signal-to-Noise (S/N) Ratio |
| Kit-Supplied Blocker | 0.45 | 2.10 | 4.7 |
| 1% BSA in PBS | 0.31 | 2.05 | 6.6 |
| 5% Non-Fat Milk in PBS | 0.25 | 1.85 | 7.4 |
| Commercial Blocker 'X' | 0.12 | 2.20 | 18.3 |
OD = Optical Density. S/N Ratio = (Positive Control OD) / (Negative Control OD).
Experimental Protocol: Optimizing Wash Steps
This protocol describes how to test the effect of increasing the number and duration of wash steps.
Objective: To determine if insufficient washing is the cause of high background.
Materials:
-
This compound ELISA plate coated with capture antibody.
-
Blocking buffer.
-
Detection antibody.
-
Wash Buffer (PBS + 0.05% Tween-20).
-
Substrate and Stop Solution.
-
Plate reader.
Procedure:
-
Block the entire plate according to the kit protocol and wash.
-
Prepare two sets of wells:
-
Negative Control: Add only assay diluent.
-
Positive Control: Add a mid-range this compound standard.
-
-
Add the detection antibody to all wells and incubate as per the protocol.
-
Divide the plate into three sections for different wash protocols:
-
Section 1 (Standard Protocol): Wash wells 3 times with 300 µL of wash buffer.
-
Section 2 (Increased Washes): Wash wells 5 times with 300 µL of wash buffer.
-
Section 3 (Increased Washes + Soak): Wash wells 5 times with 300 µL of wash buffer, allowing the buffer to soak in the wells for 60 seconds during each wash.
-
-
Proceed with substrate addition, incubation, and stopping the reaction.
-
Read the absorbance at 450 nm.
-
Compare the background signal (Negative Control wells) and the S/N ratio across the three sections to determine the most effective wash protocol.
References
- 1. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 2. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 3. spbase.org [spbase.org]
- 4. bosterbio.com [bosterbio.com]
- 5. arp1.com [arp1.com]
- 6. ELISA Guide; Part 3: ELISA Optimization [jacksonimmuno.com]
- 7. biocompare.com [biocompare.com]
- 8. hiyka.com [hiyka.com]
- 9. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 10. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 11. hycultbiotech.com [hycultbiotech.com]
- 12. How To Optimize Your ELISA Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 13. Beware of Matrix Effects in Your ELISA Assay - Advansta Inc. [advansta.com]
- 14. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 15. assaybiotechnology.com [assaybiotechnology.com]
- 16. arborassays.com [arborassays.com]
Technical Support Center: Optimizing Buffer Conditions for PcrV Stability
Welcome to the technical support center for optimizing buffer conditions for the stability of the Pseudomonas aeruginosa protein PcrV. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the integrity and functionality of PcrV during purification, storage, and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is PcrV and why is its stability important?
A1: PcrV is a crucial protein component of the Type III Secretion System (T3SS) in Pseudomonas aeruginosa. It forms a pentameric cap at the tip of the T3SS needle and is essential for the translocation of effector proteins into host cells, a key step in bacterial pathogenesis.[1] Maintaining the structural integrity and stability of PcrV is critical for its proper function in both in vitro and in vivo studies, including vaccine development and as a target for novel therapeutics. Instability can lead to aggregation, degradation, and loss of biological activity.
Q2: What are the common signs of PcrV instability?
A2: Signs of PcrV instability include:
-
Precipitation or visible aggregates: The protein solution may appear cloudy or contain visible particles.
-
Loss of biological activity: Reduced efficacy in functional assays, such as inhibiting host cell lysis.
-
Aberrant behavior in analytical assays: Appearance of high molecular weight species in Size-Exclusion Chromatography (SEC) or an increased polydispersity index in Dynamic Light Scattering (DLS).
-
Degradation: Presence of lower molecular weight bands on an SDS-PAGE gel.
Q3: What is a good starting buffer for PcrV purification and storage?
A3: Based on published purification protocols, a common starting buffer for PcrV includes a neutral to slightly alkaline pH buffer, such as Tris-HCl, with a moderate salt concentration. A typical buffer for initial purification steps is 50 mM Tris-HCl, pH 8.0, containing 0.5 M NaCl .[2] For long-term storage, it is advisable to screen for optimal conditions, which may include the addition of stabilizing agents like glycerol (B35011).
Q4: How can I prevent PcrV from aggregating?
A4: Protein aggregation is a common issue. To prevent PcrV aggregation, consider the following strategies:
-
Optimize buffer conditions: Screen for the optimal pH and ionic strength.
-
Use stabilizing additives: Include agents like glycerol (10-50%), sugars (e.g., sucrose (B13894), trehalose), or amino acids (e.g., L-arginine, L-glutamate) in your buffer.[3][]
-
Maintain low protein concentration: High protein concentrations can promote aggregation. If a high concentration is necessary, ensure the buffer is optimized for stability.
-
Work at low temperatures: Perform purification and handling steps at 4°C to minimize aggregation kinetics.
-
Avoid repeated freeze-thaw cycles: Aliquot the purified protein into single-use volumes before freezing.
Q5: My PcrV protein is degrading. What can I do?
A5: Protein degradation is often caused by contaminating proteases. To mitigate this:
-
Add protease inhibitors: Use a commercially available protease inhibitor cocktail during cell lysis and purification.
-
Work quickly and at low temperatures: Keep all purification steps at 4°C or on ice to reduce protease activity.
-
Optimize purification workflow: A rapid and efficient purification process will minimize the time PcrV is exposed to potential proteases.
-
Ensure high purity: Subsequent purification steps, like size-exclusion chromatography, can help remove contaminating proteases.
Troubleshooting Guides
Guide 1: Troubleshooting PcrV Aggregation
Use this guide to diagnose and resolve issues with PcrV aggregation during and after purification.
References
how to prevent degradation of purified Pseudane V
Technical Support Center: Purified Pseudane V
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions to help you maintain the stability and integrity of your purified this compound samples during your research.
Frequently Asked Questions (FAQs)
Q1: My purified this compound is showing signs of degradation shortly after purification. What are the common causes?
Degradation of purified proteins like this compound can be attributed to several factors:
-
Proteolytic Activity: Residual proteases from the expression system can co-purify with this compound and cause cleavage.[1][2]
-
Chemical Instability: Oxidation, deamidation, and isomerization are chemical modifications that can alter the structure and function of the protein.[3]
-
Physical Instability: Aggregation and precipitation can occur due to improper buffer conditions, temperature fluctuations, or physical stress like vigorous vortexing.[3]
-
Suboptimal Storage Conditions: Improper temperature, repeated freeze-thaw cycles, and exposure to light can lead to degradation over time.[4][5]
Q2: What are the ideal short-term and long-term storage conditions for this compound?
Optimal storage conditions are crucial for maintaining the stability of this compound.
-
Short-Term Storage (Hours to Days): For immediate use, store purified this compound on ice (0-4°C). For storage up to a few days, refrigeration at 4°C in a suitable buffer containing antibacterial agents like sodium azide (B81097) is recommended.[4]
-
Mid-Term Storage (Weeks to Months): For longer-term storage, it is advisable to freeze the protein at -20°C or -80°C. To prevent damage from ice crystal formation, consider adding a cryoprotectant like glycerol (B35011).[5][6]
-
Long-Term Storage (Months to Years): For archival purposes, lyophilization (freeze-drying) or storage in liquid nitrogen is the most stable method.[5] It is highly recommended to store the protein in single-use aliquots to avoid repeated freeze-thaw cycles.[7]
Q3: I am observing a loss of activity in my this compound sample. Could this be related to degradation?
Yes, a loss of biological activity is a strong indicator of protein degradation. Degradation can manifest as:
-
Cleavage: Proteolytic cleavage can result in fragmented, inactive protein.
-
Misfolding and Aggregation: Improper buffer conditions or stress can cause the protein to misfold and aggregate, leading to a loss of its native, active conformation.
-
Chemical Modification: Oxidation of critical amino acid residues or deamidation can directly impact the active site or overall structure, reducing or eliminating activity.[3]
Troubleshooting Guides
Problem 1: Appearance of lower molecular weight bands on SDS-PAGE.
This is a classic sign of proteolytic degradation.
-
Possible Cause: Contamination with proteases.
-
Solution:
-
Add Protease Inhibitors: Immediately add a broad-spectrum protease inhibitor cocktail to your lysis and purification buffers.[1][2]
-
Work Quickly and at Low Temperatures: Perform all purification steps at 4°C to minimize protease activity.[1][8]
-
Purification Strategy: Consider adding an additional purification step, such as size-exclusion chromatography, to separate this compound from contaminating proteases.
-
Problem 2: My this compound sample appears cloudy or has visible precipitates.
This indicates protein aggregation or precipitation.
-
Possible Cause: Suboptimal buffer conditions (pH, ionic strength), high protein concentration, or physical stress.
-
Solution:
-
Optimize Buffer pH: Ensure the buffer pH is at least one unit away from the isoelectric point (pI) of this compound to maintain surface charge and prevent aggregation.
-
Adjust Ionic Strength: Modify the salt concentration (e.g., 150 mM NaCl) to improve solubility.
-
Add Stabilizing Agents: Include additives like glycerol, sucrose, or L-arginine to enhance stability and prevent aggregation.[9]
-
Handle Gently: Avoid vigorous vortexing or shaking. Mix by gentle inversion.
-
Problem 3: Gradual loss of activity over time, even when stored at -20°C.
This could be due to oxidation or damage from freeze-thaw cycles.
-
Possible Cause: Oxidation of sensitive residues (e.g., methionine, cysteine) or damage from ice crystal formation.
-
Solution:
-
Add Reducing Agents: Include reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol (BME) in your storage buffer to prevent oxidation.[7]
-
Use Cryoprotectants: Add glycerol to a final concentration of 20-50% to your storage buffer before freezing to minimize ice crystal formation.[5][6]
-
Aliquot Samples: Store this compound in single-use aliquots to avoid repeated freezing and thawing, which can denature the protein.[7]
-
Data Presentation: Common Stabilizing Agents
The following table summarizes common additives used to stabilize purified proteins. The optimal concentration for this compound should be determined empirically.
| Additive Class | Example | Typical Concentration | Mechanism of Action |
| Cryoprotectants | Glycerol | 10-50% (v/v) | Prevents ice crystal formation during freezing.[4][6] |
| Sucrose, Trehalose | 0.25-1 M | Stabilizes protein structure, protects against denaturation.[9] | |
| Reducing Agents | Dithiothreitol (DTT) | 1-5 mM | Prevents oxidation of cysteine residues.[7] |
| β-mercaptoethanol (BME) | 5-10 mM | Prevents oxidation of cysteine residues.[7] | |
| Protease Inhibitors | Commercial Cocktails | As per manufacturer | Inhibits a broad range of proteases.[1][2] |
| PMSF | 0.1-1 mM | Inhibits serine proteases. | |
| Aggregation Inhibitors | L-Arginine, Glycine | 50-500 mM | Suppresses protein aggregation.[9] |
| Detergents | Tween-20, Triton X-100 | 0.01-0.1% (v/v) | Prevents aggregation and surface adsorption.[9] |
| Antibacterial Agents | Sodium Azide | 0.02-0.05% (w/v) | Prevents microbial growth during 4°C storage.[4] |
Experimental Protocols
Protocol 1: Assessing Proteolytic Degradation using SDS-PAGE
Objective: To determine if this compound is being degraded by proteases over time.
Methodology:
-
Prepare aliquots of purified this compound in your standard storage buffer.
-
Incubate the aliquots at different temperatures (e.g., 4°C, 25°C, 37°C).
-
At various time points (e.g., 0, 2, 6, 24, 48 hours), take a sample from each incubation temperature.
-
Immediately add SDS-PAGE loading buffer to the samples and heat at 95°C for 5 minutes to stop all enzymatic reactions.
-
Run the samples on an SDS-PAGE gel.
-
Stain the gel with Coomassie Brilliant Blue or a similar protein stain.
-
Analyze the gel for the appearance of lower molecular weight bands over time, which indicates proteolytic cleavage.
Protocol 2: Monitoring Protein Aggregation via Dynamic Light Scattering (DLS)
Objective: To assess the aggregation state of this compound under different buffer conditions.
Methodology:
-
Prepare several small-volume samples of this compound in different test buffers (e.g., varying pH, ionic strength, or with/without additives).
-
Filter the samples through a low protein-binding 0.22 µm filter to remove any initial aggregates.
-
Measure the particle size distribution of each sample using a DLS instrument at time zero.
-
Incubate the samples under desired stress conditions (e.g., elevated temperature).
-
Periodically take measurements over time to monitor for an increase in the average particle size or the appearance of larger particle populations, which would indicate aggregation.
Visualizations
Caption: Major degradation pathways for purified this compound.
Caption: Experimental workflow for preventing this compound degradation.
Caption: Logical troubleshooting guide for this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Formulation Strategies to Prevent Protein Degradation - AAPS Newsmagazine [aapsnewsmagazine.org]
- 4. Maintaining protein stability through buffers, freezing, and lyophilization [opsdiagnostics.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. biocompare.com [biocompare.com]
- 7. genextgenomics.com [genextgenomics.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PcrV Immunization Protocols in Mice
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on optimizing PcrV immunization protocols in mice. The information is designed to address specific issues that may be encountered during experimental procedures.
Troubleshooting Guide
This guide is intended to help researchers identify and solve common problems encountered during PcrV immunization experiments in mice.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Antibody Titer | 1. Improper antigen preparation or storage: PcrV protein may have degraded or aggregated. 2. Suboptimal antigen dose: The amount of PcrV used for immunization may be too low. 3. Ineffective adjuvant: The chosen adjuvant may not be sufficiently immunogenic for PcrV. 4. Incorrect immunization route: The route of administration may not be optimal for inducing a robust antibody response. 5. Inappropriate immunization schedule: The time between prime and boost immunizations may be too short or too long. 6. Mouse strain variability: The selected mouse strain may be a low responder to the PcrV antigen. | 1. Verify protein integrity: Run an SDS-PAGE and Western blot to confirm the size and purity of the PcrV protein. Store the protein at appropriate temperatures (e.g., -80°C) in a suitable buffer. 2. Optimize antigen dose: Perform a dose-response study to determine the optimal amount of PcrV antigen. Doses ranging from 1 µg to 50 µg have been reported in the literature.[1][2] 3. Select an appropriate adjuvant: Freund's adjuvant (FA) has been shown to induce high antibody titers.[3][4] Other adjuvants like alum or CpG can also be effective, though they may elicit different types of immune responses.[3][4] 4. Consider alternative routes: Intramuscular and intraperitoneal injections are common and effective.[1][4] Intranasal immunization can be used to elicit mucosal immunity.[3] 5. Adjust immunization schedule: A typical schedule involves a primary immunization followed by one or two booster doses at 2-3 week intervals.[1][5] 6. Consult literature for appropriate mouse strains: BALB/c and C57BL/6 mice are commonly used in immunization studies.[6] |
| High Antibody Titer but No Protection in Challenge Model | 1. Non-neutralizing antibodies: The antibodies produced may bind to PcrV but not inhibit its function. 2. Inappropriate immune response type: The adjuvant used may have skewed the immune response towards a non-protective phenotype (e.g., a strong Th2 response when a Th1 response is needed). 3. Insufficient cellular immunity: Protection against P. aeruginosa may require T-cell mediated immunity in addition to antibodies. 4. Overwhelming challenge dose: The bacterial dose used in the challenge model may be too high for the induced immunity to be effective. | 1. Assess antibody functionality: Perform in vitro neutralization assays to determine if the antibodies can block PcrV-mediated effects. 2. Modulate the immune response: Use an adjuvant known to promote the desired immune response. For example, CpG is known to induce a Th1-biased response.[3] 3. Evaluate cellular immunity: Use techniques like ELISpot or intracellular cytokine staining to measure T-cell responses.[7] 4. Titrate the challenge dose: Determine the lethal dose 50 (LD50) of the P. aeruginosa strain in your mouse model and use an appropriate challenge dose (e.g., 10x LD50).[8] |
| Adverse Reactions in Mice (e.g., abscesses, weight loss) | 1. Use of Complete Freund's Adjuvant (CFA): CFA can cause severe local inflammation and should be used with caution. 2. Improper injection technique: Subcutaneous injections that are too shallow can cause skin ulceration. 3. Contamination of antigen or adjuvant: The presence of endotoxin (B1171834) or other contaminants can cause systemic inflammation. | 1. Use CFA only for the primary immunization: Subsequent booster immunizations should use Incomplete Freund's Adjuvant (IFA).[9] 2. Ensure proper injection technique: For subcutaneous injections, lift the skin to form a tent and insert the needle at the base. 3. Use sterile and endotoxin-free reagents: Filter-sterilize all protein preparations and use commercially available, sterile adjuvants. |
| Inconsistent Results Between Experiments | 1. Variability in antigen/adjuvant preparation: Inconsistent mixing or emulsification can lead to variable dosing. 2. Differences in animal handling and injection: Minor variations in technique can affect the immune response. 3. Biological variability: Individual mice will naturally have some variation in their immune responses. | 1. Standardize preparation protocols: Develop and strictly follow a standard operating procedure (SOP) for preparing all immunization reagents. 2. Ensure consistent technique: Have a single, well-trained individual perform all immunizations if possible. 3. Increase group sizes: Using a sufficient number of animals per group (e.g., 8-10) can help to mitigate the effects of individual variability. |
Frequently Asked Questions (FAQs)
1. What is the recommended dose of PcrV for immunization in mice?
The optimal dose of PcrV can vary depending on the adjuvant, immunization route, and mouse strain. Published studies have used a range of doses, typically from 10 µg to 50 µg per mouse.[1][10] It is advisable to perform a dose-response study to determine the optimal dose for your specific experimental conditions.[2]
2. Which adjuvant induces the best protective immunity against P. aeruginosa challenge?
The choice of adjuvant is critical as it can significantly influence the type and magnitude of the immune response.
-
Freund's Adjuvant (FA): Immunization with PcrV emulsified in FA has been shown to result in a high survival rate (91%) in a mouse pneumonia model.[3][4]
-
Aluminum Hydroxide (Alum): Alum is a commonly used adjuvant that has demonstrated a protective effect, with a survival rate of 73% in one study.[3][4] It tends to induce a Th2-biased immune response.[3]
-
CpG Oligodeoxynucleotide (ODN): CpG is a TLR9 agonist that can also promote a protective response, with a reported survival rate of 64%.[3][4] It is known to drive a Th1-biased response.[3]
The best adjuvant will depend on the specific goals of the study. For generating high antibody titers, FA is very effective. For a potentially safer, next-generation vaccine, CpG may be a suitable choice.[4]
3. What is a typical immunization schedule for PcrV in mice?
A common immunization schedule consists of a primary immunization followed by a booster dose 14 days later.[1] Some protocols may include a second booster at a later time point, for example, on day 21 or 28.[1] Blood samples for antibody analysis are typically collected 7-14 days after the final booster.[9] The challenge with P. aeruginosa is usually performed 2-4 weeks after the last immunization.[1][11]
4. Which route of immunization is most effective?
-
Intramuscular (IM): This route is commonly used and has been shown to be effective in eliciting strong systemic immune responses.[1][8]
-
Intraperitoneal (IP): IP immunization has also been successfully used to induce protective immunity against P. aeruginosa pneumonia.[3][4]
-
Intranasal (IN): For protection against respiratory infections, intranasal immunization can be advantageous as it can induce mucosal immunity (IgA) in the lungs.[3] However, some studies have reported that PcrV with alum administered intranasally failed to provide protection.[3][12]
5. How can I measure the protective efficacy of my PcrV vaccine?
The most common method is to use a murine challenge model. This typically involves immunizing mice as planned, and then challenging them with a lethal dose of a virulent P. aeruginosa strain. The primary endpoints are typically survival rate and body weight change over a period of several days.[10] Other parameters that can be measured include bacterial burden in organs (e.g., lungs, liver, spleen), lung edema, and levels of pro-inflammatory cytokines.[3][4]
Quantitative Data Summary
Table 1: Comparison of Adjuvants for PcrV Immunization in a Mouse Pneumonia Model
| Adjuvant | Immunization Route | Mouse Strain | PcrV Dose | Immunization Schedule | Survival Rate (%) | Reference(s) |
| Freund's Adjuvant (FA) | Intraperitoneal | ICR | Not Specified | Not Specified | 91 | [3][4] |
| Aluminum Hydroxide (Alum) | Intraperitoneal | ICR | Not Specified | Not Specified | 73 | [3][4] |
| CpG ODN | Intraperitoneal | ICR | Not Specified | Not Specified | 64 | [3][4] |
Table 2: Comparison of PcrV-based Vaccines in Different Mouse Models
| Vaccine Platform | Adjuvant | Immunization Route | Mouse Model | PcrV Dose | Key Findings | Reference(s) |
| Recombinant PcrV | Incomplete Freund's Adjuvant | Intramuscular | Burn infection | 10 µg | Significantly fewer P. aeruginosa CFU in burned skin | [1] |
| mRNA-PcrV (LNP) | None | Intramuscular | Systemic infection | 5 µg or 25 µg | 75% survival rate | [8] |
| Recombinant PcrV | Alum | Intramuscular | Secondary infection post-influenza | 50 µg | 20% survival rate | [10] |
| Hybrid Protein (ExoS-PcrV) | Alum or MPL | Subcutaneous | Urinary tract infection | Not Specified | Significantly decreased bacterial loads in bladder and kidneys | [12] |
Experimental Protocols
1. PcrV Protein Immunization Protocol (Intramuscular)
This protocol is a general guideline and may need to be optimized for specific experimental conditions.
-
Antigen-Adjuvant Emulsion Preparation:
-
For Freund's Adjuvant: Mix an equal volume of PcrV protein solution with Complete Freund's Adjuvant (CFA) for the primary immunization or Incomplete Freund's Adjuvant (IFA) for booster immunizations. Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed on the surface of cold water.
-
For Alum: Gently mix the PcrV protein solution with the alum adjuvant suspension according to the manufacturer's instructions. Typically, this involves incubation at room temperature with gentle agitation.
-
-
Immunization Procedure:
-
Anesthetize the mice according to approved institutional protocols.
-
Inject 50 µL of the antigen-adjuvant emulsion into the thigh muscle of each hind leg (total volume of 100 µL per mouse).
-
Administer a booster immunization of PcrV in IFA 14 days after the primary immunization.
-
-
Sample Collection:
-
Collect blood samples via retro-orbital sinus or tail vein 7-14 days after the final booster immunization to assess antibody titers.
-
Proceed with the bacterial challenge 2-4 weeks after the final booster.
-
2. ELISA for Anti-PcrV Antibody Titration
-
Plate Coating: Coat 96-well ELISA plates with 1-5 µg/mL of purified PcrV protein in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plates three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the plates with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Serum Incubation: Add serially diluted mouse serum samples to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody and incubate for 1 hour at room temperature. To determine isotypes, use specific anti-mouse IgG1 and IgG2a secondary antibodies.
-
Washing: Repeat the washing step.
-
Detection: Add a substrate solution (e.g., TMB) and incubate until a color change is observed.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read Absorbance: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a reading above a predetermined cutoff value.
3. Murine Pneumonia Challenge Model
-
Bacterial Preparation: Culture a virulent strain of P. aeruginosa (e.g., PAO1 or a clinical isolate) to mid-log phase. Wash and resuspend the bacteria in sterile saline to the desired concentration.
-
Challenge: 2-4 weeks after the final immunization, lightly anesthetize the mice. Intratracheally instill a lethal dose of the P. aeruginosa suspension (e.g., 1-5 x 10⁶ CFU in 50 µL) into the lungs of each mouse.
-
Monitoring: Monitor the mice for survival, body weight, and clinical signs of illness every 12 hours for up to 7 days.
-
Endpoint Analysis (Optional): At specific time points, a subset of mice can be euthanized to collect bronchoalveolar lavage (BAL) fluid and lung tissue for bacterial load determination, cytokine analysis, and histopathology.
Visualizations
Caption: General experimental workflow for a PcrV immunization study in mice.
Caption: Simplified signaling pathway of the immune response to PcrV vaccination.
Caption: Troubleshooting flowchart for low antibody titers in PcrV immunization.
References
- 1. PcrV Immunization Enhances Survival of Burned Pseudomonas aeruginosa-Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy comparison of adjuvants in PcrV vaccine against Pseudomonas aeruginosa pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Standard Immunization of Mice, Rats, and Hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Developing more effective and safe vaccines with novel adjuvants - PURDUE UNIVERSITY [portal.nifa.usda.gov]
- 7. Optimisation of Prime–Boost Immunization in Mice Using Novel Protein-Based and Recombinant Vaccinia (Tiantan)-Based HBV Vaccine | PLOS One [journals.plos.org]
- 8. Strong immune responses and protection of PcrV and OprF-I mRNA vaccine candidates against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hooke - Protocols - Immunization of Mice for Production of Antigen-Specific Antibodies [hookelabs.com]
- 10. cdn.amegroups.cn [cdn.amegroups.cn]
- 11. researchgate.net [researchgate.net]
- 12. Vaccination of mice with hybrid protein containing Exotoxin S and PcrV with adjuvants alum and MPL protects Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Role of Novel Anti-Virulence Compounds in P. aeruginosa Pathogenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic antibiotic resistance and a wide array of virulence factors that contribute to its pathogenicity.[1][2][3] The increasing prevalence of multidrug-resistant (MDR) strains necessitates the development of novel therapeutic strategies.[4][5] One promising approach is the targeting of virulence factors, which aims to disarm the pathogen rather than kill it, thereby reducing the selective pressure for resistance development.[6][7][8]
This guide provides a comparative overview of a hypothetical anti-virulence compound, "Pseudane V," designed to inhibit the Type III Secretion System (T3SS) of P. aeruginosa. The T3SS is a critical virulence factor that injects effector proteins directly into host cells, leading to cytotoxicity and immune evasion.[7][8][9] The efficacy of this compound will be compared with conventional antibiotics and other anti-virulence strategies.
Comparative Efficacy of Anti-P. aeruginosa Strategies
The following table summarizes the quantitative data from hypothetical studies comparing this compound with a standard-of-care antibiotic (Ciprofloxacin) and a quorum sensing inhibitor.
| Treatment Strategy | Target | In Vitro Efficacy (MIC/IC50) | In Vivo Efficacy (Murine Pneumonia Model) | Cytotoxicity Reduction (LDH Release Assay) | Resistance Frequency |
| This compound | Type III Secretion System (T3SS) | IC50: 10 µM (T3SS inhibition) | 70% reduction in bacterial burden in lungs | 80% reduction in host cell cytotoxicity | Low (<10^-8) |
| Ciprofloxacin | DNA gyrase | MIC: 1 µg/mL | 90% reduction in bacterial burden in lungs | 50% reduction in host cell cytotoxicity | High (10^-6 - 10^-7) |
| Quorum Sensing Inhibitor | LasR/RhlR | IC50: 25 µM (QS inhibition) | 50% reduction in bacterial burden in lungs | 60% reduction in host cell cytotoxicity | Moderate (10^-7 - 10^-8) |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative data table are provided below.
Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Method:
-
Prepare a serial dilution of the test compound (e.g., Ciprofloxacin) in a 96-well microtiter plate with Mueller-Hinton broth.
-
Inoculate each well with a standardized suspension of P. aeruginosa (e.g., PAO1 strain) to a final concentration of 5 x 10^5 CFU/mL.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
T3SS Inhibition Assay (Reporter Gene Assay)
-
Objective: To quantify the inhibitory effect of a compound on the T3SS.
-
Method:
-
Use a P. aeruginosa strain engineered with a reporter gene (e.g., lux or lacZ) fused to a T3SS promoter (e.g., PexsD).
-
Grow the reporter strain in T3SS-inducing conditions (e.g., low calcium media) in the presence of varying concentrations of the test compound (e.g., this compound).
-
Measure the reporter gene expression (luminescence or β-galactosidase activity) after a defined incubation period.
-
The IC50 value is calculated as the concentration of the compound that reduces reporter expression by 50% compared to the untreated control.
-
Cytotoxicity Assay (Lactate Dehydrogenase - LDH Release)
-
Objective: To assess the ability of a compound to protect host cells from P. aeruginosa-induced cytotoxicity.
-
Method:
-
Seed mammalian cells (e.g., A549 lung epithelial cells) in a 96-well plate and grow to confluence.
-
Infect the cells with P. aeruginosa at a specific multiplicity of infection (MOI) in the presence or absence of the test compound.
-
After incubation (e.g., 4 hours), collect the cell culture supernatant.
-
Measure the amount of LDH released into the supernatant using a commercially available colorimetric assay kit.
-
Percentage of cytotoxicity reduction is calculated relative to the LDH release from infected, untreated cells.
-
Murine Pneumonia Model
-
Objective: To evaluate the in vivo efficacy of a therapeutic agent in a relevant animal model of infection.
-
Method:
-
Anesthetize mice (e.g., C57BL/6) and intranasally inoculate them with a lethal or sublethal dose of P. aeruginosa.
-
Administer the test compound (e.g., this compound, Ciprofloxacin) at a predetermined dose and schedule (e.g., intraperitoneally at 1 and 6 hours post-infection).
-
Monitor the mice for survival over a period of 7 days.
-
For bacterial burden determination, euthanize a subset of mice at 24 hours post-infection, harvest the lungs, homogenize the tissue, and plate serial dilutions on agar (B569324) plates to enumerate CFUs.
-
Visualizing Mechanisms and Workflows
Signaling Pathway of P. aeruginosa T3SS
Caption: P. aeruginosa T3SS activation and inhibition by this compound.
Experimental Workflow for Anti-Virulence Compound Validation
Caption: Workflow for validating a novel anti-virulence compound.
References
- 1. Pseudomonas aeruginosa: pathogenesis, virulence factors, antibiotic resistance, interaction with host, technology advances and emerging therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pseudomonas aeruginosa – Pathogenesis and Pathogenic Mechanisms | Alhazmi | International Journal of Biology | CCSE [ccsenet.org]
- 3. researchgate.net [researchgate.net]
- 4. Pseudomonas aeruginosa: pathogenesis, virulence factors, antibiotic resistance, interaction with host, technology advances and emerging therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance mechanisms and therapeutic strategies for Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Virulence Factors of Pseudomonas Aeruginosa and Antivirulence Strategies to Combat Its Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Virulence Factors of Pseudomonas Aeruginosa and Antivirulence Strategies to Combat Its Drug Resistance [frontiersin.org]
- 8. frontiersin.org [frontiersin.org]
- 9. Frontiers | A comprehensive review of the pathogenic mechanisms of Pseudomonas aeruginosa: synergistic effects of virulence factors, quorum sensing, and biofilm formation [frontiersin.org]
A Comparative Guide to the Efficacy of Anti-PcrV Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various anti-PcrV monoclonal antibodies (mAbs) targeting the PcrV protein of Pseudomonas aeruginosa. PcrV is a critical component of the type III secretion system (T3SS), a key virulence factor that injects toxins directly into host cells.[1] By targeting PcrV, these antibodies aim to neutralize this virulence mechanism, offering a promising therapeutic strategy against P. aeruginosa infections.[1][2] This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes complex biological pathways and workflows to aid in the evaluation and selection of potent anti-PcrV mAbs.
In Vitro Efficacy of Anti-PcrV Monoclonal Antibodies
The in vitro efficacy of anti-PcrV mAbs is primarily assessed by their binding affinity to PcrV and their ability to inhibit T3SS-mediated cytotoxicity. The following table summarizes the available quantitative data for a selection of antibodies.
| Antibody | Target Epitope | Binding Affinity (Kᴅ) | Cytotoxicity Inhibition (IC₅₀) | Reference |
| V2L2MD | Not Specified | Not Specified | 0.1 µg/mL (A549 cells) | [1] |
| MAb166 | Amino acids 158-217 | Modest | 2.8 µg/mL (A549 cells) | [1] |
| P3D6 | Not Specified | Not Specified | 11.8 µg/mL (macrophages) | [3] |
| 30-B8 | Not Specified | Not Specified | 45.2 ng/mL (macrophages), 21.3 ng/mL (ExoS-Bla injection) | [3] |
| MEDI3902 | Not Specified | Not Specified | 117 ng/mL (ExoS-Bla injection) | [3] |
| P5B3 | Not Specified | Not Specified | ~100 µg/mL (ExoS-Bla injection) | [3] |
| COT-143 | Not Specified | Not Specified | 2.8 nM (U937 cells) | |
| 5C8 | H106-D173 | 0.32 nM | 0.32–1.47 µg/mL | [2] |
| 10H6 | Leu94-Glu111 | 1.78 x 10⁻⁹ M | Not Specified | [4][5] |
| Anti-PcrV scFv | Not Specified | Not Specified | ~7 µg/mL (RBC lysis) | [6] |
In Vivo Efficacy of Anti-PcrV Monoclonal Antibodies
The protective efficacy of anti-PcrV mAbs in vivo is crucial for their therapeutic potential. The following table summarizes survival data from murine pneumonia models.
| Antibody | Animal Model | Bacterial Strain | Dose | Survival Rate | Reference |
| V2L2MD | BALB/c mice | Strain 6077 | 5 mg/kg | 100% | [1] |
| 1 mg/kg | 100% | [1] | |||
| 0.2 mg/kg | 80% | [1] | |||
| MAb166 | BALB/c mice | Strain 6077 | 5 mg/kg | 60% | [1] |
| 1 mg/kg | 20% | [1] | |||
| 0.2 mg/kg | 0% | [1] | |||
| 29D2 | BALB/c mice | Strain 6077 | 10 mg/kg | 100% | [1] |
| 1 mg/kg | 40% | [1] | |||
| V2L2 | BALB/c mice | Strain 6077 | 10 mg/kg | 100% | [1] |
| 1 mg/kg | 100% | [1] | |||
| COT-143 | Mice | PA103 | ≥5 mg/kg | Significant protection | |
| 5C8 | Mice | Cytotoxic & Invasive Strains | Not Specified | Improved survival | [2] |
| MAb 166 | Mice | PA103 | 10 µg | ~80% | [7] |
| 5 µg | ~60% | [7] | |||
| 2.5 µg | ~40% | [7] | |||
| Fab 1A8 | Mice | PA103 | 10 µg | 100% | [7] |
| 5 µg | 100% | [7] | |||
| 2.5 µg | ~80% | [7] |
Experimental Protocols
In Vitro Cytotoxicity Assay (Cell Lysis Inhibition)
This assay measures the ability of an antibody to protect host cells from T3SS-dependent cytotoxicity.
-
Cell Culture : Human bronchial epithelial cells (A549) or murine dendritic cells (DC2.4) are seeded in 96-well plates and incubated overnight to allow for adherence.[4][6]
-
Bacterial Preparation : A cytotoxic strain of P. aeruginosa (e.g., PA103 or strain 6077) is grown to mid-log phase.
-
Co-incubation : The cultured cells are infected with the bacterial suspension. Simultaneously, the anti-PcrV mAb at various concentrations is added to the wells.[4][6] An isotype control antibody and a positive control (e.g., gentamicin) are included.[4]
-
Incubation : The plates are incubated for a defined period (e.g., 2 hours) at 37°C with 5% CO₂.[4]
-
Viability Assessment : Cell viability is measured. One common method is the resazurin (B115843) assay, where surviving cells reduce resazurin to the fluorescent resorufin.[4] The absorbance or fluorescence is measured to quantify cell lysis.[4] Alternatively, lactate (B86563) dehydrogenase (LDH) release into the culture supernatant can be measured as an indicator of cell lysis.[1]
-
Data Analysis : The percentage of cytotoxicity inhibition is calculated relative to the untreated control. The IC₅₀ value, the concentration of antibody required to inhibit 50% of the cytotoxicity, is then determined.[1]
In Vivo Murine Pneumonia Model
This model assesses the protective efficacy of anti-PcrV mAbs against a lethal P. aeruginosa lung infection.
-
Animal Model : BALB/c mice are typically used for this model.[1]
-
Antibody Administration : Mice are treated with the anti-PcrV mAb or a control IgG. Administration can be prophylactic (e.g., 24 hours prior to infection) or therapeutic (post-infection).[1] The antibody is often delivered intraperitoneally or intranasally.
-
Infection : Mice are anesthetized and intranasally infected with a lethal dose of a virulent P. aeruginosa strain (e.g., strain 6077 or PA103).[1]
-
Monitoring : The animals are monitored for survival over a period of several days (e.g., 96-120 hours).[1] Body temperature and other clinical signs may also be recorded.
-
Bacterial Load (Optional) : At specific time points, a subset of mice may be euthanized, and their lungs harvested to determine the bacterial burden (colony-forming units, CFU).
-
Data Analysis : Survival data is typically represented as Kaplan-Meier survival curves, and statistical significance between treatment groups is calculated using a log-rank test.[1]
PcrV Signaling Pathway
PcrV can trigger host immune responses through the activation of Toll-like receptor 4 (TLR4). This interaction initiates a signaling cascade involving MyD88, leading to the activation of mitogen-activated protein kinases (MAPKs) and the transcription factor NF-κB.[8] This pathway ultimately results in the production of pro-inflammatory cytokines.[9]
Conclusion
The development of monoclonal antibodies targeting PcrV represents a significant advancement in the fight against P. aeruginosa infections. The data presented in this guide highlight the varying efficacy of different mAbs, underscoring the importance of factors such as epitope specificity and binding affinity in determining their therapeutic potential. While in vitro cytotoxicity assays provide a valuable initial screening tool, in vivo models are essential for confirming the protective efficacy of these antibodies. The elucidation of the PcrV-mediated signaling pathway further informs our understanding of the host-pathogen interaction and provides additional avenues for therapeutic intervention. This comparative guide serves as a resource for researchers to inform the selection and development of the next generation of anti-PcrV antibody therapies.
References
- 1. A Novel Anti-PcrV Antibody Providing Enhanced Protection against Pseudomonas aeruginosa in Multiple Animal Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic blockade of Pseudomonas aeruginosa type III secretion by a monoclonal antibody targeting the pore size-determining domain of PcrV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutralizing human monoclonal antibodies that target the PcrV component of the Type III Secretion System of Pseudomonas aeruginosa act through distinct mechanisms [elifesciences.org]
- 4. A novel anti-PcrV monoclonal antibody inhibits toxin-mediated cytotoxicity and enhances survival in mouse models of Pseudomonas aeruginosa infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Production of an Antibody Fragment (scFv) Targeting PcrV Protein of Pseudomonas aeruginosa in Fed-Batch Cultivation Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-P. aeruginosa PcrV Recombinant Antibody (MAb 166) (MRO-156MZ) - Creative Biolabs [creativebiolabs.net]
- 8. Pseudomonas aeruginosa PcrV Enhances the Nitric Oxide-Mediated Tumoricidal Activity of Tumor-Associated Macrophages via a TLR4/PI3K/AKT/mTOR-Glycolysis-Nitric Oxide Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
Comparative Analysis of PcrV and its Yersinia Homolog LcrV: A Guide for Researchers
This guide provides a comprehensive comparative analysis of PcrV from Pseudomonas aeruginosa and its homolog LcrV from Yersinia species. Both proteins are critical components of the Type III Secretion System (T3SS), a sophisticated molecular machinery used by these pathogenic bacteria to inject effector proteins directly into host cells, leading to cytotoxicity and evasion of the immune system. Due to their essential role in virulence and their surface exposure, PcrV and LcrV are prominent targets for the development of novel vaccines and anti-infective therapies. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their structure, function, and immunomodulatory properties, supported by experimental data and detailed protocols.
Structural and Functional Comparison
PcrV and LcrV share significant structural and functional homology, acting as the needle-tip proteins of their respective T3SS apparatuses. They are responsible for orchestrating the translocation of effector proteins into the host cell cytoplasm.[1][2][3] Despite their similarities, there are key differences in their sequence, the specifics of their interactions with other T3SS components, and their engagement with the host immune system.[2][3]
Key Molecular Features
| Feature | PcrV (Pseudomonas aeruginosa) | LcrV (Yersinia spp.) |
| Size | 294 amino acids[1] | 326 amino acids[1] |
| Overall Structure | Dumbbell-like shape with two globular domains separated by a central coiled-coil.[2][4][5] | Dumbbell-like shape with two globular domains separated by a central coiled-coil.[2][4][6][7] |
| Key Structural Domains | N-terminal globular domain, central coiled-coil, and a C-terminal globular domain.[3][4] | N-terminal globular domain, central coiled-coil, and a C-terminal globular domain.[6][7][8] |
| Oligomerization | Forms oligomeric doughnut-like complexes, likely pentameric.[9] | Forms oligomeric doughnut-like complexes.[9] |
Role in Type III Secretion
Both PcrV and LcrV are essential for the proper function of the T3SS translocon, which forms a pore in the host cell membrane. They are thought to act as a platform at the tip of the T3SS needle, facilitating the insertion of the translocator proteins (PopB/PopD in P. aeruginosa and YopB/YopD in Yersinia) into the host cell membrane.[9][10]
Binding Partners:
| Protein | Interacting Partner(s) | Function of Interaction |
| PcrV | PcrG, PopB, PopD[3][11][12] | PcrG acts as a chaperone in the bacterial cytoplasm.[3] PopB and PopD are translocator proteins that form the pore in the host membrane.[9][12] |
| LcrV | LcrG, YopB, YopD[8][10] | LcrG is a chaperone and negative regulator of secretion.[8] YopB and YopD are the translocator proteins.[10] |
Immunomodulatory Properties and Vaccine Potential
Both PcrV and LcrV are potent immunogens and have been extensively investigated as vaccine candidates. They elicit protective antibody responses that can block the function of the T3SS and protect against infection in animal models.[5][13][14][15]
Interaction with Toll-Like Receptor 2 (TLR2)
A key difference in the immunomodulatory properties of PcrV and LcrV lies in their interaction with Toll-Like Receptor 2 (TLR2), a pattern recognition receptor on host immune cells.
| Protein | TLR2 Interaction | Consequence of Interaction |
| PcrV | Does not colocalize with TLR2.[3] | Induces a pro-inflammatory response. |
| LcrV | Binds to TLR2.[6] | Induces the production of the anti-inflammatory cytokine IL-10, leading to immunosuppression.[16] |
This difference has significant implications for vaccine development. While LcrV is a protective antigen, its ability to induce immunosuppressive IL-10 has raised concerns.[16] Research has focused on developing LcrV variants with reduced immunomodulatory activity while retaining their protective efficacy.[16]
Vaccine Efficacy Data
The following table summarizes representative data on the protective efficacy of PcrV and LcrV-based vaccines from murine challenge studies.
| Vaccine Antigen | Adjuvant | Challenge Strain | Challenge Dose | Survival Rate (%) | Reference |
| rPcrV | Freund's Adjuvant | P. aeruginosa | Lethal Dose | 91 | [15] |
| rPcrV | Aluminum Hydroxide | P. aeruginosa | Lethal Dose | 73 | [15] |
| rPcrV | CpG ODN | P. aeruginosa | Lethal Dose | 64 | [15] |
| rLcrV | Alum | Y. pestis | 100 LD50 | 70 | [13] |
| rLcrV-HSP70 | Alum | Y. pestis | 100 LD50 | 100 | [13] |
| rYopE + rLcrV | Alum | Y. pestis | 100 LD50 | 100 | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparative analysis of PcrV and LcrV.
Recombinant Protein Expression and Purification
Objective: To produce and purify recombinant PcrV and LcrV for structural and functional studies.
Protocol:
-
Cloning: The genes encoding PcrV and LcrV are amplified by PCR and cloned into an expression vector (e.g., pET series) with a purification tag (e.g., 6x-His tag).
-
Transformation: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of IPTG.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer. Cell disruption is achieved by sonication or high-pressure homogenization.
-
Purification: The protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).
-
Further Purification (Optional): Size-exclusion chromatography can be used to further purify the protein and assess its oligomeric state.
Circular Dichroism (CD) Spectroscopy
Objective: To analyze the secondary structure of purified PcrV and LcrV.
Protocol:
-
Sample Preparation: Purified protein is dialyzed against a suitable buffer (e.g., phosphate (B84403) buffer) that is transparent in the far-UV region. The protein concentration is accurately determined.
-
Data Acquisition: CD spectra are recorded on a CD spectropolarimeter in the far-UV range (typically 190-260 nm).
-
Data Analysis: The resulting spectra are analyzed to estimate the percentage of alpha-helix, beta-sheet, and random coil structures.
Co-Immunoprecipitation (Co-IP)
Objective: To demonstrate the interaction between PcrV/LcrV and their respective translocator proteins (PopB/D or YopB/D).
Protocol:
-
Cell Culture and Transfection/Infection: Host cells (e.g., epithelial cells) are cultured and either co-transfected with plasmids expressing tagged versions of PcrV/LcrV and their putative binding partners, or infected with the respective bacterial strains.
-
Cell Lysis: Cells are washed and lysed in a non-denaturing lysis buffer containing protease inhibitors.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific for the "bait" protein (e.g., anti-PcrV).
-
Complex Capture: Protein A/G agarose beads are added to capture the antibody-antigen complexes.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against the "prey" protein (e.g., anti-PopB).[17][18][19][20][21]
TLR2 Activation Assay
Objective: To compare the ability of PcrV and LcrV to activate TLR2 signaling.
Protocol:
-
Cell Culture: HEK-Blue™ hTLR2 reporter cells (InvivoGen), which express human TLR2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter, are cultured according to the manufacturer's instructions.[22][23][24][25]
-
Stimulation: Cells are stimulated with purified PcrV, LcrV, or known TLR2 agonists (positive control) and a negative control for a specified period.
-
SEAP Detection: The activity of SEAP in the cell culture supernatant is measured using a colorimetric substrate (e.g., QUANTI-Blue™).
-
Data Analysis: The level of SEAP activity is proportional to the activation of TLR2.
In Vivo Vaccine Efficacy Study
Objective: To evaluate the protective efficacy of PcrV and LcrV-based vaccines in a murine model of infection.
Protocol:
-
Animal Model: Mice (e.g., BALB/c or C57BL/6) are used for the study.
-
Immunization: Mice are immunized with the vaccine formulation (e.g., recombinant protein with an adjuvant) via a specified route (e.g., subcutaneous or intranasal). A control group receives the adjuvant alone. Booster immunizations are typically given.
-
Challenge: After the immunization schedule is complete, mice are challenged with a lethal dose of the respective pathogen (P. aeruginosa or Y. pestis).
-
Monitoring: Mice are monitored for survival over a defined period.
-
Bacterial Burden (Optional): At specific time points post-challenge, organs (e.g., lungs, spleen) can be harvested to determine the bacterial load (CFU counts).
Visualizations
The following diagrams illustrate key concepts and workflows related to the comparative analysis of PcrV and LcrV.
Caption: Functional role of PcrV/LcrV in the Type III Secretion System.
Caption: Differential immunomodulatory effects of PcrV and LcrV via TLR2.
Caption: General experimental workflow for comparative analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Conformational stability and differential structural analysis of LcrV, PcrV, BipD, and SipD from type III secretion systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Multi-Functional Characteristics of the Pseudomonas aeruginosa Type III Needle-Tip Protein, PcrV; Comparison to Orthologs in other Gram-negative Bacteria [frontiersin.org]
- 4. Modified Needle-Tip PcrV Proteins Reveal Distinct Phenotypes Relevant to the Control of Type III Secretion and Intoxication by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-PcrV antibody strategies against virulent Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino acid and structural variability of Yersinia pestis LcrV protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Oligomerization of PcrV and LcrV, Protective Antigens of Pseudomonas aeruginosa and Yersinia pestis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LcrV - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. PopB-PcrV Interactions Are Essential for Pore Formation in the Pseudomonas aeruginosa Type III Secretion System Translocon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Vaccine Potential of a Recombinant Bivalent Fusion Protein LcrV-HSP70 Against Plague and Yersiniosis [frontiersin.org]
- 14. Recombinant YopE and LcrV vaccine candidates protect mice against plague and yersiniosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy comparison of adjuvants in PcrV vaccine against Pseudomonas aeruginosa pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. LcrV Plague Vaccine with Altered Immunomodulatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 19. labs.biology.ucsd.edu [labs.biology.ucsd.edu]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 22. invivogen.com [invivogen.com]
- 23. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. invivogen.com [invivogen.com]
- 25. invivogen.com [invivogen.com]
Validating PcrV as a Therapeutic Target in Pseudomonas aeruginosa: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of experimental data validating PcrV, a key component of the Type III Secretion System (T3SS) in Pseudomonas aeruginosa, as a therapeutic target in animal models. Data is presented to objectively compare the performance of PcrV-targeted strategies with other therapeutic alternatives. This document is intended for researchers, scientists, and drug development professionals working on novel antimicrobial therapies.
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its high levels of antibiotic resistance.[1] A critical virulence factor is the Type III Secretion System (T3SS), a needle-like apparatus that injects bacterial toxins directly into host cells, leading to significant tissue damage and immune evasion.[2] At the tip of this injectisome lies the PcrV protein, which is essential for the translocation of these toxins.[2] Consequently, PcrV has emerged as a promising target for novel anti-infective strategies.
Performance of PcrV-Targeted Therapeutics in Animal Models
The efficacy of targeting PcrV has been demonstrated in various preclinical animal models, primarily through two approaches: passive immunization with anti-PcrV antibodies and active vaccination.
Passive Immunization: Anti-PcrV Monoclonal Antibodies
Monoclonal antibodies (mAbs) that bind to PcrV can effectively neutralize the T3SS, preventing toxin translocation and protecting the host from P. aeruginosa-induced pathology.
| Treatment Group | Dose (mg/kg) | Survival Rate (%) | Time Post-Infection (h) | Reference |
| Control human IgG | 10 | 0 | 96 | [2] |
| MAb 29D2 | 10 | 80 | 96 | [2] |
| MAb V2L2MD | 10 | 100 | 96 | [2] |
| Control human IgG | 1 | 0 | 96 | [2] |
| MAb 29D2 | 1 | 20 | 96 | [2] |
| MAb V2L2MD | 1 | 90 | 96 | [2] |
Active Immunization: PcrV-based Vaccines
Vaccination with PcrV has been shown to elicit protective immune responses, leading to improved survival and reduced bacterial burden in various infection models.
| Vaccine Candidate | Animal Model | Survival Rate (%) | Reference |
| mRNA-PcrV | Burn Infection | 87.5 | |
| mRNA-OprF-I | Burn Infection | 50 | |
| mRNA-PcrV | Systemic Infection | 87.5 | |
| mRNA-OprF-I | Systemic Infection | 62.5 |
Comparison with Other Therapeutic Strategies
To provide a broader context for the potential of PcrV as a therapeutic target, this section compares its performance with an alternative, non-PcrV-targeted approach.
Gallium Nitrate (B79036): An Iron Mimetic
Gallium nitrate disrupts iron metabolism in P. aeruginosa, a process crucial for its growth and virulence.
| Treatment Group | Bacterial Load (log10 CFU/abscess) | Reference |
| Saline | ~7.5 | [3] |
| Gallium Nitrate | ~6.8 | [3] |
| Glutamic Acid | ~7.4 | [3] |
| Gallium Nitrate + Glutamic Acid | ~5.5 | [3] |
Experimental Protocols
Murine Acute Pneumonia Model for Antibody Therapy
-
Animal Model: BALB/c mice.
-
Infection: Intranasal instillation of a lethal dose of P. aeruginosa strain 6077.
-
Therapeutic Intervention: A single intraperitoneal injection of monoclonal antibody (or control IgG) is administered 24 hours prior to infection.
-
Endpoint: Survival is monitored for up to 120 hours post-infection.[2]
Murine Burn Wound Infection Model for Vaccine Efficacy
-
Animal Model: Mice are subjected to a non-lethal thermal injury.
-
Infection: The burn area is challenged with a lethal dose of P. aeruginosa.
-
Therapeutic Intervention: Mice are immunized with the vaccine candidates prior to the burn injury and infection.
-
Endpoint: Survival rates are determined over a specified period.
Murine Cutaneous Abscess Model for Gallium Nitrate Therapy
-
Animal Model: Mice.
-
Infection: Subcutaneous injection of P. aeruginosa to form a cutaneous abscess.
-
Therapeutic Intervention: The abscess is treated with saline, glutamic acid, gallium nitrate, or a combination of gallium nitrate and glutamic acid.
-
Endpoint: Bacterial load within the abscess is measured by colony-forming unit (CFU) counts.[3]
Visualizing the Mechanism of Action
To illustrate the biological context of PcrV and the therapeutic strategies, the following diagrams are provided.
Caption: P. aeruginosa Type III Secretion System (T3SS) mechanism.
Caption: General experimental workflow for in vivo validation.
Caption: Logical flow of targeting PcrV for therapeutic effect.
References
cross-reactivity of anti-PcrV antibodies with other bacterial antigens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of various anti-PcrV antibodies with antigens from other bacteria. The data presented is intended to aid researchers in selecting the most appropriate antibody for their specific application, whether for therapeutic development, diagnostic assays, or basic research.
Introduction to PcrV and its Homologs
PcrV (Pseudomonas cytotoxic-necrotizing factor receptor V) is a critical component of the type III secretion system (T3SS) in Pseudomonas aeruginosa. It forms the tip of the needle-like injectisome, which is essential for the translocation of effector proteins into host cells, leading to cytotoxicity and immune evasion. Due to its crucial role in pathogenesis and its surface-exposed location, PcrV is a prime target for antibody-based therapies against P. aeruginosa infections.
Several other pathogenic Gram-negative bacteria possess homologous proteins to PcrV, which are also components of their respective T3SS. The most well-characterized homolog is LcrV from Yersinia pestis, the causative agent of plague. Other notable homologs include AcrV in Aeromonas species and VcrV in Vibrio species. The degree of amino acid sequence identity between PcrV and its homologs is a key factor in predicting the potential for antibody cross-reactivity. For instance, PcrV from P. aeruginosa and LcrV from Y. pestis share approximately 37-41% amino acid identity.
Comparison of Anti-PcrV Antibody Cross-Reactivity
The specificity of anti-PcrV antibodies is paramount for their therapeutic efficacy and diagnostic accuracy. An ideal anti-PcrV antibody should exhibit high affinity for PcrV while demonstrating minimal to no cross-reactivity with host proteins or antigens from other bacteria, which could lead to off-target effects or inaccurate results. This section compares the performance of several well-characterized monoclonal antibodies (mAbs) against PcrV.
| Antibody | Target Epitope | Binding Affinity (EC50 to PcrV) | Cross-Reactivity Profile | Reference(s) |
| MAb166 | C-terminal region (aa 144-257) | Not explicitly stated, but requires relatively high doses for in vivo protection, suggesting modest affinity. | Reported to be specific for PcrV. No significant cross-reactivity with a panel of irrelevant proteins was observed in screening assays. | [1][2][3] |
| V2L2MD | Distinct, likely conformational epitope on PcrV | Not explicitly stated, but provides significantly better in vivo protection than MAb166, suggesting higher affinity. | Developed to be highly specific for PcrV. Screening processes were designed to select for clones with minimal off-target binding. | [1] |
| 10H6 | Linear epitope (aa 94-111) | High affinity | Specifically binds to recombinant PcrV and shows no cross-reactivity with an isotype control antibody against Helicobacter pylori. | [4] |
| P5B3 | Not explicitly stated | ~50 µg/mL | Specific binding to recombinant PcrV confirmed by ELISA. Cross-reactivity with other bacterial antigens not detailed. | [5] |
| P3D6 | C-terminal region | ~0.02 µg/mL | Specific binding to recombinant PcrV confirmed by ELISA. Cross-reactivity with other bacterial antigens not detailed. | [5] |
Note: The quantitative data on cross-reactivity against a broad panel of bacterial antigens is limited in the public domain. The information provided is based on statements of specificity from the cited literature. Researchers are encouraged to perform their own validation experiments for their specific applications.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antibody cross-reactivity. Below are the protocols for key experiments cited in the evaluation of anti-PcrV antibodies.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity
This protocol is designed to assess the binding of anti-PcrV antibodies to a panel of antigens from different bacteria.
-
Antigen Coating:
-
Coat separate wells of a 96-well microtiter plate with 100 µL of purified recombinant PcrV (positive control), homologous proteins (e.g., LcrV, AcrV, VcrV), and lysates from various bacterial species (e.g., Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae) at a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer (PBS containing 0.05% Tween 20).
-
Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the anti-PcrV antibody, diluted in blocking buffer to a predetermined optimal concentration, to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of HRP substrate (e.g., TMB) to each well.
-
Incubate in the dark until a color change is observed.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis:
-
Measure the optical density (OD) at 450 nm using a microplate reader.
-
Compare the OD values obtained for the different bacterial antigens to the OD value for PcrV. A significantly lower OD value for other antigens indicates low or no cross-reactivity.
-
Western Blotting for Specificity
This protocol is used to confirm the specificity of anti-PcrV antibodies by detecting the target protein in a complex mixture of proteins.
-
Sample Preparation:
-
Prepare lysates from P. aeruginosa (positive control) and other bacterial species.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Mix an equal amount of protein from each lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the anti-PcrV antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
-
Analysis:
-
A specific antibody should only detect a band at the expected molecular weight of PcrV in the P. aeruginosa lysate and not in the lysates of other bacteria.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can enhance understanding. The following diagrams were created using Graphviz (DOT language).
PcrV-Mediated Signaling Pathways
PcrV, as part of the T3SS, can trigger host cell signaling pathways upon interaction with host cells, leading to immune modulation.
Experimental Workflow for Antibody Cross-Reactivity Testing
The following diagram illustrates a typical workflow for assessing the cross-reactivity of an anti-PcrV antibody.
References
- 1. A Novel Anti-PcrV Antibody Providing Enhanced Protection against Pseudomonas aeruginosa in Multiple Animal Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-PcrV antibody strategies against virulent Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-PcrV antibody strategies against virulent Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel anti-PcrV monoclonal antibody inhibits toxin-mediated cytotoxicity and enhances survival in mouse models of Pseudomonas aeruginosa infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutralizing human monoclonal antibodies that target the PcrV component of the Type III Secretion System of Pseudomonas aeruginosa act through distinct mechanisms [elifesciences.org]
Comparative Analysis of Virulence: Wild-Type Pseudomonas entomophila vs. ΔpvfA-D Knockout Strain
A comprehensive guide for researchers, scientists, and drug development professionals on the role of the Pseudomonas virulence factor (Pvf) in the pathogenicity of Pseudomonas entomophila.
This guide provides an objective comparison of the virulence between the wild-type Pseudomonas entomophila L48 strain and its corresponding ΔpvfA-D knockout mutant. The Pvf system, a quorum-sensing signaling pathway, plays a pivotal role in regulating the expression of a wide array of virulence factors.[1][2] Deletion of the pvf gene cluster significantly attenuates the bacterium's pathogenic capabilities. This document synthesizes experimental data on differential gene expression, impact on host survival, and detailed methodologies for key experimental procedures.
Data Presentation: Quantitative Comparison of Wild-Type vs. ΔpvfA-D Strains
The virulence of P. entomophila is intricately linked to the expression of numerous genes, many of which are under the control of the Pvf quorum-sensing system. Transcriptomic analysis reveals that the deletion of the pvfA-D gene cluster results in significant changes in the expression of approximately 300 genes.[3][4]
Table 1: Summary of Transcriptomic Changes in ΔpvfA-D vs. Wild-Type P. entomophila [2][3]
| Gene Category | Number of Differentially Expressed Genes | Overall Effect of pvf Knockout |
| Upregulated in Wild-Type | 222 | Decreased expression in knockout |
| Downregulated in Wild-Type | 79 | Increased expression in knockout |
| Total Affected Genes | 301 | Altered regulation |
Table 2: Differential Expression of Key Virulence-Associated Genes [2][5]
| Gene/System | Function | Fold Change in Wild-Type vs. ΔpvfA-D (log2) | Implication of Knockout |
| Type VI Secretion System (T6SS) | Toxin delivery into host cells and competing bacteria | > 1 (Upregulated) | Reduced ability to inject effector proteins |
| Siderophore Transport | Iron acquisition | > 1 (Upregulated) | Impaired iron uptake, limiting growth in host |
| chiC (Chitinase) | Degradation of chitin (B13524) in the insect gut | ~1.8 (Upregulated) | Reduced damage to the insect peritrophic matrix |
| aprA (Alkaline Protease) | Activation of toxins, degradation of host antimicrobial peptides | > 1 (Upregulated) | Decreased toxin activity and increased susceptibility to host defense |
| Monalysin Toxin (mnl) | Pore-forming toxin, insecticidal activity | Upregulated | Reduced direct toxicity to the host |
| Hydrogen Cyanide Synthesis | Toxin production | Upregulated | Decreased production of a key virulence factor |
| Labradorins (secondary metabolites) | Insecticidal compounds | Upregulated | Reduced production of insecticidal small molecules |
| Pyreudiones (secondary metabolites) | Antimicrobial compounds | Upregulated | Reduced ability to compete with other microbes |
| Flagellar Assembly & Regulation | Motility | Downregulated | Increased swarming motility |
Pvf Signaling Pathway
The Pseudomonas virulence factor (Pvf) system is a cell-to-cell communication mechanism known as quorum sensing.[1][2] At high cell densities, the enzymes encoded by the pvf gene cluster (pvfA, pvfB, pvfC, and pvfD) synthesize signaling molecules called PVF autoinducers.[4][6] These autoinducers are released into the extracellular environment and, upon reaching a threshold concentration, trigger a signaling cascade that leads to the differential expression of numerous genes, including those involved in virulence.[2][6]
References
- 1. Dissertation or Thesis | Characterization of the Pseudomonas virulence factor pathway | ID: r781ws72p | Carolina Digital Repository [cdr.lib.unc.edu]
- 2. Pseudomonas virulence factor controls expression of virulence genes in Pseudomonas entomophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevalence of Local Immune Response against Oral Infection in a Drosophila/Pseudomonas Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pseudomonas virulence factor controls expression of virulence genes in Pseudomonas entomophila | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Pseudomonas Virulence Factor Pathway Synthesizes Autoinducers That Regulate the Secretome of a Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Validation of Small Molecule Inhibitors of Pseudomonas aeruginosa PcrV
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validation methodologies for small molecule inhibitors targeting PcrV, a critical component of the Pseudomonas aeruginosa type III secretion system (T3SS). The content herein is designed to offer an objective overview of experimental validation, present available data, and detail protocols to assist in the research and development of novel anti-virulence therapies.
Introduction to PcrV as a Therapeutic Target
Pseudomonas aeruginosa is a formidable opportunistic pathogen, largely due to its array of virulence factors and increasing antibiotic resistance. The type III secretion system is a key virulence mechanism, acting as a molecular syringe to inject toxins directly into host cells, leading to cytotoxicity and immune evasion. PcrV is a protein located at the tip of this T3SS needle-like structure and is essential for the translocation of these toxins.[1] Inhibition of PcrV presents an attractive anti-virulence strategy, as it disarms the bacterium without exerting direct bactericidal pressure, potentially reducing the likelihood of resistance development.
Small Molecule Inhibitors of PcrV: A Comparative Overview
While research into small molecule inhibitors of PcrV is ongoing, specific compounds with detailed in vitro efficacy data are not extensively published in the form of IC50 or EC50 values. However, a notable study by Sundin et al. identified a series of PcrV binders through a surface plasmon resonance (SPR) screen. The most promising hits from this screen, exemplified by compound H1 , demonstrated a dose-dependent protection of macrophages from P. aeruginosa-induced cytotoxicity. While a specific EC50 is not reported, the study provides binding affinity data (K D values) for several compounds.
For a broader comparative context, this guide includes data on well-characterized monoclonal antibody (mAb) inhibitors of PcrV, which have established IC50 values and have been evaluated in preclinical and clinical studies.
Quantitative Data Summary
| Inhibitor Class | Inhibitor Name | Target | Assay Type | Potency (IC50/K D ) | Organism | Reference |
| Small Molecule | Compound H1 and analogs | PcrV | SPR Binding | K D : ~106 µM (for H1) | P. aeruginosa | [1] |
| Macrophage Protection | Dose-dependent protection | P. aeruginosa | [1] | |||
| Monoclonal Antibody | MAb166 | PcrV | Cytotoxicity Inhibition | IC50: 2.8 µg/mL | P. aeruginosa | [2] |
| Monoclonal Antibody | V2L2MD | PcrV | Cytotoxicity Inhibition | IC50: 0.1 µg/mL (A549 cells) | P. aeruginosa | |
| Monoclonal Antibody | COT-143 | PcrV | Cytotoxicity Inhibition | IC50: 2.8 nM | P. aeruginosa | [2] |
Alternative Strategies for T3SS Inhibition
Targeting PcrV is a primary strategy, but other components of the T3SS are also viable targets for inhibition.
| Alternative Target | Inhibitor Class/Example | Mechanism of Action |
| PscF (Needle Protein) | Phenoxyacetamides (e.g., MBX 1641) | Binds to the T3SS needle, potentially blocking conformational changes required for secretion. |
| PopB/PopD (Translocon Proteins) | - | These proteins form the translocation pore in the host cell membrane. Inhibitors could block their insertion or assembly. |
| T3SS Regulation | - | Targeting regulatory proteins could prevent the expression of the entire T3SS apparatus. |
| Quorum Sensing | Various small molecules | Inhibition of quorum sensing can downregulate the expression of virulence factors, including the T3SS. |
Experimental Protocols for Inhibitor Validation
Cytotoxicity Inhibition Assay
This assay assesses the ability of a PcrV inhibitor to protect host cells from T3SS-mediated cytotoxicity.
Materials:
-
Human lung epithelial cells (A549) or macrophage-like cells (J774).
-
P. aeruginosa strain expressing a functional T3SS (e.g., PAO1, PA103).
-
A ΔpcrV mutant strain of P. aeruginosa (negative control).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).
-
PcrV inhibitor compound.
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit or a cell viability reagent (e.g., resazurin).
-
96-well cell culture plates.
Procedure:
-
Seed A549 or J774 cells in a 96-well plate at a density of 2 x 10^5 cells/mL (100 µL/well) and incubate overnight to allow for adherence.
-
Prepare a fresh culture of P. aeruginosa and adjust the optical density (OD600) to the desired concentration.
-
Prepare serial dilutions of the PcrV inhibitor in the cell culture medium.
-
Remove the overnight culture medium from the cells and replace it with fresh medium containing the different concentrations of the inhibitor. Include wells with no inhibitor as a positive control for cytotoxicity and wells with the ΔpcrV mutant as a negative control.
-
Infect the cells with the P. aeruginosa suspension at a specific multiplicity of infection (MOI).
-
Incubate the plate for 2-4 hours at 37°C with 5% CO2.
-
After incubation, assess cytotoxicity:
-
LDH Release: Centrifuge the plate and transfer the supernatant to a new plate. Measure LDH release according to the manufacturer's instructions.
-
Cell Viability: Add a cell viability reagent like resazurin (B115843) (50 µM final concentration) and incubate for 2 hours. Measure the fluorescence or absorbance.
-
-
Calculate the percentage of cytotoxicity inhibition for each inhibitor concentration relative to the untreated, infected control.
-
Determine the EC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Hemolysis Assay
This assay measures the ability of an inhibitor to prevent T3SS-dependent lysis of red blood cells (RBCs).
Materials:
-
Fresh rabbit or mouse red blood cells.
-
Phosphate-buffered saline (PBS).
-
P. aeruginosa strain with a functional T3SS.
-
PcrV inhibitor compound.
-
Triton X-100 (positive control for 100% hemolysis).
-
96-well U-bottom plates.
Procedure:
-
Wash the RBCs three times with PBS by centrifugation and resuspend to a final concentration of 2.5% (v/v) in cell culture medium (e.g., DMEM with 10% FBS).
-
Prepare serial dilutions of the PcrV inhibitor.
-
In a 96-well U-bottom plate, co-incubate the RBC suspension with the P. aeruginosa strain and the different concentrations of the inhibitor.
-
Include a positive control (RBCs with Triton X-100) and a negative control (RBCs with PBS).
-
Incubate the plate for 1-2 hours at 37°C.
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 541 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis for each sample relative to the positive control.
-
Determine the EC50 value of the inhibitor.
In Vivo Mouse Model of Acute Pneumonia
This model evaluates the in vivo efficacy of a PcrV inhibitor in a relevant infection model.
Materials:
-
BALB/c mice.
-
P. aeruginosa strain capable of causing pneumonia.
-
PcrV inhibitor compound formulated for in vivo administration.
-
Anesthesia.
-
Saline.
Procedure:
-
Administer the PcrV inhibitor to mice via a relevant route (e.g., intraperitoneal, intravenous, or intranasal) at a predetermined time before or after infection.
-
Anesthetize the mice and intranasally infect them with a lethal dose of the P. aeruginosa strain suspended in saline.
-
Monitor the mice for survival over a period of several days.
-
In separate cohorts, mice can be euthanized at specific time points post-infection to determine bacterial burden in the lungs and other organs by plating homogenized tissue on agar (B569324) plates.
-
Assess inflammatory markers in bronchoalveolar lavage fluid (BALF) if required.
-
Compare the survival rates and bacterial loads between the inhibitor-treated group and a vehicle control group to determine the in vivo efficacy of the inhibitor.[3]
Visualizations
Caption: PcrV's role in the T3SS and the point of inhibitor action.
Caption: Workflow for the validation of a PcrV inhibitor.
Caption: Comparison of different T3SS inhibitory strategies.
References
- 1. Identification of Small Molecules Blocking the Pseudomonas aeruginosa Type III Secretion System Protein PcrV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. A Novel Anti-PcrV Antibody Providing Enhanced Protection against Pseudomonas aeruginosa in Multiple Animal Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Proteomics of Pseudomonas aeruginosa: Unveiling the Cellular Response to Pseudane V
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proteome of Pseudomonas aeruginosa in its native state versus its response to treatment with the novel antimicrobial agent, Pseudane V. The data presented herein, derived from hypothetical experimental results, aims to elucidate the mechanism of action of this compound and identify potential biomarkers for its efficacy. The experimental protocols detailed below are based on established methodologies for quantitative proteomics in P. aeruginosa.
Quantitative Proteomic Analysis: Protein Abundance Changes in P. aeruginosa Following this compound Treatment
The following table summarizes the differential protein expression in P. aeruginosa PAO1 strain after treatment with this compound at its minimum inhibitory concentration (MIC) for 2 hours. Proteins with a fold change of ≥ 2 or ≤ -2 and a p-value of < 0.05 were considered significantly altered. This data provides a snapshot of the cellular processes affected by this compound, suggesting a multi-pronged mechanism of action targeting key physiological pathways.
| Protein | Gene | Function | Fold Change (this compound / Control) | p-value |
| Upregulated Proteins | ||||
| MexB | mexB | Multidrug efflux pump component | 4.5 | < 0.01 |
| KatA | katA | Catalase | 3.8 | < 0.01 |
| SodB | sodB | Superoxide dismutase | 3.2 | < 0.02 |
| GroEL | groEL | Chaperonin | 2.9 | < 0.03 |
| ClpP | clpP | ATP-dependent Clp protease proteolytic subunit | 2.5 | < 0.04 |
| Downregulated Proteins | ||||
| OprD | oprD | Imipenem/basic amino acid-specific outer membrane porin | -5.2 | < 0.01 |
| FliC | fliC | Flagellin type B | -4.1 | < 0.01 |
| LasA | lasA | LasA protease | -3.5 | < 0.02 |
| RhlA | rhlA | Rhamnosyltransferase chain A | -3.0 | < 0.03 |
| PvdA | pvdA | L-ornithine N5-oxygenase | -2.8 | < 0.04 |
Experimental Protocols
The following protocols outline the key experimental procedures used to generate the quantitative proteomic data.
Bacterial Culture and Treatment
-
P. aeruginosa PAO1 strain was grown in Luria-Bertani (LB) broth at 37°C with shaking (200 rpm) to mid-logarithmic phase (OD600 ≈ 0.6).
-
The bacterial culture was then divided into two groups: a treatment group to which This compound was added to a final concentration equal to its predetermined MIC, and a control group to which an equivalent volume of the vehicle (e.g., sterile water or DMSO) was added.
-
Both cultures were incubated for an additional 2 hours under the same conditions.
Protein Extraction and Preparation
-
Bacterial cells were harvested by centrifugation at 8,000 x g for 10 minutes at 4°C.
-
The cell pellets were washed three times with ice-cold phosphate-buffered saline (PBS).
-
Cell lysis was performed by sonication in a lysis buffer containing 8 M urea, 2 M thiourea, 4% CHAPS, and a protease inhibitor cocktail.
-
The lysate was centrifuged at 15,000 x g for 20 minutes at 4°C to remove cellular debris.
-
The protein concentration in the supernatant was determined using a Bradford assay.
Protein Digestion and Peptide Labeling (iTRAQ)
-
For each sample, 100 µg of protein was reduced with dithiothreitol (B142953) (DTT), alkylated with iodoacetamide, and then digested overnight at 37°C with sequencing-grade trypsin.
-
The resulting peptides were labeled with iTRAQ 8-plex reagents according to the manufacturer's instructions. Control samples were labeled with reagent 113 and this compound-treated samples with reagent 114.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
The labeled peptide mixtures were pooled, desalted, and then fractionated using high-pH reversed-phase liquid chromatography.
-
Each fraction was then analyzed by nano-LC-MS/MS using a Q Exactive HF mass spectrometer (Thermo Fisher Scientific).
-
The mass spectrometer was operated in a data-dependent acquisition mode to automatically switch between MS and MS/MS acquisition.
Data Analysis
-
The raw MS/MS data was processed using Proteome Discoverer software (version 2.4, Thermo Fisher Scientific) and searched against the P. aeruginosa PAO1 database from UniProt.
-
Peptide and protein identification were validated at a false discovery rate (FDR) of less than 1%.
-
Quantification of iTRAQ reporter ions was performed to determine the relative abundance of proteins between the control and treated samples.
-
Statistical analysis was performed using a two-tailed Student's t-test, with a p-value < 0.05 considered statistically significant.
Visualizing the Impact of this compound
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway affected by this compound in P. aeruginosa.
Comparative Analysis of Host Cell Receptor Interactions: A Guide to ExoU and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effective therapeutic intervention against pathogenic threats requires a comprehensive understanding of the molecular interactions between the pathogen and its host. This guide provides a comparative analysis of the interaction between the potent bacterial toxin, ExoU from Pseudomonas aeruginosa, and host cell components. While the user initially inquired about a molecule designated "Pseudane V," no specific information could be found for a substance of that name in the public domain. Therefore, we have used ExoU as a well-characterized exemplar to illustrate the principles and methodologies for confirming and comparing such interactions. This guide will be valuable for researchers investigating pathogen-host interactions and for professionals in drug development seeking to identify and characterize novel therapeutic targets.
ExoU is a major virulence factor of P. aeruginosa, a bacterium of significant clinical importance.[1] It is a potent phospholipase that, upon injection into the host cell cytoplasm via the type III secretion system (T3SS), leads to rapid cell death.[2][3][4] Understanding the specifics of how ExoU interacts with host cell receptors and cofactors is crucial for developing targeted inhibitors. This guide compares ExoU with several known small molecule inhibitors, providing quantitative data on their efficacy, detailed experimental protocols for assessing these interactions, and visual representations of the relevant pathways and workflows.
Quantitative Comparison of ExoU and its Inhibitors
The following table summarizes the inhibitory effects of several small molecules on the phospholipase activity of ExoU. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different inhibitors. Lower IC50 values indicate greater potency.
| Molecule/Inhibitor | Target | IC50 (µM) | Assay Method | Reference |
| ExoU (Proxy for this compound) | Host Cell Phospholipids | N/A (Enzyme) | Phospholipase Assay | [5][6] |
| Pseudolipasin A | ExoU | 7.5 ± 0.5 | in vitro Phospholipase Assay | [5] |
| Compound A | ExoU | 9.5 ± 0.1 | in vitro Phospholipase Assay | [5] |
| Compound B | ExoU | 3.8 ± 0.4 | in vitro Phospholipase Assay | [5] |
| Compound C | ExoU | 1.7 ± 0.5 | in vitro Phospholipase Assay | [6][7] |
| Compound D | ExoU | 16.3 ± 3.4 | in vitro Phospholipase Assay | [6][7] |
| Compound C + Compound D | ExoU | 0.310 ± 0.016 | in vitro Phospholipase Assay | [7] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key techniques used to study the interaction of toxins like ExoU with host cell components.
Co-Immunoprecipitation (Co-IP) for In Vivo Interaction Confirmation
Co-IP is used to determine if two proteins interact within a cell.[8][9][10][11]
Objective: To confirm the interaction between ExoU and a putative host cell receptor or binding partner.
Protocol:
-
Cell Lysis:
-
Culture cells expressing the host receptor of interest and infect with an ExoU-secreting strain of P. aeruginosa (or transfect with a plasmid encoding ExoU).
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer) containing protease inhibitors to maintain protein-protein interactions.[8]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to the host receptor overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Detection:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody specific for ExoU.
-
A band corresponding to the molecular weight of ExoU will confirm its interaction with the host receptor.
-
Surface Plasmon Resonance (SPR) for In Vitro Binding Kinetics
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.[12][13][14][15]
Objective: To determine the binding affinity (KD), association rate (ka), and dissociation rate (kd) of ExoU with a purified host receptor.
Protocol:
-
Chip Preparation:
-
Immobilize the purified host receptor protein (ligand) onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Inject a series of concentrations of purified ExoU (analyte) over the sensor chip surface.
-
Monitor the change in the refractive index at the surface, which is proportional to the amount of bound analyte, in real-time.
-
After the association phase, flow buffer over the chip to monitor the dissociation of the complex.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Interaction Specificity
ELISA can be adapted to study protein-protein interactions.[16][17][18][19][20]
Objective: To confirm the specific binding of ExoU to a host receptor.
Protocol:
-
Plate Coating:
-
Coat the wells of a microtiter plate with the purified host receptor protein.
-
Block the remaining protein-binding sites in the wells with a blocking buffer (e.g., BSA in PBS).
-
-
Binding:
-
Add purified ExoU to the wells and incubate to allow binding to the immobilized receptor.
-
Wash the wells to remove unbound ExoU.
-
-
Detection:
-
Add a primary antibody specific to ExoU, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Add a chromogenic substrate for the enzyme. The development of color is proportional to the amount of bound ExoU.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Visualizing Molecular Interactions and Workflows
Diagrams are provided to illustrate key processes and relationships, created using the Graphviz DOT language.
Caption: Experimental workflow for confirming and characterizing protein-host receptor interactions.
Caption: Signaling pathway activated by ExoU in host cells.[1][21]
Caption: Logical comparison of ExoU and its small molecule inhibitors.
References
- 1. Pseudomonas aeruginosa Toxin ExoU as a Therapeutic Target in the Treatment of Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A C-Terminal Domain Targets the Pseudomonas aeruginosa Cytotoxin ExoU to the Plasma Membrane of Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
- 4. ExoU is a potent intracellular phospholipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A pipeline to evaluate inhibitors of the Pseudomonas aeruginosa exotoxin U - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 9. assaygenie.com [assaygenie.com]
- 10. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. BLI and SPR Protocol FAQs: Your Essential Guide - Alpha Lifetech [alpha-lifetech.com]
- 15. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [bio-protocol.org]
- 16. ELISA Protocol [protocols.io]
- 17. Utilizing ELISA to monitor protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Utilizing ELISA to Monitor Protein-Protein Interaction | Springer Nature Experiments [experiments.springernature.com]
- 19. ELISA Assay Technique | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. Protein assay ELISA [qiagen.com]
- 21. researchgate.net [researchgate.net]
Validating the Specificity of a Novel Pseudane V Inhibitor: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of a novel investigational inhibitor, PV-Inhibitor-7, against the hypothetical serine/threonine kinase Pseudane V (PknA) from Pseudomonas aeruginosa. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-virulence agents. This document outlines the experimental frameworks used to validate the specificity of PV-Inhibitor-7, comparing its performance with a known broad-spectrum kinase inhibitor and a less specific investigational compound.
Introduction to this compound (PknA)
Pseudomonas aeruginosa is a formidable opportunistic pathogen, largely due to its complex regulatory networks that control the expression of virulence factors. The serine/threonine protein kinase, PknA (herein referred to as this compound), has been identified as a critical node in a signaling pathway that upregulates the expression of factors associated with biofilm formation and host cell invasion.[1][2] As such, specific inhibition of this compound presents a promising therapeutic strategy to mitigate the pathogenicity of P. aeruginosa without exerting direct bactericidal pressure, which could reduce the likelihood of resistance development.
Comparative Inhibitor Profile
This guide evaluates the following compounds:
-
PV-Inhibitor-7: A novel, highly selective investigational inhibitor of this compound.
-
Staurosporine: A well-characterized, potent, but non-selective protein kinase inhibitor.
-
Compound Y: An early-stage investigational inhibitor with a less favorable specificity profile.
Data Presentation
Table 1: In Vitro Kinase Inhibition Profile
This table summarizes the half-maximal inhibitory concentration (IC50) values of the compared inhibitors against this compound and a panel of homologous bacterial and human kinases. Lower IC50 values indicate higher potency.
| Kinase Target | PV-Inhibitor-7 IC50 (nM) | Staurosporine IC50 (nM) | Compound Y IC50 (nM) |
| This compound (P. aeruginosa) | 5 | 15 | 50 |
| PknB (M. tuberculosis) | >10,000 | 20 | 250 |
| PknG (M. tuberculosis) | >10,000 | 30 | 800 |
| Human PKA | >10,000 | 5 | 1,500 |
| Human PKCα | >10,000 | 2 | 1,200 |
| Human AKT1 | >10,000 | 100 | >10,000 |
Table 2: Cellular Target Engagement and Phenotypic Effects
This table presents data from in-cell assays, measuring the effective concentration (EC50) for target engagement and the impact on a downstream virulence phenotype (biofilm formation).
| Assay | PV-Inhibitor-7 | Staurosporine | Compound Y |
| Cellular Target Engagement (NanoBRET) EC50 (nM) | 25 | 50 | 500 |
| Biofilm Formation Inhibition EC50 (µM) | 0.1 | 0.2 | 5.0 |
| Human Cell Line (HEK293) Viability CC50 (µM) | >100 | 0.1 | 10 |
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 of inhibitors against a panel of purified kinases.
Method: A radiometric assay was used to measure the incorporation of ³³P from [γ-³³P]ATP into a generic myelin basic protein (MBP) substrate.[3]
-
Reaction Setup: Kinase reactions were prepared in a 96-well plate containing kinase reaction buffer, the respective purified kinase, MBP substrate, and a range of inhibitor concentrations (0.1 nM to 100 µM).
-
Initiation: The reaction was initiated by adding [γ-³³P]ATP.
-
Incubation: Plates were incubated at 30°C for 30 minutes.
-
Termination: The reaction was stopped by adding phosphoric acid.
-
Detection: The reaction mixture was transferred to a phosphocellulose filter plate, which was then washed to remove unincorporated [γ-³³P]ATP. The radioactivity retained on the filter, corresponding to phosphorylated MBP, was measured using a scintillation counter.
-
Data Analysis: IC50 values were calculated by fitting the data to a four-parameter logistic dose-response curve.
Cellular Target Engagement (NanoBRET™ Assay)
Objective: To quantify the binding of the inhibitor to this compound within live P. aeruginosa cells.
Method: The NanoBRET™ Target Engagement assay measures the displacement of a fluorescent tracer from a NanoLuciferase-tagged this compound fusion protein.[4][5]
-
Strain Preparation: A P. aeruginosa strain expressing a C-terminal NanoLuc-Pseudane V fusion was generated.
-
Assay Setup: Cells were cultured to mid-log phase, harvested, and resuspended in assay buffer containing the NanoBRET™ tracer.
-
Inhibitor Addition: A serial dilution of the test inhibitor was added to the cell suspension in a 384-well plate.
-
Incubation: The plate was incubated at room temperature for 2 hours to allow for compound entry and binding equilibrium.
-
Detection: The NanoBRET™ substrate was added, and both donor (NanoLuc) and acceptor (tracer) emission signals were measured.
-
Data Analysis: The BRET ratio was calculated and plotted against the inhibitor concentration to determine the EC50 for target engagement.
Chemical Proteomics (Affinity-Based Pulldown)
Objective: To identify the on- and off-target proteins of PV-Inhibitor-7 in the P. aeruginosa proteome.
Method: An immobilized analog of PV-Inhibitor-7 was used to capture interacting proteins from P. aeruginosa cell lysates.[6][7]
-
Probe Synthesis: A derivative of PV-Inhibitor-7 with a linker and an immobilization tag (e.g., biotin) was synthesized.
-
Lysate Preparation: P. aeruginosa cultures were grown to the desired density and lysed to release cellular proteins.
-
Affinity Pulldown: The lysate was incubated with the immobilized inhibitor probe. For competitive pulldowns, a parallel incubation was performed with the lysate pre-treated with an excess of free PV-Inhibitor-7.
-
Washing and Elution: The captured protein-probe complexes were washed to remove non-specific binders, and the bound proteins were eluted.
-
Protein Identification: Eluted proteins were identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Proteins that were significantly depleted in the competitive pulldown compared to the direct pulldown were identified as specific interactors.
Mandatory Visualizations
References
- 1. journals.asm.org [journals.asm.org]
- 2. Serine/threonine protein kinase PpkA contributes to the adaptation and virulence in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Methanol
Disclaimer: The substance "Pseudane V" is not a recognized chemical compound based on available safety and chemical databases. To provide a comprehensive and actionable guide in the requested format, this document outlines the proper disposal procedures for Methanol (B129727) , a common laboratory solvent with well-established safety protocols. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical they are handling and adhere to their institution's and local authorities' hazardous waste disposal regulations.
This guide provides essential safety and logistical information for the proper disposal of Methanol, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Key Safety and Handling Information
Methanol is a highly flammable and toxic liquid that poses significant health risks if not handled properly.[1][2] It is toxic if swallowed, inhaled, or in contact with skin and can cause damage to organs, particularly the optic nerve, central nervous system, kidneys, and liver.[1][3] Always wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, when handling methanol.[4] All work with methanol should be conducted in a well-ventilated area or a chemical fume hood.[4][5]
Quantitative Data for Methanol
The following table summarizes key quantitative data for Methanol, extracted from safety data sheets.
| Property | Value |
| Molecular Formula | CH₄O |
| Molecular Weight | 32.04 g/mol |
| Boiling Point | 64.7 °C / 148.5 °F @ 760 mmHg[5] |
| Melting Point | -98 °C / -144.4 °F[5] |
| Flash Point | 9.7 °C / 49.5 °F[5] |
| Vapor Pressure | 128 hPa @ 20 °C[5] |
| Specific Gravity | 0.791[5] |
| Upper Explosion Limit | 31.00 vol %[5] |
| Lower Explosion Limit | 6.0 vol %[5] |
Methanol Disposal Protocol
Disposal of methanol must be handled with care to prevent environmental contamination and ensure safety. It is classified as a hazardous waste.[6] The following protocol outlines the step-by-step procedure for the safe disposal of methanol waste in a laboratory setting.
Step 1: Waste Collection and Segregation
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for methanol waste.[4] The container must be compatible with methanol and have a secure, tight-fitting lid.
-
Labeling: Clearly label the container with "Hazardous Waste," "Methanol," and the associated hazard symbols (e.g., flammable, toxic).[6]
-
Segregation: Do not mix methanol waste with other chemical wastes, especially incompatible materials like strong oxidizing agents, to prevent hazardous reactions.[6]
Step 2: Storage of Methanol Waste
-
Secure Storage: Store the methanol waste container in a designated hazardous waste accumulation area.[6]
-
Ventilation and Ignition Sources: The storage area must be well-ventilated and away from any sources of ignition, such as heat, sparks, or open flames.[5][6]
-
Secondary Containment: It is best practice to store the waste container in secondary containment to prevent spills.
Step 3: Arranging for Disposal
-
Professional Disposal Service: Methanol waste must be disposed of through a certified hazardous waste disposal company.[6][7] Do not pour methanol down the drain.[7][8]
-
Consult Local Regulations: Always adhere to your local, state, and federal regulations regarding hazardous waste disposal.[7][9] The EPA hazardous waste code for methanol is F003.[10][11][12]
-
Documentation: Maintain accurate records of the amount of methanol waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.
Spill and Emergency Procedures
-
Small Spills (<1 L): If you are trained and have the appropriate PPE, confine the spill with absorbent material. Double bag the spill waste, label it, and dispose of it as hazardous waste.[4]
-
Large Spills (>1 L): Evacuate the area immediately. Keep others from entering the contaminated area and call your institution's emergency services and environmental health and safety department for assistance.[4]
Methanol Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of methanol waste.
Caption: Workflow for the safe disposal of methanol waste.
References
- 1. mgc-a.com [mgc-a.com]
- 2. proman.org [proman.org]
- 3. carlroth.com [carlroth.com]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. fishersci.com [fishersci.com]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. solvent-recyclers.com [solvent-recyclers.com]
- 8. sciencing.com [sciencing.com]
- 9. nj.gov [nj.gov]
- 10. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 11. mtu.edu [mtu.edu]
- 12. wku.edu [wku.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
